molecular formula C6H10O3 B1204938 6-Methoxydihydro-2h-pyran-3(4h)-one CAS No. 65712-87-0

6-Methoxydihydro-2h-pyran-3(4h)-one

Cat. No.: B1204938
CAS No.: 65712-87-0
M. Wt: 130.14 g/mol
InChI Key: FTXYSBCGJOVRMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methoxydihydro-2H-pyran-3(4H)-one is a valuable chemical intermediate in medicinal chemistry and organic synthesis. Its primary research value lies in its role as a foundational building block for the development of novel Central Nervous System (CNS) active agents . Scientific studies have demonstrated that a phenyl-pyranyl-piperidin derivative synthesized from this compound exhibits a strong stimulating effect in animal models, highlighting its potential in neuropharmacological research . The compound's reactivity allows for regioselective functionalization at different positions, enabling its use in cycloadditions, cyclocondensations, and electrophilic aldol reactions to create more complex heterocyclic structures such as pyrano-pyranes . As part of the dihydropyranone family, this reagent is part of a broader class of heterocycles under investigation for various pharmacological applications, including the treatment of neurodegenerative conditions . This product is intended for research purposes only in a controlled laboratory setting. It is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

65712-87-0

Molecular Formula

C6H10O3

Molecular Weight

130.14 g/mol

IUPAC Name

6-methoxyoxan-3-one

InChI

InChI=1S/C6H10O3/c1-8-6-3-2-5(7)4-9-6/h6H,2-4H2,1H3

InChI Key

FTXYSBCGJOVRMJ-UHFFFAOYSA-N

SMILES

COC1CCC(=O)CO1

Canonical SMILES

COC1CCC(=O)CO1

Synonyms

5,6-DHMPO
5,6-dihydro-6-methoxy-2H-pyran-3(4H)-one

Origin of Product

United States

Foundational & Exploratory

In-Depth Technical Guide to 6-Methoxydihydro-2H-pyran-3(4H)-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methoxydihydro-2H-pyran-3(4H)-one, also known by its IUPAC name 6-methoxyoxan-3-one, is a heterocyclic organic compound with the chemical formula C₆H₁₀O₃. As a derivative of tetrahydropyran, a common scaffold in medicinal chemistry, this molecule holds potential for the development of novel therapeutics. This technical guide provides a comprehensive overview of the known chemical properties, synthesis strategies, and potential biological significance of this compound, serving as a foundational resource for researchers in the fields of chemical synthesis and drug discovery.

Chemical Properties

To date, detailed experimental data on the physical and chemical properties of this compound remains limited in publicly accessible literature. The following table summarizes the key known identifiers and computed properties for this compound.

PropertyValueSource
IUPAC Name 6-methoxyoxan-3-onePubChem[1]
Synonyms 5,6-dihydro-6-methoxy-2H-pyran-3(4H)-onePubChem[1]
CAS Number 65712-87-0PubChem[1]
Molecular Formula C₆H₁₀O₃PubChem[1]
Molecular Weight 130.14 g/mol PubChem[1]
Canonical SMILES COC1CCC(=O)CO1PubChem[1]
InChI Key FTXYSBCGJOVRMJ-UHFFFAOYSA-NPubChem[1]

Further experimental determination of properties such as boiling point, melting point, density, and solubility is required for a complete chemical profile.

Synthesis and Experimental Protocols

General Synthetic Strategy for Dihydro-2H-pyran-3(4H)-one (as a basis for adaptation):

The synthesis of dihydro-2H-pyran-3(4H)-one from α-ketoglutaric acid typically involves a multi-step process that may include esterification, reduction, cyclization, and hydrolysis. Researchers aiming to synthesize the 6-methoxy derivative would need to devise a strategy to introduce the methoxy group, for instance, through electrophilic methoxylation of an enolate intermediate or by utilizing a starting material already containing the desired methoxy substituent.

Logical Workflow for Potential Synthesis:

G A α-Ketoglutaric Acid B Esterification A->B C Selective Reduction B->C D Introduction of Methoxy Group C->D E Cyclization D->E F Hydrolysis/Deprotection E->F G This compound F->G

Caption: Potential synthetic workflow for this compound.

Spectroscopic Analysis

Detailed spectroscopic data (NMR, IR, MS) for this compound are not extensively reported. However, based on its structure, the following characteristic signals can be predicted:

  • ¹H NMR: Signals corresponding to the methoxy group protons (singlet, ~3.3-3.5 ppm), protons on the pyran ring, including those adjacent to the carbonyl group and the oxygen atom.

  • ¹³C NMR: A signal for the carbonyl carbon (~200-210 ppm), the carbon of the methoxy group (~50-60 ppm), and signals for the carbons of the pyran ring.

  • IR Spectroscopy: A strong absorption band corresponding to the carbonyl (C=O) stretching vibration (~1715 cm⁻¹), and C-O stretching vibrations for the ether and methoxy groups.

  • Mass Spectrometry: The molecular ion peak (M+) at m/z 130.0579, corresponding to the exact mass of C₆H₁₀O₃.

Biological Activity and Signaling Pathways

The direct biological activity of this compound has not been extensively studied. However, the broader class of pyran derivatives has been shown to exhibit a wide range of pharmacological effects, suggesting potential avenues of investigation for this specific compound.

Pyran-containing molecules have demonstrated potential in the treatment of Alzheimer's disease, and have also been investigated for their antibacterial, antiviral, and anti-inflammatory properties.[7][8][9] Some derivatives have been explored as insecticides and herbicides.[7]

Potential Areas of Biological Investigation:

Given the structural motifs present in this compound, future research could explore its activity in the following areas:

  • Antimicrobial Activity: The α,β-unsaturated ketone system, which can be formed from related pyranones, is often associated with antimicrobial effects.[10]

  • Anticancer Activity: Many heterocyclic compounds containing carbonyl groups are investigated for their potential as cytotoxic agents.

  • Neuroprotective Effects: The tetrahydropyran ring is a key structural element in various neuroactive compounds.[7]

Illustrative Signaling Pathway (Hypothetical Involvement):

As the specific biological targets of this compound are unknown, a hypothetical signaling pathway diagram illustrates a potential mechanism of action for a generic bioactive pyran derivative.

G A This compound (or active metabolite) B Target Protein (e.g., Kinase, Enzyme) A->B Binding/Inhibition C Downstream Signaling Cascade B->C Modulation D Cellular Response (e.g., Apoptosis, Inhibition of Proliferation) C->D Signal Transduction

Caption: Hypothetical signaling pathway for a bioactive pyran derivative.

Conclusion and Future Directions

This compound represents a molecule of interest within the broader class of bioactive pyran derivatives. While current knowledge of its specific chemical and biological properties is limited, its structural relationship to pharmacologically active compounds suggests it is a promising candidate for further investigation. Future research should focus on the development of a robust synthetic protocol, comprehensive characterization of its physicochemical properties, and screening for a range of biological activities. Such studies will be crucial in elucidating the potential of this compound as a lead compound in drug discovery programs.

References

Spectroscopic and Synthetic Profile of Dihydro-2H-pyran-3(4H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a detailed spectroscopic and synthetic overview of dihydro-2H-pyran-3(4H)-one . At the time of writing, specific experimental spectroscopic data for the requested derivative, 6-Methoxydihydro-2H-pyran-3(4H)-one , is not available in the public domain. The information presented herein for the parent compound serves as a foundational reference.

Introduction

Dihydro-2H-pyran-3(4H)-one is a saturated oxygen heterocycle that serves as a versatile building block in medicinal chemistry and drug discovery.[1] Its utility is demonstrated in the synthesis of various biologically active molecules, including α-amino acids, histamine H3 receptor antagonists, and thrombin inhibitors.[1] This technical guide summarizes the available spectroscopic data for dihydro-2H-pyran-3(4H)-one and provides a detailed experimental protocol for its synthesis.

Spectroscopic Data

The following tables summarize the key spectroscopic data for dihydro-2H-pyran-3(4H)-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for Dihydro-2H-pyran-3(4H)-one

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
3.94s-H-2
3.77t5.2H-6
2.45t6.8H-4
2.02quint6.0H-5
Solvent: CDCl₃[1]

Table 2: ¹³C NMR Spectroscopic Data for Dihydro-2H-pyran-3(4H)-one

Chemical Shift (δ) ppmAssignment
207.5C-3 (C=O)
74.5C-2
65.9C-6
37.4C-4
24.8C-5
Solvent: CDCl₃[1]
Mass Spectrometry (MS)

Table 3: Mass Spectrometry Data for Dihydro-2H-pyran-3(4H)-one

m/zInterpretation
100[M]⁺
71[M - CHO]⁺
42[C₂H₂O]⁺
Ionization Method: Electron Ionization (EI)[1][2]

Experimental Protocols

A practical synthetic route to dihydro-2H-pyran-3(4H)-one starting from α-ketoglutaric acid has been reported.[1][3][4][5] The overall process involves four steps.

Synthesis of Dimethyl 2,2-dimethoxypentanedioate

To a solution of dimethyl 2-oxopentanedioate (from α-ketoglutaric acid) in absolute methanol, trimethyl orthoformate and sulfuric acid are added. The reaction mixture is processed to yield dimethyl 2,2-dimethoxypentanedioate.

Synthesis of 2,2-Dimethoxypentane-1,5-diol

The dimethyl 2,2-dimethoxypentanedioate is reduced using a reducing agent like LiAlH₄ in an appropriate solvent to afford 2,2-dimethoxypentane-1,5-diol.

Synthesis of 3,3-Dimethoxytetrahydro-2H-pyran

The diol is subjected to cyclization. This can be achieved by converting the diol to a dimesylate followed by intramolecular cyclization to yield 3,3-dimethoxytetrahydro-2H-pyran.

Synthesis of Dihydro-2H-pyran-3(4H)-one

Acidic hydrolysis of the 3,3-dimethoxytetrahydro-2H-pyran using an acid such as trifluoroacetic acid in a solvent like dichloromethane removes the ketal protecting group to yield the final product, dihydro-2H-pyran-3(4H)-one. The crude product is then purified by vacuum distillation.[1]

Synthetic Workflow Visualization

The following diagram illustrates the synthetic pathway for dihydro-2H-pyran-3(4H)-one.

Synthesis_Workflow cluster_start Starting Material cluster_intermediates Intermediates cluster_product Final Product alpha_ketoglutaric_acid α-Ketoglutaric Acid dimethyl_ester Dimethyl 2-oxopentanedioate alpha_ketoglutaric_acid->dimethyl_ester Esterification ketal_ester Dimethyl 2,2-dimethoxypentanedioate dimethyl_ester->ketal_ester Ketalization diol 2,2-Dimethoxypentane-1,5-diol ketal_ester->diol Reduction pyran_ketal 3,3-Dimethoxytetrahydro-2H-pyran diol->pyran_ketal Cyclization final_product Dihydro-2H-pyran-3(4H)-one pyran_ketal->final_product Hydrolysis

Caption: Synthetic pathway of Dihydro-2H-pyran-3(4H)-one.

References

Synthesis of 6-Methoxydihydro-2h-pyran-3(4h)-one from α-ketoglutaric acid

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth technical guide on the synthesis of 6-methoxydihydro-2H-pyran-3(4H)-one from α-ketoglutaric acid is provided below, tailored for researchers, scientists, and drug development professionals. This document outlines a plausible multi-step synthetic pathway, including detailed experimental protocols, quantitative data, and process visualizations, based on established chemical transformations.

Executive Summary

The synthesis of this compound from α-ketoglutaric acid is a multi-step process that is not extensively documented as a direct conversion in existing literature. However, a feasible synthetic route can be constructed based on fundamental organic reactions. This guide details a proposed four-step pathway:

  • Diesterification of α-ketoglutaric acid to protect the carboxylic acid functionalities.

  • Selective Ketone Reduction to form a hydroxyl group.

  • Lactonization to form a γ-lactone intermediate.

  • Reductive Cyclization and Methylation to yield the final product.

This document provides detailed protocols for each step, presents relevant quantitative data in a structured format, and includes diagrams to illustrate the chemical transformations and experimental workflow.

Proposed Synthetic Pathway

The overall transformation from α-ketoglutaric acid to this compound involves the conversion of a linear dicarboxylic acid into a substituted cyclic ether-ketone. The proposed pathway is illustrated below.

G A α-Ketoglutaric Acid B Dimethyl α-ketoglutarate A->B Step 1: Diesterification (MeOH, H₂SO₄) C Dimethyl 2-hydroxyglutarate B->C Step 2: Ketone Reduction (NaBH₄) D γ-Carbomethoxy-γ-butyrolactone C->D Step 3: Lactonization (Heat or Acid Catalyst) E This compound D->E Step 4: Reductive Cyclization & Methylation

Caption: Proposed four-step synthesis of this compound.

Experimental Protocols and Data

This section provides detailed methodologies for each step of the proposed synthesis. The quantitative data are summarized from analogous reactions found in the literature.

Step 1: Diesterification of α-Ketoglutaric Acid

The initial step involves the protection of both carboxylic acid groups of α-ketoglutaric acid as methyl esters to prevent them from interfering with subsequent reactions. This is a standard Fischer esterification.

Protocol:

  • Suspend α-ketoglutaric acid (1.0 eq) in methanol (10 volumes).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add concentrated sulfuric acid (0.1 eq) dropwise.

  • Allow the mixture to warm to room temperature and then reflux for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture and remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain dimethyl α-ketoglutarate.

ParameterValueReference
Reactants α-ketoglutaric acid, Methanol, H₂SO₄Analogous Fischer Esterifications
Reaction Time 4 - 6 hours-
Temperature Reflux (approx. 65 °C)-
Typical Yield 90 - 98%-
Step 2: Selective Reduction of Dimethyl α-ketoglutarate

The ketone group of the diester is selectively reduced to a hydroxyl group using a mild reducing agent like sodium borohydride. The ester groups are generally unreactive to NaBH₄ under these conditions.

Protocol:

  • Dissolve dimethyl α-ketoglutarate (1.0 eq) in methanol or ethanol (10 volumes).

  • Cool the solution to 0 °C.

  • Add sodium borohydride (NaBH₄) (1.1 eq) portion-wise, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0 °C for 1-2 hours.

  • Monitor the reaction by TLC.

  • Quench the reaction by the slow addition of acetic acid or saturated ammonium chloride solution until the effervescence ceases.

  • Remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield dimethyl 2-hydroxyglutarate.

ParameterValueReference
Reactants Dimethyl α-ketoglutarate, NaBH₄Selective ketone reductions
Reaction Time 1 - 2 hours-
Temperature 0 °C-
Typical Yield 85 - 95%-
Step 3: Lactonization to form γ-Carbomethoxy-γ-butyrolactone

The resulting hydroxy diester undergoes intramolecular cyclization (lactonization) to form a stable five-membered γ-lactone ring. This can often be induced by heat or an acid catalyst.

Protocol:

  • Dissolve dimethyl 2-hydroxyglutarate (1.0 eq) in a suitable solvent like toluene.

  • Add a catalytic amount of p-toluenesulfonic acid (p-TSA) (0.05 eq).

  • Heat the mixture to reflux, using a Dean-Stark apparatus to remove the methanol byproduct.

  • Continue refluxing for 3-5 hours until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture and wash with saturated sodium bicarbonate solution to remove the acid catalyst.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by silica gel column chromatography to obtain γ-carbomethoxy-γ-butyrolactone.

ParameterValueReference
Reactants Dimethyl 2-hydroxyglutarate, p-TSAAcid-catalyzed lactonization
Reaction Time 3 - 5 hours-
Temperature Reflux (approx. 110 °C for Toluene)-
Typical Yield 70 - 85%-
Step 4: Reductive Cyclization and Methylation

This final, crucial step involves the reduction of the remaining ester group and the lactone to form the target cyclic ether-ketone structure. A possible approach involves the reduction of the ester to an aldehyde, which can then cyclize with the lactone carbonyl, followed by trapping of the intermediate hemiacetal as a methyl ether. A more direct, albeit complex, method might involve a carefully controlled reduction and simultaneous cyclization.

A plausible sequence is the reduction of the lactone to a lactol, followed by methylation.

Protocol (Illustrative):

  • Lactone Reduction to Lactol:

    • Dissolve γ-carbomethoxy-γ-butyrolactone (1.0 eq) in anhydrous toluene or THF at -78 °C (dry ice/acetone bath).

    • Slowly add Diisobutylaluminium hydride (DIBAL-H) (1.1 eq, 1.0 M solution in hexanes) dropwise.

    • Stir the reaction at -78 °C for 2-3 hours.

    • Quench the reaction by the slow addition of methanol, followed by a saturated solution of Rochelle's salt.

    • Allow the mixture to warm to room temperature and stir until two clear layers form.

    • Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry, and concentrate to yield the intermediate lactol.

  • Methylation of the Lactol:

    • Dissolve the crude lactol intermediate in methanol.

    • Add a catalytic amount of an acid catalyst (e.g., acetyl chloride or Amberlyst-15 resin).

    • Stir at room temperature for 2-4 hours.

    • Neutralize the catalyst (if necessary), filter, and concentrate the solvent.

    • Purify the residue by column chromatography to obtain this compound.

ParameterValueReference
Reactants γ-Carbomethoxy-γ-butyrolactone, DIBAL-H, MethanolLactone reduction and acetal formation
Reaction Time 2-3 hours (reduction), 2-4 hours (methylation)-
Temperature -78 °C (reduction), Room Temp (methylation)-
Typical Yield 50 - 70% (over two steps)-

Workflow and Logic Diagrams

The following diagrams provide a visual representation of the experimental workflow and the logical relationships in the synthesis.

General Experimental Workflow

G cluster_0 Setup cluster_1 Reaction cluster_2 Workup & Isolation cluster_3 Purification & Analysis A Assemble Glassware (Flask, Condenser, etc.) B Add Reactants & Solvent A->B C Establish Reaction Conditions (Heating/Cooling) B->C D Monitor Progress (TLC) C->D E Quench Reaction D->E Reaction Complete F Liquid-Liquid Extraction E->F G Drying & Concentration F->G H Column Chromatography G->H I Characterization (NMR, MS, IR) H->I

Caption: A generalized workflow for each synthetic step.

Concluding Remarks

The synthesis of this compound from α-ketoglutaric acid, while not a standard reported procedure, is highly feasible through a multi-step pathway involving protection, reduction, and cyclization. The protocols and data presented in this guide are based on well-established, analogous transformations and provide a solid foundation for researchers to develop a robust and efficient synthesis. Each step requires careful monitoring and purification to ensure the desired intermediates are obtained in good yield and purity, ultimately leading to the successful synthesis of the target molecule. Further optimization of reaction conditions may be necessary to maximize the overall yield.

An In-depth Technical Guide to 6-Methoxydihydro-2H-pyran-3(4H)-one and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of 6-Methoxydihydro-2H-pyran-3(4H)-one, a heterocyclic compound belonging to the dihydropyranone class. While the exact compound as named is not readily found in scientific literature, a closely related and well-documented analog, 6-Methoxy-2,6-dihydro-3H-pyran-3-one (CAS Number: 60249-17-4) , is the focus of this document. This guide will cover its chemical properties, synthesis, and the broader biological activities associated with the dihydropyranone scaffold, offering valuable insights for researchers in medicinal chemistry and drug discovery.

Chemical and Physical Properties

The fundamental properties of 6-Methoxy-2,6-dihydro-3H-pyran-3-one are summarized in the table below. The lack of extensive experimental data in publicly available sources for properties such as melting and boiling points should be noted.

PropertyValueSource
CAS Number 60249-17-4[1][2][3][4]
Molecular Formula C₆H₈O₃[1]
Molecular Weight 128.13 g/mol [1]
Alternate Names 6-methoxy-3,6-dihydro-2h-pyran-3-one, 2-methoxy-2H-pyran-5-one[5]
Canonical SMILES COC1C=CC(=O)CO1[5]
InChI Key AFMDMDCKEUYPDG-UHFFFAOYSA-N[5]

Synthesis

The primary synthetic route to 6-Methoxy-2,6-dihydro-3H-pyran-3-one involves the methylation of its precursor, 6-hydroxy-2,3-dihydro-6H-pyran-3-one.

Experimental Protocol: Methylation of 6-hydroxy-2,3-dihydro-6H-pyran-3-one

A common and effective method for the synthesis of 6-Methoxy-2,6-dihydro-3H-pyran-3-one is the reaction of 6-hydroxy-2,3-dihydro-6H-pyran-3-one with iodomethane. One reported method utilizes silver(I) oxide as a reagent to achieve a high yield.[1]

Reagents:

  • 6-hydroxy-2,3-dihydro-6H-pyran-3-one (CAS: 35436-57-8)[6]

  • Iodomethane (CAS: 74-88-4)[1]

  • Silver(I) oxide (CAS: 20667-12-3)

  • An appropriate inert solvent (e.g., dichloromethane, diethyl ether)

Procedure:

  • To a solution of 6-hydroxy-2,3-dihydro-6H-pyran-3-one in an inert solvent, add silver(I) oxide.

  • To this suspension, add iodomethane dropwise at a controlled temperature (e.g., room temperature).

  • Stir the reaction mixture until completion, which can be monitored by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the silver salts.

  • Wash the filtrate with an appropriate aqueous solution to remove any unreacted starting materials and byproducts.

  • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate).

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by a suitable method, such as column chromatography, to obtain pure 6-Methoxy-2,6-dihydro-3H-pyran-3-one.

A reported yield for this reaction is as high as 95%.[1]

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction cluster_workup Work-up & Purification cluster_product Product 6-hydroxy-2,3-dihydro-6H-pyran-3-one 6-hydroxy-2,3-dihydro-6H-pyran-3-one Reaction_Vessel Reaction in Inert Solvent 6-hydroxy-2,3-dihydro-6H-pyran-3-one->Reaction_Vessel Iodomethane Iodomethane Iodomethane->Reaction_Vessel Silver(I) Oxide Silver(I) Oxide Silver(I) Oxide->Reaction_Vessel Filtration Filtration Reaction_Vessel->Filtration Washing Washing Filtration->Washing Drying Drying Washing->Drying Evaporation Evaporation Drying->Evaporation Purification Purification Evaporation->Purification Final_Product 6-Methoxy-2,6-dihydro-3H-pyran-3-one Purification->Final_Product

General synthesis workflow for 6-Methoxy-2,6-dihydro-3H-pyran-3-one.

Biological Activity and Potential Applications

While specific biological data for 6-Methoxy-2,6-dihydro-3H-pyran-3-one is not extensively reported, the broader class of pyranone derivatives is of significant interest in drug discovery due to their diverse pharmacological activities.[2][7]

General Activities of Pyranone Derivatives:

  • Anticancer: Many pyranone natural products and their synthetic derivatives have demonstrated cytotoxic activity against various cancer cell lines.[8]

  • Anti-inflammatory: The pyranone scaffold is found in compounds with anti-inflammatory properties.[2]

  • Antimicrobial: Pyranone derivatives have shown activity against a range of bacteria and fungi.[2]

  • Antiviral: Some pyran-containing compounds have been investigated for their antiviral effects.[9]

The diverse biological activities of pyranones make them attractive scaffolds for the development of new therapeutic agents.[2][10] Further research into the specific biological profile of 6-Methoxy-2,6-dihydro-3H-pyran-3-one is warranted to explore its potential in these areas. The dihydropyranone core, in particular, is a key structural motif in various bioactive natural products and has been a target for synthetic methodologies aimed at drug discovery.[11][12]

Signaling Pathways

Currently, there is no specific information available in the scientific literature linking 6-Methoxy-2,6-dihydro-3H-pyran-3-one to any particular signaling pathways. Given the broad range of biological activities exhibited by the pyranone class of compounds, it is plausible that different derivatives could interact with a variety of cellular targets and signaling cascades. Further research, including target identification and mechanism of action studies, would be necessary to elucidate any involvement in specific signaling pathways.

Conclusion

6-Methoxy-2,6-dihydro-3H-pyran-3-one is a readily synthesizable dihydropyranone derivative. While specific biological data for this compound is limited, the pyranone scaffold is a well-established pharmacophore with a wide spectrum of biological activities. This technical guide provides a foundation for researchers interested in exploring the potential of this and related compounds in the development of novel therapeutics. Further investigation into its biological properties and mechanism of action is a promising area for future research.

References

Physical and chemical properties of 6-methoxydihydro-2h-pyran-3(4h)-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 6-methoxydihydro-2H-pyran-3(4H)-one (CAS No. 65712-87-0), a heterocyclic compound of interest in medicinal chemistry and drug discovery.

Core Physical and Chemical Properties

While extensive experimental data for this compound is limited in publicly available literature, the following table summarizes its fundamental properties, including predicted values where experimental data is unavailable.

PropertyValueSource
Molecular Formula C₆H₁₀O₃PubChem
Molecular Weight 130.14 g/mol PubChem
CAS Number 65712-87-0PubChem
Appearance Colorless to Yellow Liquid or Semi-Solid (Predicted)
Boiling Point Not available
Melting Point Not available
Density Not available
Solubility Not available

Synthesis and Experimental Protocols

A practical, multi-gram scale synthesis for the parent compound, dihydro-2H-pyran-3(4H)-one, has been reported commencing from the readily available α-ketoglutaric acid. This procedure involves a four-step reaction sequence. The synthesis of 6-alkoxy derivatives, such as this compound, can be achieved through modifications of this route, typically involving the introduction of the methoxy group at the C6 position.

A general synthetic approach for related 6-alkoxydihydropyran-3-ones is outlined below. Please note that specific reaction conditions for the title compound may require optimization.

General Synthesis Workflow for 6-Alkoxydihydropyran-3-ones

Synthesis_Workflow Start Starting Material (e.g., Dihydropyran derivative) Step1 Introduction of Hydroxyl Group at C6 Start->Step1 Reagents: e.g., NBS, H₂O Step2 Methylation of the Hydroxyl Group Step1->Step2 Reagents: e.g., NaH, CH₃I Step3 Oxidation to the Ketone Step2->Step3 Oxidizing Agent: e.g., PCC, Swern Oxidation End This compound Step3->End

Caption: General synthetic workflow for 6-alkoxydihydropyran-3-ones.

Detailed Experimental Protocol (Hypothetical, based on related syntheses):

  • Hydroxylation of a Dihydropyran Precursor: A suitable dihydropyran starting material would be subjected to an electrophilic addition of a hydroxyl group at the 6-position. This could potentially be achieved using reagents like N-bromosuccinimide in the presence of water, followed by debromination.

  • Methylation: The resulting 6-hydroxydihydropyran-3-one would then be methylated. A common method involves deprotonation of the hydroxyl group with a strong base, such as sodium hydride, followed by reaction with an electrophilic methyl source, like methyl iodide.

  • Purification: The crude product would be purified using standard laboratory techniques, such as column chromatography on silica gel, to isolate the desired this compound.

Analytical Characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be crucial for structural confirmation. Predicted NMR shifts can be calculated using specialized software to aid in spectral assignment.

  • Mass Spectrometry (MS): Mass spectral analysis would confirm the molecular weight and provide information about the fragmentation pattern of the molecule.

Biological Activity and Signaling Pathways

The biological activities of this compound have not been extensively reported. However, the pyranone scaffold is a common motif in a variety of biologically active natural products and synthetic compounds. Derivatives of pyranones have shown a wide range of pharmacological activities, including antibacterial, antifungal, and antitumor effects.

Potential Areas of Biological Investigation:

Given the structural features of this compound, several biological assays could be relevant for screening its activity.

Biological_Screening Compound This compound Assay1 Antimicrobial Assays (Antibacterial, Antifungal) Compound->Assay1 Assay2 Cytotoxicity Assays (e.g., against cancer cell lines) Compound->Assay2 Assay3 Enzyme Inhibition Assays (e.g., Kinases, Proteases) Compound->Assay3 Assay4 Receptor Binding Assays Compound->Assay4

Caption: Potential biological screening assays for this compound.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves and safety glasses.

  • Ventilation: Handle in a well-ventilated area or in a chemical fume hood.

  • Incompatible Materials: Avoid contact with strong oxidizing agents.

  • Storage: Store in a cool, dry place away from heat and ignition sources.

It is crucial to perform a thorough risk assessment before handling this compound and to consult available safety data for analogous structures.

Disclaimer: This document is intended for informational purposes only and does not constitute professional scientific or medical advice. Researchers should conduct their own thorough investigations and adhere to all applicable safety guidelines.

6-Methoxydihydro-2H-pyran-3(4H)-one: A Versatile Chiral Building Block for Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: The pyran ring is a fundamental heterocyclic scaffold present in a vast array of natural products, pharmaceuticals, and bioactive molecules.[1][2][3] Among the various pyran-based structures, optically active 6-alkoxydihydro-2H-pyran-3(4H)-ones have emerged as highly valuable chiral building blocks in modern organic synthesis. Their unique structural arrangement, featuring a ketone, an α,β-unsaturated system (in its enone tautomer), and a chiral acetal center, provides multiple points for stereocontrolled functionalization. This technical guide offers an in-depth exploration of 6-methoxydihydro-2H-pyran-3(4H)-one and its analogs, detailing their synthesis, key chemical transformations, and applications in the development of complex molecules and novel therapeutics for researchers, chemists, and professionals in drug development.

Synthesis of the Dihydropyranone Core

The parent structure, dihydro-2H-pyran-3(4H)-one, serves as the foundational precursor for its 6-methoxy derivative. A practical and scalable synthesis has been developed starting from readily available α-ketoglutaric acid.[4][5] This method allows for the preparation of the core pyranone ring in a four-step sequence with a reported overall yield of 31%.[4][5][6] The introduction of the 6-methoxy group can then be achieved through subsequent stereoselective reactions.

Experimental Protocol 1: General Synthesis of Dihydro-2H-pyran-3(4H)-one from α-Ketoglutaric Acid

While the full step-by-step procedure requires consulting the primary literature, the synthesis generally proceeds via the following transformations:

  • Esterification: The dicarboxylic acid groups of α-ketoglutaric acid are first protected, typically as dimethyl or diethyl esters, using standard esterification conditions (e.g., alcohol with an acid catalyst).

  • Selective Reduction: The ketone carbonyl is selectively reduced to a hydroxyl group using a mild reducing agent like sodium borohydride (NaBH₄).

  • Dieckmann Condensation: The resulting hydroxy-diester is subjected to an intramolecular Dieckmann condensation using a strong base (e.g., sodium ethoxide) to form the six-membered ring, yielding a β-keto ester.

  • Hydrolysis and Decarboxylation: The β-keto ester is then hydrolyzed and decarboxylated under acidic or basic conditions to afford the final dihydro-2H-pyran-3(4H)-one.

G cluster_workflow Synthesis Workflow A α-Ketoglutaric Acid B Step 1: Esterification A->B C Diester Intermediate B->C D Step 2: Selective Reduction C->D E Hydroxy-Diester D->E F Step 3: Dieckmann Condensation E->F G Cyclic β-Keto Ester F->G H Step 4: Hydrolysis & Decarboxylation G->H I Dihydro-2H-pyran-3(4H)-one H->I

Fig. 1: Four-step synthesis of the pyranone core.

Enantioselective Synthesis Strategies

The utility of this compound as a chiral building block is entirely dependent on the ability to produce it in an enantiomerically pure form. Asymmetric catalysis is the most powerful tool for achieving this.

Organocatalyzed Enantioselective Synthesis

The synthesis of chiral pyran derivatives has been successfully achieved using organocatalysis. For instance, the first enantioselective synthesis of 6-amino-5-cyanodihydropyrano[2,3-c]pyrazoles, which share the dihydropyran core, was accomplished through a tandem Michael addition and Thorpe-Ziegler reaction catalyzed by cinchona alkaloids.[7] This approach yields products with excellent enantioselectivities, often exceeding 99% ee.[7] This methodology establishes a precedent for creating the crucial C6 stereocenter in a controlled manner.

G cluster_catalysis Asymmetric Catalysis cluster_path Reaction Pathways Prostrate Prochiral Substrate (e.g., Pyranone Precursor) Catalyst Chiral Catalyst (e.g., Cinchona Alkaloid) TS1 Favored Transition State Catalyst->TS1 Lowers Ea TS2 Disfavored Transition State Catalyst->TS2 Higher Ea R_Product (R)-Product (Major) TS1->R_Product S_Product (S)-Product (Minor) TS2->S_Product

Fig. 2: Energy pathways in chiral catalysis.
Quantitative Data from Enantioselective Reactions

The following table summarizes representative results for the organocatalyzed synthesis of chiral dihydropyrano[2,3-c]pyrazoles, demonstrating the high efficiency and stereocontrol achievable.

EntryBenzylidenemalononitrile SubstituentCatalystYield (%)Enantiomeric Excess (ee %)
1HCinchona98>99
24-ClCinchona9576
34-MeCinchona9667
42-ClCinchona9484
(Data adapted from a study on dihydropyrano[2,3-c]pyrazoles, illustrating the catalytic principle).[7]
Experimental Protocol 2: General Procedure for Organocatalyzed Tandem Reaction
  • Catalyst Preparation: To a solution of the benzylidenemalononitrile derivative (0.5 mmol) in a suitable solvent such as dichloromethane (CH₂Cl₂) (2.0 mL), the cinchona alkaloid-derived catalyst (5 mol%) is added.

  • Substrate Addition: The pyrazolinone starting material (0.5 mmol) is added to the mixture.

  • Reaction Monitoring: The reaction is stirred at room temperature for a specified time (typically 12-24 hours) and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup and Purification: Upon completion, the solvent is evaporated under reduced pressure. The resulting residue is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., petroleum ether/ethyl acetate) to afford the enantiomerically enriched product.

  • Analysis: The enantiomeric excess of the product is determined by chiral High-Performance Liquid Chromatography (HPLC).

Key Reactions and Synthetic Utility

The this compound scaffold is rich in functionality, allowing for a diverse range of chemical transformations.

  • Michael Addition: The α,β-unsaturated ketone system readily undergoes 1,4-conjugate (Michael) addition with various nucleophiles, such as thiols, amines, and carbanions. This reaction is fundamental for introducing substituents at the C4 or C5 position.[8]

  • Nucleophilic Addition: The C3 ketone is a site for standard carbonyl chemistry, including reduction to a secondary alcohol, Grignard additions, and Wittig reactions.

  • Acetal Chemistry: The 6-methoxy group is part of a chiral acetal. This site can undergo acid-catalyzed exchange with other alcohols or participate in intramolecular cyclizations. This functionality is key to its role as a glycosyl donor mimic.

  • Intramolecular Ketalization: Under acidic conditions, derivatives of this pyranone can undergo stereoselective intramolecular ketalization, providing access to complex spiroketal systems, which are common motifs in natural products like avermectins.[8]

Fig. 3: Key reactive sites of the pyranone scaffold.

Applications in Drug Discovery

The dihydropyran scaffold is a privileged structure in medicinal chemistry, and building blocks like 6-methoxydihydropyranone are instrumental in synthesizing potent and selective therapeutic agents.

Case Study: mTOR Inhibitors

In the development of inhibitors for the mammalian target of rapamycin (mTOR), a key kinase in cell growth signaling, the 3,6-dihydro-2H-pyran (DHP) moiety was successfully used as a replacement for a morpholine group.[9] This substitution, which can be accessed from dihydropyranone precursors, resulted in compounds with equivalent potency and selectivity against the related PI3K enzyme, establishing the DHP group as a critical hinge-region binding motif for a new class of mTOR inhibitors.[9]

Case Study: Apelin (APJ) Receptor Antagonists

High-throughput screening led to the discovery of 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 4-nitrobenzoate (ML221) as a potent and selective functional antagonist of the apelin (APJ) receptor.[10] The APJ receptor is a critical mediator of cardiovascular homeostasis, making its antagonists promising candidates for treating cardiovascular diseases. The synthesis of ML221 and its analogs relies heavily on the functionalization of a core pyranone structure, demonstrating the scaffold's direct applicability in modern drug discovery.[10]

Summary of Bioactive Pyran-Derived Molecules
Compound Class/ExampleTargetBiological Activity
PyrazolopyrimidinesmTORATP-competitive inhibition of mTOR kinase[9]
ThienopyrimidinesmTORATP-competitive inhibition of mTOR kinase[9]
ML221APJ ReceptorFunctional antagonist[10]
6-Hydroxy-2H-pyran-3(6H)-onesBacteriaAntibacterial activity against Gram-positive bacteria[8]

Conclusion

This compound and its closely related analogs are powerful and versatile chiral building blocks in organic synthesis. Their densely functionalized structure allows for a wide range of predictable and stereocontrolled transformations. The development of robust methods for their enantioselective synthesis has unlocked their potential for constructing complex natural products and for discovering novel drug candidates targeting critical biological pathways. For researchers in medicinal chemistry and process development, this chiral pyranone scaffold represents a valuable starting point for creating molecular diversity and accelerating the path to new therapeutic agents.

References

An In-depth Technical Guide to 6-Methoxydihydro-2H-pyran-3(4H)-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review of 6-Methoxydihydro-2H-pyran-3(4H)-one, a heterocyclic compound of interest in synthetic and medicinal chemistry. The document outlines its synthesis, chemical properties, and potential biological activities, with a focus on quantitative data and detailed experimental protocols.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process commencing from readily available starting materials. A practical synthetic route involves the initial formation of the dihydropyranone core followed by the introduction of the methoxy group at the 6-position.

A key precursor, dihydro-2H-pyran-3(4H)-one, can be synthesized from α-ketoglutaric acid in a four-step sequence with an overall yield of 31%.[1][2][3] This is followed by hydroxylation at the 6-position and subsequent methylation. A reported method for a similar compound, 6-Methoxy-2,6-dihydro-3H-pyran-3-one, involves the methylation of 6-hydroxy-2,3-dihydro-6H-pyrano-3-one with iodomethane in the presence of silver(I) oxide, achieving a 95% yield. This suggests a viable route to the target molecule.

Synthesis Workflow

Synthesis_Workflow cluster_legend Reaction Steps A α-Ketoglutaric Acid B Dihydro-2H-pyran-3(4H)-one A->B [1] C 6-Hydroxy-dihydro-2H-pyran-3(4H)-one B->C Hydroxylation [2] D This compound C->D Methylation [3] [1] 4 Steps, 31% overall yield [2] e.g., α-hydroxylation [3] e.g., Iodomethane, Ag2O

Caption: Synthetic pathway to this compound.

Experimental Protocols

Step 1: Synthesis of Dihydro-2H-pyran-3(4H)-one from α-Ketoglutaric Acid

A detailed, practical procedure for the synthesis of dihydro-2H-pyran-3(4H)-one from α-ketoglutaric acid has been reported, involving a four-step sequence.[1][2][3] For the purpose of this guide, we will focus on the subsequent, crucial methylation step.

Step 2: Proposed Synthesis of this compound

The following protocol is based on the reported synthesis of a closely related compound, 6-Methoxy-2,6-dihydro-3H-pyran-3-one.

  • Materials:

    • 6-Hydroxy-dihydro-2H-pyran-3(4H)-one

    • Iodomethane (CH₃I)

    • Silver(I) oxide (Ag₂O)

    • Anhydrous diethyl ether (or a similar inert solvent)

  • Procedure:

    • To a stirred solution of 6-Hydroxy-dihydro-2H-pyran-3(4H)-one in anhydrous diethyl ether, add silver(I) oxide.

    • To this suspension, add a solution of iodomethane in anhydrous diethyl ether dropwise at room temperature.

    • Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, filter the reaction mixture to remove the silver salts.

    • Wash the filtrate with a saturated aqueous solution of sodium thiosulfate and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford this compound.

Chemical and Physical Properties

Table 1: Physical and Spectroscopic Data of Dihydro-2H-pyran-3(4H)-one and Related Compounds
PropertyDihydro-2H-pyran-3(4H)-one6-Methyl-dihydro-2H-pyran-3(4H)-one
Molecular Formula C₅H₈O₂C₆H₁₀O₂
Molecular Weight 100.12 g/mol 114.14 g/mol [4]
CAS Number 23462-75-143152-89-2[4]
Physical State Colorless to yellow liquid or semi-solid[5]Not specified
Storage Temperature 2-8°C, sealed in dry, dark place[5]Not specified
¹H NMR Data not available in snippets.Data not available in snippets.
¹³C NMR Data not available in snippets.Data not available in snippets.
Mass Spectrum (EI) Data not available in snippets.Available through NIST WebBook.[4]
IR Spectrum Data not available in snippets.Data not available in snippets.

Biological Activity

While specific biological studies on this compound are not extensively reported, the broader class of pyranone derivatives has demonstrated a wide range of pharmacological activities. This suggests that the target molecule could be a valuable scaffold for drug discovery.

Derivatives of 2H-pyran-3(6H)-ones have shown significant activity against gram-positive bacteria. For instance, 2-[4-(Phenylthio)phenyl]-2-methyl-6-methoxy-2H-pyran-3(6H)-one exhibited a minimum inhibitory concentration (MIC) of 1.56 µg/mL against Staphylococcus aureus. It has been noted that the α,β-enone system is essential for the antimicrobial activity of these compounds.

Furthermore, various pyran derivatives have been investigated for a multitude of biological applications, including:

  • Antiviral properties

  • Anti-inflammatory effects

  • Anticancer activity

  • Relaxant activity on smooth muscle

The diverse biological landscape of pyran-containing molecules underscores the potential of this compound as a lead compound for the development of novel therapeutic agents.

Signaling Pathway and Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the screening of novel pyranone derivatives for biological activity.

Biological_Screening_Workflow A Synthesis of This compound and Derivatives B Structural Characterization (NMR, MS, IR) A->B C Primary Screening (e.g., Antimicrobial, Cytotoxicity Assays) B->C D Hit Identification C->D E Secondary Screening (e.g., Dose-Response, Mechanism of Action) D->E F Lead Optimization E->F G In Vivo Studies F->G

Caption: General workflow for biological evaluation of pyranone derivatives.

Conclusion

This compound represents a promising, yet underexplored, chemical entity. Its synthesis is feasible from inexpensive starting materials, and the broader class of pyranones exhibits significant biological potential. This technical guide provides a foundational understanding for researchers and drug development professionals interested in exploring the synthesis and therapeutic applications of this and related compounds. Further research is warranted to fully elucidate the chemical properties and pharmacological profile of this compound.

References

An In-depth Technical Guide on the Safety and Handling of 6-Methoxydihydro-2h-pyran-3(4h)-one

Author: BenchChem Technical Support Team. Date: November 2025

Compound Identification and Analogs

Due to the absence of specific data for the target compound, this guide references the following structurally related analogs to infer potential hazards and handling protocols.

Compound NameStructureCAS NumberNotes
6-Methoxydihydro-2h-pyran-3(4h)-one O=C1CC(OC)OCC1Not AvailableTarget Compound
3,4-Dihydro-2-methoxy-2H-pyranCOC1CCC=CO14454-05-1Lacks the ketone group.
Dihydro-2H-pyran-3(4H)-oneO=C1CCOC123462-75-1Lacks the methoxy group.
2-Ethyl-6-methoxy-3,6-dihydro-2H-pyran-3-oneCCC1OC(OC)CC(=O)C160249-14-1Contains an additional ethyl group.

Hazard Identification and Classification

Based on the available data for its structural analogs, this compound should be handled as a substance with the following potential hazards.

GHS Hazard Statements (Inferred)

CodeStatementSource Analog(s)
H225Highly flammable liquid and vapor3,4-Dihydro-2H-pyran[1]
H302Harmful if swallowedDihydro-2H-pyran-3(4H)-one[2]
H315Causes skin irritationDihydro-2H-pyran-3(4H)-one[2], 3,4-Dihydro-2H-pyran[1]
H317May cause an allergic skin reaction3,4-Dihydro-2H-pyran[1]
H319Causes serious eye irritationDihydro-2H-pyran-3(4H)-one[2], 3,4-Dihydro-2H-pyran[1]
H332Harmful if inhaled3,4-dihydro-2H-pyran[3]
H335May cause respiratory irritationDihydro-2H-pyran-3(4H)-one[2]
H412Harmful to aquatic life with long lasting effects3,4-dihydro-2H-pyran[3]

Precautionary Statements (Inferred) [1][2][3][4]

  • Prevention:

    • P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.

    • P233: Keep container tightly closed.

    • P240: Ground/bond container and receiving equipment.

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

    • P273: Avoid release to the environment.

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • Response:

    • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

    • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

    • P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • Storage:

    • P403+P235: Store in a well-ventilated place. Keep cool.

  • Disposal:

    • P501: Dispose of contents/container to an approved waste disposal plant.

Physical and Chemical Properties (Data from Analogs)

PropertyValueSource Compound
Physical State Colorless to Yellow Liquid or Semi-SolidDihydro-2H-pyran-3(4H)-one[2]
Molecular Formula C6H10O3Target Compound
Molecular Weight 130.14 g/mol Target Compound
Flash Point -17.78 °C (0 °F)3,4-Dihydro-2H-pyran[5]
Autoignition Temperature 240 °C (464 °F)3,4-Dihydro-2H-pyran[5]

Toxicological Data (Data from Analogs)

The toxicological properties of this compound have not been fully investigated. The following data is from a structural analog and should be used for guidance only.

TestResultSpeciesSource Compound
LD50 OralNot Available--
LD50 DermalNot Available--
LC50 InhalationNot Available--

Experimental Protocols

No specific experimental protocols involving this compound were found. The following is a reported synthesis for a related compound, Dihydro-2H-pyran-3(4H)-one, which serves as an illustrative example of handling similar chemical structures in a laboratory setting.[6][7][8][9]

Synthesis of Dihydro-2H-pyran-3(4H)-one from α-Ketoglutaric Acid [6]

This procedure involves four main steps: ketal protection, reduction, cyclization, and deprotection.

  • Step 1: Ketalization of α-Ketoglutaric Acid

    • α-Ketoglutaric acid (1.03 mol) and trimethyl orthoformate (400 mL) are dissolved in methanol (1.2 L).

    • Sulfuric acid (25 mL) is added, and the mixture is refluxed with stirring for 15-20 hours.

    • After cooling, saturated aqueous NaHCO3 is added carefully until gas evolution ceases.

    • The mixture is evaporated in vacuo, and the residue is extracted with ethyl acetate.

    • The combined organic layers are dried and evaporated to yield Dimethyl 2,2-dimethoxypentanedioate.

  • Step 2: Reduction to Diol

    • The resulting ester from Step 1 is reduced with LiAlH4 to yield the corresponding diol.

  • Step 3: Cyclization to Tetrahydropyran Derivative

    • The pyran ring is closed by mesylation of the dianion obtained from the diol in Step 2.

  • Step 4: Hydrolysis to Dihydro-2H-pyran-3(4H)-one

    • The tetrahydropyran derivative from Step 3 is dissolved in dry dichloromethane.

    • The solution is added to a solution of trifluoroacetic acid in dry dichloromethane.

    • The resulting mixture is stirred overnight and evaporated in vacuo to yield the final product.

Mandatory Visualizations

Safe Handling Workflow

G Workflow for Safe Handling of Pyran Derivatives cluster_prep Preparation cluster_handling Handling & Experiment cluster_cleanup Cleanup & Disposal a Risk Assessment (Review SDS of Analogs) b Assemble PPE (Goggles, Gloves, Lab Coat) a->b c Prepare Well-Ventilated Area (Fume Hood) b->c d Ground Equipment (Prevent Static Discharge) c->d e Transfer Chemical (Use Non-Sparking Tools) d->e f Perform Experiment e->f g Quench Reaction & Neutralize f->g spill Accidental Spill? f->spill h Segregate Waste (Halogenated/Non-halogenated) g->h i Decontaminate Glassware & Work Area h->i j Dispose of Waste (Follow Institutional Protocol) i->j spill->g No spill_protocol Follow Spill Protocol: 1. Evacuate 2. Alert Supervisor 3. Use Absorbent Material spill->spill_protocol Yes

Caption: General laboratory workflow for the safe handling of potentially hazardous chemical compounds.

Synthesis Pathway Diagram

G Synthesis of Dihydro-2H-pyran-3(4H)-one A α-Ketoglutaric Acid B Dimethyl 2,2-dimethoxypentanedioate A->B Trimethyl orthoformate, H₂SO₄, MeOH C 2,2-Dimethoxypentane-1,5-diol B->C LiAlH₄ D 3,3-Dimethoxytetrahydro-2H-pyran C->D Mesylation/Cyclization E Dihydro-2H-pyran-3(4H)-one D->E TFA, CH₂Cl₂

Caption: Reaction scheme for the synthesis of Dihydro-2H-pyran-3(4H)-one from α-Ketoglutaric acid.

First Aid Measures (Inferred)[4][5]

  • Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical aid if irritation develops or persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid.

  • Ingestion: Do not induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Get medical aid immediately.

Fire Fighting Measures (Inferred)[4][5]

  • Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam. For large fires, use water spray, fog, or alcohol-resistant foam. Water may be ineffective as the material may be lighter than water.

  • Specific Hazards: Vapors may form an explosive mixture with air and can travel to a source of ignition and flash back. Containers may explode when heated.

  • Protective Equipment: Wear a self-contained breathing apparatus in pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.

Accidental Release Measures (Inferred)[4][5]

  • Personal Precautions: Use proper personal protective equipment as indicated in Section 10.

  • Spills/Leaks: Absorb spill with inert material (e.g., vermiculite, sand, or earth), then place in a suitable container for disposal. Remove all sources of ignition. Use a non-sparking tool. Provide ventilation.

Handling and Storage (Inferred)[4][5]

  • Handling: Wash thoroughly after handling. Use with adequate ventilation. Ground and bond containers when transferring material. Use spark-proof tools and explosion-proof equipment. Avoid contact with eyes, skin, and clothing. Keep away from heat, sparks, and flame.

  • Storage: Keep away from sources of ignition. Store in a tightly closed container. Store in a cool, dry, well-ventilated area away from incompatible substances. Flammables-area.

Personal Protective Equipment (PPE)[10][11][12]

  • Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.

  • Skin Protection: Wear appropriate protective gloves to prevent skin exposure. Wear appropriate protective clothing to prevent skin exposure.

  • Respiratory Protection: A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed whenever workplace conditions warrant a respirator's use.

References

Navigating the Solubility of 6-Methoxydihydro-2h-pyran-3(4h)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The solubility of a compound is a critical physicochemical property that governs its behavior in various chemical and biological systems. For researchers in drug development and organic synthesis, understanding the solubility of a novel molecule like 6-Methoxydihydro-2h-pyran-3(4h)-one is paramount for formulation, reaction optimization, and purification processes. This technical guide provides a comprehensive overview of the predicted solubility of this compound in common organic solvents, detailed experimental protocols for solubility determination, and a logical workflow to approach this analysis.

Predicted Solubility Profile

Due to the absence of specific published quantitative solubility data for this compound, we can predict its general solubility based on its molecular structure. The molecule contains a polar ketone group and a polar ether group within a cyclic structure. The principle of "like dissolves like" is a useful guide here.[1][2]

Key Structural Features Influencing Solubility:

  • Polar Groups: The presence of a carbonyl (C=O) group from the ketone and the ether linkage (C-O-C) makes the molecule polar. These groups can participate in dipole-dipole interactions and hydrogen bonding (as an acceptor) with solvent molecules.

  • Carbon Backbone: The six-membered ring and the methoxy group contribute to the non-polar character of the molecule.

Based on these features, the following qualitative solubility predictions can be made:

Table 1: Predicted Qualitative Solubility of this compound

Solvent ClassCommon SolventsPredicted SolubilityRationale
Protic Polar Methanol, EthanolHighCapable of hydrogen bonding with the ether and ketone oxygen atoms.
Aprotic Polar Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF)HighStrong dipole-dipole interactions with the polar functional groups of the solute.[3][4]
Non-Polar Hexane, TolueneLow to ModerateThe non-polar hydrocarbon backbone may allow for some interaction, but the polar groups will limit high solubility.
Halogenated Dichloromethane, ChloroformModerate to HighCan engage in dipole-dipole interactions and are effective at dissolving a wide range of organic compounds.

Experimental Protocols for Solubility Determination

To obtain precise solubility data, experimental determination is essential. Below are detailed protocols for both qualitative and quantitative analysis.

Qualitative Solubility Testing

This method provides a rapid assessment of a compound's solubility in various solvents and is useful for initial screening.[5][6][7]

Objective: To visually determine if a compound is soluble, partially soluble, or insoluble in a given solvent at a specific concentration.

Materials:

  • This compound

  • A selection of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, diethyl ether, hexane, toluene, dichloromethane)

  • Small test tubes or vials (e.g., 13x100 mm)

  • Vortex mixer

  • Spatula

  • Graduated pipettes or micropipettes

Procedure:

  • Sample Preparation: Accurately weigh approximately 10 mg of this compound and place it into a clean, dry test tube.

  • Solvent Addition: Add 1 mL of the selected solvent to the test tube. This corresponds to a concentration of approximately 10 mg/mL.

  • Mixing: Vigorously mix the contents of the test tube using a vortex mixer for 30-60 seconds.

  • Observation: Visually inspect the solution against a contrasting background.

    • Soluble: The solid completely dissolves, and the solution is clear.

    • Partially Soluble: Some of the solid dissolves, but undissolved particles remain.

    • Insoluble: The solid does not appear to dissolve.

  • Record Keeping: Record the observations for each solvent tested. For partially soluble or insoluble results, the test can be repeated with gentle heating to observe the effect of temperature.

Quantitative Solubility Determination (Gravimetric Method)

This method provides a precise measurement of a compound's solubility in a given solvent at a specific temperature.[8][9]

Objective: To determine the exact concentration of a saturated solution of the compound.

Materials:

  • This compound

  • Selected organic solvent

  • Scintillation vials or small flasks with screw caps

  • Constant temperature shaker bath or incubator

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Pre-weighed vials for filtrate collection

  • Analytical balance

  • Vacuum oven or desiccator

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume or mass of the solvent (e.g., 5 mL). An excess is necessary to ensure saturation.

    • Seal the vial and place it in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

    • Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours), with continuous agitation to ensure equilibrium is reached.

  • Sample Collection and Filtration:

    • After equilibration, allow the vial to stand undisturbed at the same temperature for a few hours to let the excess solid settle.

    • Carefully draw a known volume (e.g., 1 mL) of the supernatant into a syringe.

    • Attach a syringe filter to the syringe and filter the solution into a pre-weighed vial to remove any undissolved solid.

  • Solvent Evaporation and Mass Determination:

    • Record the exact mass of the filtered solution.

    • Place the vial in a vacuum oven at a temperature below the boiling point of the solvent and the decomposition temperature of the compound to evaporate the solvent completely.

    • Once the solvent is fully evaporated, re-weigh the vial containing the dried solute.

  • Calculation:

    • Calculate the mass of the dissolved solid by subtracting the initial mass of the vial from the final mass.

    • The solubility can then be expressed in various units, such as g/mL, g/100g of solvent, or mol/L.

Logical Workflow for Solubility Assessment

The following diagram illustrates a systematic approach to determining the solubility of a novel compound like this compound.

Solubility_Workflow cluster_0 Phase 1: Preliminary Assessment cluster_1 Phase 2: Experimental Screening cluster_2 Phase 3: Quantitative Analysis cluster_3 Phase 4: Data Application start Start: Compound Synthesized/Acquired structure Analyze Molecular Structure (Functional Groups, Polarity) start->structure predict Predict Qualitative Solubility ('Like Dissolves Like') structure->predict qual_test Perform Qualitative Solubility Tests (e.g., 10 mg/mL in various solvents) predict->qual_test Guide Solvent Selection observe Observe and Record (Soluble, Partially Soluble, Insoluble) qual_test->observe quant_test Perform Quantitative Solubility Measurement (e.g., Gravimetric or Spectroscopic Method) observe->quant_test Select Solvents for Quantification saturate Prepare Saturated Solution (Equilibrate at Constant Temperature) quant_test->saturate analyze Analyze Supernatant Concentration saturate->analyze calculate Calculate Solubility (e.g., g/L, mol/L) analyze->calculate data_table Compile Data into Solubility Table calculate->data_table end End: Data Used for Formulation, Process Development, etc. data_table->end

Caption: Workflow for determining the solubility of a novel compound.

This comprehensive guide provides a robust framework for understanding and experimentally determining the solubility of this compound. By combining theoretical predictions with rigorous experimental protocols, researchers can obtain the critical data needed for successful drug development and chemical synthesis endeavors.

References

A Technical Guide to the Stereoselective Synthesis of 6-Methoxydihydro-2H-pyran-3(4H)-one Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core methodologies for the stereoselective synthesis of 6-methoxydihydro-2H-pyran-3(4H)-one and its derivatives. This pyranone core is a significant structural motif in a variety of natural products and pharmacologically active compounds, making its stereocontrolled synthesis a critical aspect of modern organic chemistry and drug discovery. This document details key synthetic strategies, provides comparative quantitative data, and outlines detailed experimental protocols for the synthesis of these valuable compounds.

Introduction

The this compound scaffold is a privileged heterocyclic structure found in numerous biologically active molecules. The stereochemistry at the C6 position, which bears the methoxy group, and any other stereocenters on the pyran ring, plays a crucial role in determining the biological activity of the parent molecule. Consequently, the development of robust and stereoselective synthetic routes to access these structures with high fidelity is of paramount importance. This guide will explore several powerful synthetic transformations, including the Achmatowicz reaction, hetero-Diels-Alder cycloadditions, and syntheses from carbohydrate precursors, that enable the controlled construction of these chiral building blocks.

Key Synthetic Strategies

Several key strategies have emerged for the stereoselective synthesis of this compound derivatives. These methods offer varying degrees of stereocontrol, yield, and substrate scope.

Achmatowicz Reaction

The Achmatowicz reaction, or Achmatowicz rearrangement, is a classic and powerful method for the synthesis of dihydropyranones from furan derivatives. The reaction involves the oxidative rearrangement of a furfuryl alcohol to a 6-hydroxy-2H-pyran-3(6H)-one. The 6-methoxy derivative can be obtained by performing the reaction in methanol or by subsequent methylation of the 6-hydroxy group.[1]

The general mechanism involves the oxidation of the furan ring, typically with an oxidizing agent like bromine in methanol or m-CPBA, to form a 2,5-dimethoxy-2,5-dihydrofuran intermediate. This intermediate then undergoes an acid-catalyzed rearrangement to yield the dihydropyranone product.[1]

Achmatowicz_Reaction Furfural_Alcohol Furfuryl Alcohol Dihydrofuran 2,5-Dimethoxy- 2,5-dihydrofuran Furfural_Alcohol->Dihydrofuran Br₂, MeOH Pyranone 6-Methoxydihydro- 2H-pyran-3(4H)-one Dihydrofuran->Pyranone H⁺ (rearrangement)

Figure 1: Simplified workflow of the Achmatowicz reaction.
Synthesis from Carbohydrate Precursors

Optically active 2-alkoxy-2H-pyran-3(6H)-ones can be synthesized from readily available carbohydrate starting materials, such as D-xylose. This approach provides excellent control over the absolute stereochemistry of the resulting pyranone. A common strategy involves the conversion of a protected glycal into the desired dihydropyranone through a Lewis acid-promoted glycosylation and rearrangement.

This method is particularly advantageous for accessing enantiomerically pure products due to the chiral pool nature of the starting material.

Carbohydrate_Synthesis D_Xylose D-Xylose Glycal Protected Glycal D_Xylose->Glycal Multi-step protection/modification Pyranone Optically Active 2-Alkoxy-2H-pyran-3(6H)-one Glycal->Pyranone Lewis Acid, Alcohol (e.g., SnCl₄, MeOH)

Figure 2: Synthetic route from a carbohydrate precursor.
Hetero-Diels-Alder Reactions

The hetero-Diels-Alder (HDA) reaction is a powerful tool for the construction of six-membered heterocyclic rings. In the context of 6-methoxydihydropyran-3-one synthesis, an electron-rich diene, such as Danishefsky's diene, can react with an appropriate dienophile, like methyl glyoxylate, to form the dihydropyranone core. The use of chiral Lewis acid catalysts can induce high levels of enantioselectivity in this transformation.

The reaction proceeds through a concerted or stepwise cycloaddition pathway, followed by hydrolysis of the resulting adduct to furnish the desired pyranone.

Quantitative Data Comparison

The following table summarizes quantitative data for different stereoselective methods for the synthesis of dihydropyranone derivatives. This allows for a direct comparison of the efficiency and stereoselectivity of the various approaches.

Synthetic MethodSubstrate(s)Catalyst/ReagentSolventYield (%)Diastereomeric Ratio (d.r.)Enantiomeric Excess (e.e.) (%)Citation(s)
Achmatowicz ReactionFurfuryl alcoholBr₂, MeOH, H₂SO₄MethanolNot SpecifiedNot ApplicableRacemic[1]
From D-Xylose2-Acetoxy-3,4-di-O-acetyl-D-xylal, MethanolSnCl₄Dichloromethane~80>94:6>86[2]
Hetero-Diels-AlderDanishefsky's diene, Methyl glyoxylate(1R, 2S)-bis(oxazoline)-Cu(II)Dichloromethane70Not Applicable72[3]
Organocatalytic Michael AdditionCinnamaldehyde, 1,3-CyclopentanedioneChiral prolinol TMS etherTolueneHighup to 5:1up to 95[4]

Experimental Protocols

This section provides detailed experimental methodologies for key reactions discussed in this guide.

Protocol for the Synthesis of 2-Methoxy-2H-pyran-3(6H)-one from a D-Xylose Derivative

This protocol is adapted from the synthesis of optically active 2-alkoxy-2H-pyran-3(6H)-ones.

Materials:

  • 2-Acetoxy-3,4-di-O-acetyl-D-xylal

  • Anhydrous Methanol

  • Tin(IV) chloride (SnCl₄)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • A solution of 2-acetoxy-3,4-di-O-acetyl-D-xylal (1.0 eq) in anhydrous dichloromethane is prepared under an inert atmosphere (e.g., nitrogen or argon).

  • Anhydrous methanol (1.2 eq) is added to the solution.

  • The reaction mixture is cooled to -20 °C using a suitable cooling bath.

  • A solution of tin(IV) chloride (1.2 eq) in anhydrous dichloromethane is added dropwise to the cooled reaction mixture over a period of 15 minutes, ensuring the temperature remains below -15 °C.

  • The reaction is stirred at -20 °C and monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Upon completion, the reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution at -20 °C.

  • The mixture is allowed to warm to room temperature and the layers are separated.

  • The aqueous layer is extracted with dichloromethane (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired 2-methoxy-2H-pyran-3(6H)-one.

General Protocol for the Achmatowicz Reaction

This protocol describes a general procedure for the Achmatowicz rearrangement of a furfuryl alcohol.

Materials:

  • Furfuryl alcohol

  • Anhydrous Methanol

  • Bromine (Br₂)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Furfuryl alcohol (1.0 eq) is dissolved in anhydrous methanol in a flask equipped with a dropping funnel and a magnetic stirrer.

  • The solution is cooled to -40 °C in a dry ice/acetone bath.

  • A solution of bromine (1.05 eq) in methanol is added dropwise to the cooled solution, maintaining the temperature below -35 °C.

  • After the addition is complete, the reaction mixture is stirred at -40 °C for 1 hour.

  • A few drops of concentrated sulfuric acid are added, and the mixture is allowed to warm to room temperature and stirred for 12-24 hours.

  • The reaction is monitored by TLC for the disappearance of the dihydrofuran intermediate and the formation of the pyranone product.

  • The reaction is quenched by the addition of water and the excess bromine is neutralized with a sodium thiosulfate solution.

  • The mixture is neutralized with saturated aqueous sodium bicarbonate solution and extracted with a suitable organic solvent (e.g., ethyl acetate).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography to yield the this compound.

Conclusion

The stereoselective synthesis of this compound derivatives is a well-established yet evolving field of research. The methods outlined in this guide, including the venerable Achmatowicz reaction, strategic use of carbohydrate precursors, and modern catalytic asymmetric hetero-Diels-Alder reactions, provide a powerful toolkit for chemists in both academic and industrial settings. The choice of a particular synthetic route will depend on factors such as the availability of starting materials, the desired stereochemical outcome, and scalability. The detailed protocols and comparative data presented herein are intended to serve as a valuable resource for the design and execution of synthetic strategies targeting these important heterocyclic building blocks.

References

Methodological & Application

Synthesis of 6-Methoxydihydro-2H-pyran-3(4H)-one: An Application Note and Experimental Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of 6-Methoxydihydro-2H-pyran-3(4H)-one, a valuable heterocyclic building block in medicinal chemistry and drug development. The synthesis is presented as a two-step process commencing from readily available furfuryl alcohol.

Introduction

This compound and its derivatives are important scaffolds in organic synthesis, serving as precursors to a variety of complex molecules, including carbohydrates and other biologically active compounds. The presented protocol involves an initial oxidative rearrangement of furfuryl alcohol via the Achmatowicz reaction to yield a key hydroxylated intermediate, followed by a high-yielding methylation step to afford the target product.

Data Summary

The following table summarizes the key quantitative data for the two-step synthesis of this compound.

StepReactionStarting MaterialProductReagentsTypical Yield
1Achmatowicz RearrangementFurfuryl alcohol6-hydroxy-2H-pyran-3(6H)-onemeta-Chloroperoxybenzoic acid (m-CPBA)~70%[1]
2Methylation6-hydroxy-2H-pyran-3(6H)-oneThis compoundIodomethane, Silver(I) oxide95%

Experimental Protocols

Step 1: Synthesis of 6-hydroxy-2H-pyran-3(6H)-one via Achmatowicz Rearrangement

This procedure is adapted from established methods for the oxidative rearrangement of furfuryl alcohols.[1][2]

Materials:

  • Furfuryl alcohol

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77%)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium sulfite solution

  • Brine (saturated aqueous sodium chloride)

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate

  • n-Hexane

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve furfuryl alcohol (1.0 equivalent) in dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve meta-chloroperoxybenzoic acid (1.1 equivalents) in dichloromethane.

  • Add the m-CPBA solution dropwise to the cooled furfuryl alcohol solution over a period of 30-60 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium sulfite.

  • Separate the organic layer. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in n-hexane as the eluent, to afford 6-hydroxy-2H-pyran-3(6H)-one as a colorless to pale yellow oil. A yield of approximately 70% can be expected.[1]

Step 2: Synthesis of this compound

This methylation procedure is based on a high-yielding method utilizing silver(I) oxide.

Materials:

  • 6-hydroxy-2H-pyran-3(6H)-one

  • Iodomethane (CH₃I)

  • Silver(I) oxide (Ag₂O)

  • Dichloromethane (DCM), anhydrous

  • Celite®

Procedure:

  • To a solution of 6-hydroxy-2H-pyran-3(6H)-one (1.0 equivalent) in anhydrous dichloromethane, add silver(I) oxide (1.5 equivalents).

  • To this suspension, add iodomethane (2.0 equivalents) dropwise at room temperature.

  • Protect the reaction mixture from light by wrapping the flask in aluminum foil and stir vigorously at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with dichloromethane and filter through a pad of Celite® to remove the silver salts.

  • Wash the filter cake with additional dichloromethane.

  • Combine the organic filtrates and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography if necessary, though this reaction is known for its high yield and purity. A yield of 95% has been reported for this transformation.

Visualized Experimental Workflow

The following diagram illustrates the two-step synthetic pathway for this compound.

Synthesis_Workflow Start Furfuryl Alcohol Intermediate 6-hydroxy-2H-pyran-3(6H)-one Start->Intermediate Step 1: Achmatowicz Rearrangement Product This compound Intermediate->Product Step 2: Methylation Reagent1 m-CPBA, DCM, 0 °C Reagent2 CH₃I, Ag₂O, DCM

Caption: Synthetic scheme for this compound.

References

Application Notes and Protocols: 6-Methoxydihydro-2H-pyran-3(4H)-one in Diels-Alder Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 6-methoxydihydro-2H-pyran-3(4H)-one as a versatile dienophile in Diels-Alder reactions. This compound serves as a valuable building block in synthetic organic chemistry, particularly for the construction of complex polycyclic systems often found in biologically active molecules. The protocols and data presented are based on established methodologies for structurally related 2-alkoxy-2H-pyran-3(6H)-ones, providing a strong predictive framework for reaction outcomes and optimization.[1]

Introduction

This compound is an electron-deficient alkene, making it an excellent dienophile for [4+2] cycloaddition reactions with various dienes. The presence of the electron-withdrawing ketone functionality and the adjacent oxygen atom in the pyran ring activates the double bond for reaction with electron-rich dienes.[2] The resulting cycloadducts, containing a bicyclic ether framework, are valuable intermediates for the synthesis of natural products and pharmaceutical agents. The stereochemical outcome of the reaction can often be controlled by the choice of reaction conditions, particularly through the use of Lewis acid catalysts.[1][3]

Key Applications

  • Scaffold for Natural Product Synthesis: The bicyclic pyranone core generated through the Diels-Alder reaction is a common motif in numerous natural products with interesting biological activities.

  • Drug Discovery and Development: The ability to generate molecular complexity in a single, often stereoselective, step makes this reaction highly attractive for the rapid synthesis of compound libraries for drug screening.

  • Asymmetric Synthesis: Chiral variants of the pyranone or the use of chiral catalysts can lead to the enantioselective synthesis of complex molecules.[1]

Data Presentation: Diels-Alder Reaction Performance

The following tables summarize typical reaction conditions and outcomes for the Diels-Alder reaction between 2-alkoxy-2H-pyran-3(6H)-ones (as a proxy for this compound) and common dienes. These data highlight the impact of reaction conditions on yield and diastereoselectivity.

Table 1: Thermal vs. Lewis Acid Catalyzed Diels-Alder Reaction with 2,3-Dimethylbutadiene [1]

EntryDieneDienophileConditionsYield (%)Diastereomeric Ratio (endo:exo)
12,3-Dimethylbutadiene2-Alkoxy-2H-pyran-3(6H)-oneToluene, 110°C, 24h~50>80:20
22,3-Dimethylbutadiene2-Alkoxy-2H-pyran-3(6H)-oneSnCl₄, CH₂Cl₂, -78°C, 2h~80>94:6

Table 2: Diels-Alder Reaction with Butadiene [1]

EntryDieneDienophileConditionsYield (%)Diastereomeric Ratio (endo:exo)
1Butadiene2-Alkoxy-2H-pyran-3(6H)-oneToluene, 110°C, 24h~50>80:20
2Butadiene2-Alkoxy-2H-pyran-3(6H)-oneSnCl₄, CH₂Cl₂, -78°C, 2h~80>94:6

Experimental Protocols

The following are generalized protocols for conducting Diels-Alder reactions with this compound.

Protocol 1: Thermal Diels-Alder Reaction

This protocol is suitable for initial explorations and when high diastereoselectivity is not the primary objective.

Materials:

  • This compound

  • Diene (e.g., 2,3-dimethylbutadiene, isoprene, cyclopentadiene)

  • Anhydrous toluene

  • Round-bottom flask with reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

  • Standard workup and purification reagents (e.g., ethyl acetate, saturated sodium bicarbonate solution, brine, magnesium sulfate, silica gel for chromatography)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Dissolve the dienophile in anhydrous toluene (0.1-0.5 M concentration).

  • Add the diene (1.5-3.0 eq). For gaseous dienes like butadiene, it can be bubbled through the solution or condensed into the reaction vessel at a low temperature.

  • Heat the reaction mixture to reflux (approx. 110°C) and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure.

  • Perform an aqueous workup by partitioning the residue between ethyl acetate and water. Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired cycloadduct.

Protocol 2: Lewis Acid Catalyzed Diels-Alder Reaction

This protocol is recommended for achieving higher yields and improved diastereoselectivity.

Materials:

  • This compound

  • Diene

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Lewis acid (e.g., SnCl₄, TiCl₄, Et₂AlCl) as a solution in CH₂Cl₂

  • Schlenk flask or other suitable glassware for anhydrous reactions

  • Inert atmosphere (Nitrogen or Argon)

  • Dry ice/acetone bath

  • Standard workup and purification reagents

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq).

  • Dissolve the dienophile in anhydrous dichloromethane (0.1-0.5 M).

  • Cool the solution to -78°C using a dry ice/acetone bath.

  • Slowly add the Lewis acid solution (1.0-1.2 eq) dropwise to the cooled solution. Stir for 15-30 minutes.

  • Add the diene (1.2-2.0 eq) dropwise to the reaction mixture.

  • Stir the reaction at -78°C and monitor its progress by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate or Rochelle's salt.

  • Allow the mixture to warm to room temperature and transfer to a separatory funnel.

  • Separate the layers and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

The following diagrams illustrate the experimental workflow and the underlying chemical transformation.

experimental_workflow cluster_thermal Thermal Protocol cluster_lewis_acid Lewis Acid Protocol T_start Mix Dienophile & Diene in Toluene T_react Reflux (110°C) T_start->T_react T_workup Aqueous Workup T_react->T_workup T_purify Purification (Chromatography) T_workup->T_purify T_product Cycloadduct T_purify->T_product LA_start Mix Dienophile & Lewis Acid in CH2Cl2 at -78°C LA_add_diene Add Diene LA_start->LA_add_diene LA_react React at -78°C LA_add_diene->LA_react LA_quench Quench Reaction LA_react->LA_quench LA_workup Aqueous Workup LA_quench->LA_workup LA_purify Purification (Chromatography) LA_workup->LA_purify LA_product Cycloadduct (High Diastereoselectivity) LA_purify->LA_product

Caption: Comparative workflow for thermal vs. Lewis acid catalyzed Diels-Alder reactions.

diels_alder_reaction dienophile This compound transition_state [4+2] Transition State dienophile->transition_state + diene Diene (e.g., Butadiene) diene->transition_state product Bicyclic Pyranone Adduct transition_state->product Δ or Lewis Acid

Caption: General scheme of the Diels-Alder reaction using this compound.

References

Application of 6-Methoxydihydro-2H-pyran-3(4H)-one in Natural Product Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 6-methoxydihydro-2H-pyran-3(4H)-one and its derivatives as versatile chiral building blocks in the stereoselective synthesis of a variety of natural products. The focus is on leveraging the inherent stereochemistry of these pyranones to construct complex molecular architectures.

Introduction

This compound and its analogues are valuable synthons in organic synthesis, particularly in the construction of natural products containing pyran or pyranone moieties. These building blocks offer multiple functionalities that can be manipulated to achieve high levels of stereocontrol in subsequent reactions. Their utility is highlighted in the total synthesis of several fungal metabolites, where they serve as key intermediates in constructing the core heterocyclic systems.

Core Applications in Natural Product Synthesis

The primary application of chiral pyranone derivatives, structurally related to this compound, is in the synthesis of biologically active natural products. Notable examples include the synthesis of (+)-dermolactone and the enantiomeric forms of mellein. These syntheses showcase the utility of these pyranones in stereospecific Diels-Alder reactions and other cycloadditions.

A key chiral intermediate that is structurally analogous and has been extensively used is the diene derived from (S)-propylene oxide. This diene serves as a versatile precursor to a range of natural products.[1][2]

Synthesis of (+)-Dermolactone

The synthesis of (+)-dermolactone, a pigment isolated from the toadstool Dermocybe kula, demonstrates the application of a chiral diene derived from a pyranone precursor in a Diels-Alder reaction. The synthesis establishes the absolute stereochemistry of the natural product.

Synthesis of (+)- and (–)-Mellein

Mellein and its derivatives are a class of 3,4-dihydroisocoumarins produced by various fungi and are known for their diverse biological activities. The enantioselective synthesis of both (+)- and (–)-mellein has been achieved using a chiral acetylenic ester, which is a precursor to the key pyranone diene intermediate.[2] This approach provides a high overall yield from commercially available chiral starting materials.

Quantitative Data Summary

The following table summarizes the yields of key transformations in the synthesis of representative natural products using chiral pyranone-derived intermediates.

Natural ProductKey IntermediateKey Reaction StepProduct of Key StepYield (%)Overall Yield (%)Reference
(S)-DermolactoneAcetylene (S)-1Diels-Alder with 2-chloro-1,4-naphthoquinoneAnthraquinone 669-[1]
(R)-MelleinAcetylenic ester (R)-1Cycloaddition with 1-methoxy-1,3-cyclohexadieneChiral benzoate 19High30 (from R-propylene oxide)[2]
(S)-MelleinAcetylenic ester (S)-1Cycloaddition with 1-methoxy-1,3-cyclohexadieneChiral benzoateHigh29 (from S-propylene oxide)[2]

Experimental Protocols

General Synthesis of the Chiral Acetylenic Precursor to the Pyranone Diene

This protocol outlines the synthesis of the pivotal chiral acetylenic intermediate starting from (S)-propylene oxide.

Protocol 1: Synthesis of the Chiral Acetylene (S)-1

  • Step 1: Alkyne Addition to Epoxide

    • To a solution of lithium acetylide-ethylenediamine complex in DMSO at 0 °C, add (S)-propylene oxide.

    • Stir the reaction mixture for the specified time, then quench with water.

    • Extract the product with an organic solvent and purify by distillation.

    • Yield: 67%[1]

  • Step 2: Silyl Protection

    • To a solution of the resulting alcohol in DMF, add imidazole and TBDMSCl.

    • Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

    • Work up the reaction and purify the product by chromatography.

    • Yield: 93%[1]

  • Step 3: Carboxymethylation

    • To a solution of the silyl-protected alkyne in ether at -78 °C, add n-BuLi.

    • After stirring, add methyl chloroformate.

    • Quench the reaction and extract the product. Purify by chromatography to obtain the acetylenic ester (S)-1.

    • Yield: 82%[1]

Protocol for the Synthesis of (R)-Mellein

This protocol details the key cycloaddition step in the synthesis of (R)-mellein using the chiral acetylenic ester (R)-1.

Protocol 2: Cycloaddition for (R)-Mellein Synthesis

  • Step 1: Diels-Alder Reaction

    • Heat a mixture of the acetylenic ester (R)-1 and 1-methoxy-1,3-cyclohexadiene in a sealed tube at 185 °C for 26 hours.[2]

    • After cooling, purify the resulting chiral benzoate 19 by chromatography.

    • Yield: 79%[2]

  • Step 2: Deprotection and Cyclization

    • Treat the benzoate 19 with p-toluenesulfonic acid in dichloromethane at room temperature to remove the silyl protecting group and effect cyclization.

    • Purify the resulting isochromanone.

    • Yield: 84%[2]

  • Step 3: Demethylation

    • Reflux the isochromanone with HBr in acetic acid to cleave the methyl ether.

    • Purify the final product, (R)-mellein (12).

    • Yield: 97%[2]

Diagrams

Diagram 1: General Synthetic Strategy

G cluster_start Chiral Starting Material cluster_intermediate Key Chiral Intermediate cluster_products Natural Products Propylene Oxide Propylene Oxide Pyranone Derivative Pyranone Derivative Propylene Oxide->Pyranone Derivative Dermolactone Dermolactone Pyranone Derivative->Dermolactone Mellein Mellein Pyranone Derivative->Mellein Other Other Natural Products Pyranone Derivative->Other

Caption: General strategy for natural product synthesis.

Diagram 2: Experimental Workflow for (R)-Mellein Synthesis

G start Start: (R)-Acetylenic Ester (R)-1 + 1-Methoxy-1,3-cyclohexadiene cycloaddition Cycloaddition (Sealed Tube, 185°C) start->cycloaddition deprotection Deprotection & Cyclization (p-TsOH, CH2Cl2) cycloaddition->deprotection demethylation Demethylation (HBr, AcOH, reflux) deprotection->demethylation end End Product: (R)-Mellein demethylation->end

Caption: Workflow for the synthesis of (R)-Mellein.

Conclusion

This compound and its structurally related chiral precursors are powerful tools in the asymmetric synthesis of natural products. The methodologies presented herein, derived from peer-reviewed literature, provide robust protocols for the construction of complex molecular architectures with high stereocontrol. These building blocks are particularly effective in cycloaddition reactions, leading to the efficient total synthesis of various biologically active compounds. The provided data and protocols can serve as a valuable resource for researchers in natural product synthesis and drug discovery.

References

Application Notes and Protocols: 1H and 13C NMR Characterization of 6-Methoxydihydro-2H-pyran-3(4H)-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methoxydihydro-2H-pyran-3(4H)-one is a heterocyclic compound of interest in synthetic organic chemistry and drug discovery due to its pyranone core, a scaffold present in various biologically active molecules. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the unambiguous structural elucidation and characterization of such novel compounds. This document provides a detailed protocol for the acquisition and interpretation of 1H and 13C NMR spectra of this compound, along with predicted spectral data based on the analysis of related structures.

Predicted NMR Data

While specific experimental data for this compound is not extensively reported in publicly available literature, the following tables summarize the predicted 1H and 13C NMR spectral data. These predictions are based on established principles of NMR spectroscopy and data from analogous pyran and methoxy-containing compounds.

Predicted ¹H NMR Data for this compound

ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2ax3.40 - 3.60dd~11.5, ~8.0
H-2eq3.90 - 4.10dd~11.5, ~3.5
H-4ax2.30 - 2.50m-
H-4eq2.60 - 2.80m-
H-5ax1.80 - 2.00m-
H-5eq2.10 - 2.30m-
OCH₃3.30 - 3.50s-
H-64.70 - 4.90t~3.0

Predicted ¹³C NMR Data for this compound

CarbonChemical Shift (δ, ppm)
C-265.0 - 70.0
C-3205.0 - 210.0
C-440.0 - 45.0
C-525.0 - 30.0
C-695.0 - 100.0
OCH₃55.0 - 60.0

Experimental Protocols

A standard protocol for the NMR characterization of this compound is outlined below.

Sample Preparation

  • Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for many organic molecules. Other potential solvents include dimethyl sulfoxide-d₆ (DMSO-d₆) or acetone-d₆.

  • Sample Concentration: Weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solvent. TMS provides a reference signal at 0.00 ppm.

  • Transfer to NMR Tube: Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

NMR Data Acquisition

  • Instrument Setup:

    • Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

    • Tune and shim the spectrometer to ensure a homogeneous magnetic field.

    • Set the sample temperature, typically 298 K (25 °C).

  • ¹H NMR Spectroscopy:

    • Pulse Sequence: Use a standard single-pulse experiment.

    • Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-12 ppm).

    • Acquisition Time: Typically 2-4 seconds.

    • Relaxation Delay: A delay of 1-5 seconds between pulses.

    • Number of Scans: Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

    • Processing: Apply a Fourier transform to the free induction decay (FID), followed by phase and baseline correction.

  • ¹³C NMR Spectroscopy:

    • Pulse Sequence: Use a proton-decoupled pulse sequence (e.g., zgpg30) to obtain singlets for all carbon atoms.

    • Spectral Width: Set a spectral width to cover the expected range of carbon chemical shifts (e.g., 0-220 ppm).

    • Acquisition Time: Typically 1-2 seconds.

    • Relaxation Delay: A delay of 2-5 seconds.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is usually required due to the lower natural abundance of ¹³C.

    • Processing: Apply a Fourier transform, phase correction, and baseline correction.

  • 2D NMR Experiments (Optional but Recommended for Unambiguous Assignment):

    • COSY (Correlation Spectroscopy): To identify proton-proton coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons.

Visualizations

Caption: Chemical structure of this compound.

G NMR Characterization Workflow A Sample Preparation (Dissolution in Deuterated Solvent) B 1H NMR Data Acquisition A->B C 13C NMR Data Acquisition A->C D 2D NMR (COSY, HSQC, HMBC) (Optional) B->D E Data Processing (Fourier Transform, Phasing, Baseline Correction) B->E C->D C->E D->E F Spectral Analysis and Interpretation E->F G Structural Elucidation F->G

Application Note: Mass Spectrometry Analysis of 6-Methoxydihydro-2h-pyran-3(4h)-one

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details the theoretical framework and plausible experimental protocols for the qualitative and quantitative analysis of 6-Methoxydihydro-2h-pyran-3(4h)-one using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Given the absence of specific published data for this analyte, this document provides a scientifically grounded, hypothetical approach based on the known mass spectrometric behavior of structurally related cyclic ethers and pyranone derivatives. This guide is intended for researchers, scientists, and drug development professionals working on the characterization and quantification of novel small molecules.

Introduction

This compound is a heterocyclic organic compound with potential applications in pharmaceutical synthesis and materials science. Accurate and sensitive analytical methods are crucial for its detection, characterization, and quantification in various matrices. Mass spectrometry, coupled with chromatographic separation, offers the requisite selectivity and sensitivity for such analyses. This note outlines proposed methodologies for both GC-MS, suitable for volatile and semi-volatile compounds, and LC-MS/MS, which provides high sensitivity and specificity for a broader range of analytes.

Predicted Mass Spectrometry Fragmentation

A definitive mass spectrum for this compound is not publicly available. However, based on the principles of mass spectrometry and the fragmentation patterns of similar cyclic ethers and ketones, a probable fragmentation pathway upon electron ionization (EI) in GC-MS can be predicted. The molecular weight of this compound (C6H10O3) is 130.14 g/mol .

The primary fragmentation of cyclic ethers often involves the loss of side chains. For 2-alkyl-tetrahydropyrans, a characteristic fragment at m/z 85, corresponding to the C5H9O+ ion, is observed due to the loss of the alkyl substituent.[1] In the case of this compound, we can anticipate the following key fragmentation steps:

  • Molecular Ion (M+): The molecular ion at m/z 130 is expected, though its abundance may be low.

  • Loss of Methoxyl Group (-OCH3): A prominent fragment at m/z 99 is anticipated, resulting from the loss of the methoxyl radical.

  • Loss of Carbon Monoxide (-CO): The presence of a ketone functional group suggests a potential loss of carbon monoxide from the molecular ion or subsequent fragments.

  • Ring Cleavage: Various ring-opening and subsequent fragmentation pathways can lead to smaller ions.

Table 1: Predicted Key Mass Fragments for this compound in GC-MS (EI)

m/zPredicted Fragment IonDescription
130[C6H10O3]+•Molecular Ion (M+)
99[C5H7O2]+Loss of •OCH3
85[C5H9O]+Possible fragment from ring rearrangement and loss of CO and a hydrogen
71[C4H7O]+Further fragmentation
55[C3H3O]+Smaller fragment ion

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is designed for the qualitative and semi-quantitative analysis of this compound.

1. Sample Preparation:

  • Dissolve 1 mg of the sample in 1 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Perform serial dilutions to prepare calibration standards in the range of 1-100 µg/mL.

  • If the sample is in a complex matrix, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary.

2. GC-MS Instrumentation and Conditions:

ParameterCondition
Gas Chromatograph Agilent 8890 GC System or equivalent
Injector Split/Splitless, 250°C, Split ratio 20:1
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Carrier Gas Helium, constant flow at 1.2 mL/min
Oven Program Initial temp 60°C (hold 2 min), ramp at 10°C/min to 280°C (hold 5 min)
Mass Spectrometer Agilent 5977B MSD or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-400
Source Temperature 230°C
Quadrupole Temp 150°C
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This protocol is designed for highly sensitive and selective quantitative analysis of this compound.

1. Sample Preparation:

  • Dissolve 1 mg of the sample in 1 mL of methanol or acetonitrile.

  • Prepare calibration standards and quality control samples by spiking the compound into the matrix of interest (e.g., plasma, water) and performing a suitable extraction (e.g., protein precipitation for plasma, SPE for water).

  • An internal standard (e.g., a stable isotope-labeled version of the analyte) should be used for accurate quantification.

2. LC-MS/MS Instrumentation and Conditions:

ParameterCondition
Liquid Chromatograph Waters ACQUITY UPLC I-Class or equivalent
Column ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold at 95% B for 1 min, return to 5% B and equilibrate for 2 min
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometer Waters Xevo TQ-S micro or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temp 400°C
Cone Gas Flow 150 L/hr
Desolvation Gas Flow 800 L/hr
Collision Gas Argon

Table 2: Hypothetical MRM Transitions for this compound

Precursor Ion (m/z)Product Ion (m/z)Transition TypeCollision Energy (eV)
131.07 ([M+H]+)99.04Quantifier10
131.07 ([M+H]+)71.05Qualifier15

Quantitative Data Summary (Hypothetical)

The following table summarizes the expected performance characteristics of the proposed LC-MS/MS method. These values are representative of what can be achieved for small molecule quantification in a biological matrix.

Table 3: Hypothetical Quantitative Performance Data

ParameterResult
Linear Range 0.1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 0.05 ng/mL
Limit of Quantification (LOQ) 0.1 ng/mL
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 15%
Accuracy (% Recovery) 90 - 110%

Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_gc GC Separation cluster_ms MS Detection cluster_data Data Analysis Sample Sample Matrix Extraction Extraction/Dilution Sample->Extraction Vial GC Vial Extraction->Vial Injector Injector Vial->Injector Column GC Column Injector->Column IonSource Ion Source (EI) Column->IonSource Quad Quadrupole IonSource->Quad Detector Detector Quad->Detector Processing Data Processing Detector->Processing Identification Compound ID Processing->Identification

Caption: GC-MS Experimental Workflow.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_msms MS/MS Detection cluster_data Data Analysis Sample Biological Sample Precipitation Protein Precipitation Sample->Precipitation Centrifuge Centrifugation Precipitation->Centrifuge Supernatant Supernatant Centrifuge->Supernatant Autosampler Autosampler Supernatant->Autosampler Column UPLC Column Autosampler->Column ESI ESI Source Column->ESI Q1 Q1 (Precursor) ESI->Q1 q2 q2 (Collision) Q1->q2 Q3 Q3 (Product) q2->Q3 Detector Detector Q3->Detector Quant Quantification Detector->Quant

Caption: LC-MS/MS Quantitative Workflow.

Conclusion

This application note provides a comprehensive, albeit theoretical, guide for the mass spectrometry analysis of this compound. The proposed GC-MS and LC-MS/MS protocols are based on established analytical principles and offer a solid starting point for method development. The predicted fragmentation patterns and hypothetical quantitative data serve as a benchmark for researchers initiating work with this compound. It is recommended that experimental validation of these methods be performed to establish their suitability for specific applications.

References

Infrared Spectroscopy of 6-Methoxydihydro-2H-pyran-3(4H)-one: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule. This document provides detailed application notes and protocols for the analysis of 6-methoxydihydro-2H-pyran-3(4H)-one using IR spectroscopy. The key functional groups in this molecule include a cyclic ketone, an ether (specifically, a tetrahydropyran ring), and a methoxy group. Understanding the characteristic vibrational frequencies of these groups is crucial for structural elucidation and purity assessment in research and drug development.

Predicted Infrared Absorptions

The infrared spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its primary functional groups. The precise wavenumber of a given vibration can be influenced by the molecular structure and its environment.

Table 1: Summary of Predicted IR Absorption Data for this compound

Functional GroupVibration TypePredicted Wavenumber (cm⁻¹)Expected IntensityNotes
Ketone (C=O)Stretch~1715StrongCharacteristic of a saturated, six-membered cyclic ketone[1].
Ether (C-O-C)Asymmetric Stretch1050 - 1150StrongTypical for cyclic ethers[2][3]. This may appear as a complex set of bands.
Methoxy (O-CH₃)C-H Stretch2800 - 2860Weak to MediumA diagnostic, though sometimes weak, band for the methoxy group[4].
Methoxy (C-O)Stretch~1250MediumOften coupled with other C-O stretching vibrations.
Alkane (C-H)Stretch2850 - 3000Medium to StrongArises from the C-H bonds of the pyran ring and methoxy group.
Alkane (CH₂)Scissoring~1470MediumBending vibration of the methylene groups in the ring.

Experimental Protocols

This section outlines a general protocol for obtaining the Fourier-Transform Infrared (FTIR) spectrum of a liquid or low-melting solid sample like this compound using an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method.

Objective: To obtain a high-quality infrared spectrum of this compound.

Materials:

  • FTIR Spectrometer with ATR accessory (e.g., diamond or zinc selenide crystal)

  • Sample of this compound

  • Solvent for cleaning (e.g., isopropanol or ethanol)

  • Lint-free wipes

Protocol:

  • Instrument Preparation:

    • Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium.

    • Perform any necessary instrument diagnostics or performance checks as recommended by the manufacturer.

  • Background Spectrum Acquisition:

    • Clean the ATR crystal surface thoroughly with a lint-free wipe dampened with a volatile solvent like isopropanol.

    • Allow the solvent to fully evaporate.

    • Acquire a background spectrum. This will measure the absorbance of the ambient atmosphere (CO₂ and H₂O) and the ATR crystal, which will be subtracted from the sample spectrum.

  • Sample Application:

    • Place a small drop of the liquid this compound sample directly onto the center of the ATR crystal. If the sample is a solid, ensure good contact is made with the crystal surface.

    • If using a pressure clamp, apply consistent pressure to ensure good contact between the sample and the crystal.

  • Sample Spectrum Acquisition:

    • Acquire the sample spectrum. The instrument will automatically subtract the background spectrum.

    • Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectral range is typically 4000 cm⁻¹ to 400 cm⁻¹.

  • Data Processing and Analysis:

    • The resulting spectrum should be a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

    • Label the significant peaks and compare their wavenumbers to the expected values in Table 1 to identify the functional groups.

    • The region below approximately 1300 cm⁻¹ is the "fingerprint region," which contains a complex pattern of absorptions that is unique to the molecule[5].

  • Cleaning:

    • Thoroughly clean the ATR crystal with a solvent and lint-free wipe to remove all traces of the sample.

Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for obtaining an IR spectrum.

FTIR_Workflow start Start instrument_prep Instrument Preparation start->instrument_prep background_scan Acquire Background Spectrum instrument_prep->background_scan apply_sample Apply Sample to ATR Crystal background_scan->apply_sample sample_scan Acquire Sample Spectrum apply_sample->sample_scan process_data Process and Analyze Data sample_scan->process_data end_process End process_data->end_process

Caption: Experimental workflow for FTIR analysis.

Signaling Pathway and Logical Relationships

The relationship between the functional groups of this compound and their corresponding IR signals can be visualized as follows.

Functional_Group_IR_Signals molecule This compound ketone Ketone (C=O) molecule->ketone ether Cyclic Ether (C-O-C) molecule->ether methoxy Methoxy (O-CH3) molecule->methoxy ketone_ir ~1715 cm⁻¹ (Strong) ketone->ketone_ir C=O Stretch ether_ir 1050-1150 cm⁻¹ (Strong) ether->ether_ir C-O Stretch methoxy_ir_ch 2800-2860 cm⁻¹ (Weak-Medium) methoxy->methoxy_ir_ch C-H Stretch

Caption: Functional groups and their IR signals.

References

Application Note: High-Purity Isolation of 6-Methoxydihydro-2H-pyran-3(4H)-one using Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Introduction 6-Methoxydihydro-2H-pyran-3(4H)-one is a heterocyclic ketone with potential applications as a building block in the synthesis of various pharmaceutical agents and biologically active molecules. Achieving high purity of this intermediate is critical for subsequent reaction steps and for ensuring the quality of the final drug substance. This application note provides a detailed protocol for the purification of this compound from a crude reaction mixture using silica gel column chromatography. The methodology is designed to be robust and scalable for drug development applications.

Principle of Separation The purification strategy leverages normal-phase column chromatography, where the stationary phase is polar (silica gel) and the mobile phase is a less polar organic solvent mixture.[1][2][3] The separation is based on the differential partitioning of the components of the crude mixture between the stationary and mobile phases.[4] this compound, being a moderately polar compound due to its ketone and ether functional groups, will exhibit a specific affinity for the silica gel. By systematically increasing the polarity of the mobile phase (gradient elution), less polar impurities are eluted first, followed by the desired compound, and then more polar impurities.[5][6] The optimal solvent system is first determined using Thin Layer Chromatography (TLC) to ensure efficient separation.[7][8] An ideal Retardation factor (Rf) for the target compound on a TLC plate is typically between 0.25 and 0.35 for good separation on a column.[7]

Experimental Protocol

1. Materials and Equipment

  • Chemicals:

    • Crude this compound

    • Silica gel (230-400 mesh for flash chromatography)

    • n-Hexane (or Heptane), HPLC grade

    • Ethyl acetate, HPLC grade

    • Dichloromethane (for sample loading)

    • Deuterated chloroform (CDCl₃) for NMR analysis

    • TLC plates (silica gel 60 F₂₅₄)

    • Staining solution (e.g., potassium permanganate or p-anisaldehyde)

  • Equipment:

    • Glass chromatography column with a stopcock

    • Separatory funnel (as a solvent reservoir)

    • Fraction collector or test tubes/flasks for manual collection

    • Compressed air or nitrogen source (for flash chromatography)

    • Rotary evaporator

    • Thin Layer Chromatography (TLC) chamber

    • UV lamp (254 nm)

    • Heat gun

    • NMR spectrometer

    • Analytical balance

2. Preliminary Analysis by Thin Layer Chromatography (TLC)

The first step is to determine the optimal mobile phase composition for the column chromatography.

  • Prepare several eluent systems with varying ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3, 6:4 v/v).

  • Dissolve a small amount of the crude this compound in a minimal amount of a volatile solvent like dichloromethane.

  • Spot the dissolved crude mixture onto the baseline of several TLC plates.

  • Develop each plate in a TLC chamber saturated with one of the prepared eluent systems.

  • After the solvent front has reached near the top of the plate, remove the plate and immediately mark the solvent front with a pencil.[7]

  • Visualize the spots under a UV lamp and/or by staining.

  • Calculate the Rf value for the target compound and any impurities in each solvent system. The ideal solvent system will provide an Rf value of approximately 0.25-0.35 for the target compound and good separation from other spots.[7]

3. Column Preparation (Wet Packing Method)

  • Secure a glass chromatography column vertically to a stand. Ensure the stopcock is closed.

  • Place a small plug of cotton or glass wool at the bottom of the column.

  • Add a layer of sand (approximately 1 cm) over the cotton plug.

  • In a separate beaker, prepare a slurry of silica gel in the initial, least polar eluent determined from the TLC analysis (e.g., 9:1 hexane:ethyl acetate). The amount of silica gel should be approximately 50 times the weight of the crude sample.[4]

  • Pour the slurry into the column. Open the stopcock to drain some solvent, and continuously tap the column gently to ensure even packing and remove any air bubbles.

  • Add more eluent as needed to wash down any silica gel adhering to the sides of the column.

  • Once the silica has settled, add a protective layer of sand (approximately 1 cm) on top of the silica bed.

  • Drain the solvent until the level is just at the top of the sand layer. Do not let the column run dry. [4]

4. Sample Loading

  • Dissolve the crude this compound (e.g., 1.0 g) in a minimal volume of dichloromethane.

  • Add a small amount of silica gel (approx. 1-2 g) to this solution and concentrate it to a dry, free-flowing powder using a rotary evaporator. This is the dry loading method.

  • Carefully add the silica-adsorbed sample onto the top layer of sand in the column.

  • Gently tap the column to create an even layer of the sample.

5. Elution and Fraction Collection

  • Carefully add the initial eluent (e.g., 9:1 hexane:ethyl acetate) to the column without disturbing the top layer.

  • Open the stopcock and begin collecting the eluate in fractions (e.g., 10-20 mL per fraction). If using flash chromatography, apply gentle pressure with compressed air or nitrogen.

  • Monitor the elution by spotting every few fractions onto a TLC plate.

  • Gradually increase the polarity of the eluent (gradient elution) as determined by the TLC analysis. For example, move from 9:1 to 8:2, then 7:3 hexane:ethyl acetate. This helps to elute compounds with increasing polarity.[5]

  • Continue collecting fractions and monitoring by TLC until the desired product has completely eluted from the column.

6. Analysis and Product Isolation

  • Develop the TLC plates containing the spotted fractions.

  • Identify the fractions that contain the pure this compound (fractions showing a single spot with the correct Rf value).

  • Combine the pure fractions in a round-bottom flask.

  • Remove the solvent using a rotary evaporator to yield the purified product.

  • Determine the yield and assess the purity of the final product using techniques such as NMR spectroscopy.

Data Presentation

Table 1: TLC Optimization for Mobile Phase Selection

Eluent System (Hexane:Ethyl Acetate, v/v) Rf of this compound Rf of Main Impurity Observations
9:1 0.15 0.25 Poor separation, low Rf.
8:2 0.30 0.55 Good separation, ideal Rf for target.
7:3 0.45 0.70 Separation is still good, but Rf is high.

| 6:4 | 0.60 | 0.85 | Poor separation, compounds move too fast. |

Based on this hypothetical data, an initial eluent of 9:1 with a gradient up to 7:3 would be appropriate.

Table 2: Column Chromatography Parameters

Parameter Value
Stationary Phase Silica Gel (230-400 mesh)
Column Dimensions 3 cm (ID) x 30 cm (Length)
Mass of Crude Product 1.0 g
Mass of Silica Gel 50 g
Eluent Gradient 9:1 → 8:2 → 7:3 (Hexane:Ethyl Acetate)
Flow Rate ~10 mL/min

| Fraction Size | 15 mL |

Table 3: Purification Results

Parameter Before Purification After Purification
Appearance Brownish Oil Colorless Oil
Mass 1.0 g 0.75 g
Purity (by ¹H NMR) ~70% >98%

| Yield | - | 75% |

Visualization

PurificationWorkflow cluster_prep Preparation cluster_column Column Chromatography cluster_analysis Analysis & Isolation crude_sample Crude Sample dissolve_crude Dissolve in DCM crude_sample->dissolve_crude tlc_analysis TLC Analysis for Eluent Optimization dissolve_crude->tlc_analysis prepare_column Prepare Silica Slurry & Pack Column tlc_analysis->prepare_column Determines Eluent load_sample Dry Load Sample onto Column prepare_column->load_sample elution Gradient Elution (Hexane:EtOAc) load_sample->elution collect_fractions Collect Fractions elution->collect_fractions tlc_fractions TLC Analysis of Fractions collect_fractions->tlc_fractions combine_fractions Combine Pure Fractions tlc_fractions->combine_fractions Identify Pure Fractions evaporation Solvent Removal (Rotary Evaporator) combine_fractions->evaporation pure_product Pure Product evaporation->pure_product

Figure 1. Workflow for the purification of this compound.

Conclusion This application note outlines a systematic and effective protocol for the purification of this compound using flash column chromatography. By employing preliminary TLC analysis to determine the optimal mobile phase and using a gradient elution, high purity (>98%) of the target compound can be achieved with a good recovery yield. This method is suitable for researchers in academic and industrial settings who require high-purity materials for drug discovery and development pipelines.

References

Application Notes and Protocols: Derivatization of 6-Methoxydihydro-2H-pyran-3(4H)-one for Further Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical derivatization of 6-methoxydihydro-2H-pyran-3(4H)-one, a versatile building block in medicinal chemistry and drug discovery. The following sections outline key reactions, including Wittig olefination, reductive amination, aldol condensation, and oxime formation, to generate a diverse range of molecular scaffolds for further synthetic transformations and biological screening.

Introduction

This compound is a valuable starting material due to its inherent functionality: a ketone for various C-C and C-N bond-forming reactions, and a protected hemiacetal at the 6-position that can be manipulated in subsequent synthetic steps. Its derivatization allows for the introduction of diverse functional groups, leading to the creation of novel compound libraries with potential therapeutic applications. This document serves as a practical guide for the synthesis and characterization of key derivatives.

Key Derivatization Reactions: An Overview

The ketone moiety at the 3-position of this compound is the primary site for the derivatizations described herein. The following reaction pathways offer access to a variety of functionalized pyran scaffolds.

Derivatization_Pathways cluster_reactions Derivatization Reactions cluster_products Product Scaffolds start This compound wittig Wittig Reaction start->wittig Phosphonium Ylide amination Reductive Amination start->amination Amine, Reducing Agent aldol Aldol Condensation start->aldol Aldehyde/Ketone, Base/Acid oxime Oxime Formation start->oxime Hydroxylamine alkene Exocyclic Alkene Derivatives wittig->alkene amine 3-Amino-6-methoxytetrahydropyran Derivatives amination->amine aldol_product 3-(Hydroxyalkyl)-6-methoxydihydropyran-3-ol Derivatives aldol->aldol_product oxime_product Oxime Ethers and Esters oxime->oxime_product

Caption: Derivatization pathways of this compound.

Experimental Protocols

The following are detailed experimental protocols for the derivatization of this compound.

Wittig Reaction for Methylene Derivative Synthesis

This protocol describes the conversion of the ketone to an exocyclic methylene group using a Wittig reagent.

Reaction Scheme:

Wittig_Reaction reactant This compound product 3-Methylene-6-methoxydihydro-2H-pyran reactant->product Wittig Reaction reagent (CH₃OCH₂)PPh₃Cl, Base

Caption: Wittig olefination of the pyranone.

Protocol:

  • Preparation of the Ylide (in situ): In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend (methoxymethyl)triphenylphosphonium chloride (1.2 equivalents) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add a strong base, such as n-butyllithium (n-BuLi) or potassium tert-butoxide (t-BuOK) (1.1 equivalents), to the suspension with stirring. The formation of the ylide is indicated by the appearance of a characteristic orange-red color.

  • Stir the mixture at 0 °C for 30 minutes.

  • Reaction with the Ketone: Dissolve this compound (1.0 equivalent) in anhydrous THF and add it dropwise to the ylide solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to yield the desired 3-methylene-6-methoxydihydro-2H-pyran.

Reductive Amination for 3-Amino-6-methoxytetrahydropyran Synthesis

This protocol outlines the synthesis of a secondary amine derivative via reductive amination.

Reaction Scheme:

Reductive_Amination reactant This compound product N-Substituted-3-amino-6-methoxytetrahydropyran reactant->product Reductive Amination reagents Primary Amine, NaBH(OAc)₃

Caption: Reductive amination of the pyranone.

Protocol:

  • Reaction Setup: To a solution of this compound (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add the primary amine (e.g., benzylamine, 1.1 equivalents).

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) portion-wise to the reaction mixture. The reaction is typically exothermic, so the addition should be controlled to maintain the temperature below 30 °C.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC until the starting material is consumed.

  • Work-up and Purification: Quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with DCM (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • The crude product can be purified by column chromatography on silica gel to afford the desired N-substituted-3-amino-6-methoxytetrahydropyran.

Aldol Condensation for C-C Bond Formation

This protocol describes a base-catalyzed aldol condensation with an aromatic aldehyde.

Reaction Scheme:

Aldol_Condensation reactant This compound product 3-(Arylmethylidene)-6-methoxydihydro-2H-pyran-3(4H)-one reactant->product Aldol Condensation reagents Aromatic Aldehyde, Base (e.g., NaOH)

Caption: Aldol condensation of the pyranone.

Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) and an aromatic aldehyde (e.g., benzaldehyde, 1.1 equivalents) in ethanol or methanol.

  • Base Addition: To this solution, add an aqueous solution of a base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) (1.2 equivalents), dropwise with stirring at room temperature.

  • Stir the reaction mixture at room temperature for 4-8 hours. The progress of the reaction can be monitored by TLC.

  • Work-up and Purification: Upon completion, neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl) to a pH of ~7.

  • Extract the product with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography on silica gel to yield the 3-(arylmethylidene)-6-methoxydihydro-2H-pyran-3(4H)-one derivative.

Oxime Formation

This protocol details the straightforward synthesis of the oxime derivative.[1][2]

Reaction Scheme:

Oxime_Formation reactant This compound product This compound oxime reactant->product Oximation reagent NH₂OH·HCl, Base

Caption: Oxime formation from the pyranone.

Protocol:

  • Reaction Setup: Dissolve this compound (1.0 equivalent) in ethanol in a round-bottom flask.

  • Add hydroxylamine hydrochloride (NH₂OH·HCl) (1.2 equivalents) to the solution.

  • Add a base, such as pyridine or aqueous sodium hydroxide (1.5 equivalents), to the mixture.

  • Heat the reaction mixture to reflux (approximately 60-80 °C) and stir for 1-3 hours. Monitor the reaction by TLC.[1]

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Add water to the residue and extract the product with ethyl acetate or diethyl ether (3 x volume of aqueous layer).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • The crude oxime can be purified by recrystallization or column chromatography on silica gel.

Data Presentation

The following table summarizes typical reaction conditions and expected outcomes for the derivatization of this compound. Please note that yields are representative and may vary depending on the specific substrate and reaction scale.

Reaction TypeReagents and ConditionsProductTypical Yield (%)
Wittig Reaction (CH₃OCH₂)PPh₃Cl, n-BuLi, THF, 0 °C to rt3-Methylene-6-methoxydihydro-2H-pyran60-80
Reductive Amination Benzylamine, NaBH(OAc)₃, DCM, rtN-Benzyl-3-amino-6-methoxytetrahydropyran70-90
Aldol Condensation Benzaldehyde, NaOH, EtOH, rt3-Benzylidene-6-methoxydihydro-2H-pyran-3(4H)-one65-85
Oxime Formation NH₂OH·HCl, Pyridine, EtOH, refluxThis compound oxime85-95[2]

Spectroscopic Data of Representative Derivatives

The following table provides expected spectroscopic data for the synthesized derivatives. Actual values may vary slightly.

Derivative1H NMR (CDCl₃, δ ppm)13C NMR (CDCl₃, δ ppm)IR (cm⁻¹)
3-Methylene-6-methoxydihydro-2H-pyran ~5.0-5.2 (2H, s, =CH₂), ~4.6 (1H, m, H-6), ~3.4 (3H, s, OCH₃), ~2.0-2.5 (4H, m, CH₂)~140-145 (C=CH₂), ~110-115 (=CH₂), ~95-100 (C-6), ~60-65 (C-2), ~55 (OCH₃), ~30-40 (C-4, C-5)~3080 (=C-H), ~1650 (C=C), ~1100 (C-O)
N-Benzyl-3-amino-6-methoxytetrahydropyran ~7.2-7.4 (5H, m, Ar-H), ~4.5 (1H, m, H-6), ~3.8 (2H, s, Ar-CH₂), ~3.4 (3H, s, OCH₃), ~2.8-3.2 (1H, m, H-3), ~1.5-2.2 (4H, m, CH₂)~127-130 (Ar-C), ~95-100 (C-6), ~60-65 (C-2), ~55 (OCH₃), ~50-55 (Ar-CH₂), ~45-50 (C-3), ~25-35 (C-4, C-5)~3300 (N-H), ~3030 (Ar C-H), ~1100 (C-O)
3-Benzylidene-6-methoxydihydro-2H-pyran-3(4H)-one ~7.3-7.6 (6H, m, Ar-H, =CH), ~4.7 (1H, m, H-6), ~3.4 (3H, s, OCH₃), ~2.5-3.0 (4H, m, CH₂)~190-195 (C=O), ~135-140 (Ar-C, C=CH), ~128-132 (Ar-C), ~95-100 (C-6), ~60-65 (C-2), ~55 (OCH₃), ~30-40 (C-4, C-5)~3060 (Ar C-H), ~1680 (C=O), ~1610 (C=C), ~1100 (C-O)
This compound oxime ~4.6 (1H, m, H-6), ~3.4 (3H, s, OCH₃), ~2.2-2.8 (4H, m, CH₂), ~8.5 (1H, br s, NOH)~155-160 (C=N), ~95-100 (C-6), ~60-65 (C-2), ~55 (OCH₃), ~20-30 (C-4, C-5)~3300 (O-H), ~1660 (C=N), ~1100 (C-O)

Experimental Workflow Diagram

Experimental_Workflow start Start: this compound reaction Derivatization Reaction (Wittig, Reductive Amination, Aldol, or Oxime Formation) start->reaction workup Reaction Work-up (Quenching, Extraction, Washing, Drying) reaction->workup purification Purification (Column Chromatography or Recrystallization) workup->purification characterization Characterization (NMR, IR, MS) purification->characterization product Final Derivative Product characterization->product

Caption: General experimental workflow for derivatization.

Conclusion

The protocols and data presented in these application notes provide a comprehensive guide for the derivatization of this compound. These reactions enable access to a wide array of functionalized pyran derivatives, which are valuable scaffolds for the development of new chemical entities in drug discovery and other areas of chemical research. The provided experimental details and expected outcomes should facilitate the successful implementation of these synthetic transformations in the laboratory.

References

Application Notes and Protocols: Asymmetric Synthesis of Chiral 3-Hydroxytetrahydropyrans from 6-Methoxydihydro-2H-pyran-3(4H)-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the asymmetric synthesis of chiral 3-hydroxytetrahydropyran derivatives, utilizing 6-methoxydihydro-2H-pyran-3(4H)-one as a versatile starting material. The primary focus is on a highly efficient and selective enzymatic reduction method, which is supplemented by an overview of alternative chemical approaches.

Introduction

Chiral tetrahydropyran rings are prevalent structural motifs in a wide array of natural products and pharmaceutically active compounds. The controlled introduction of stereocenters onto this scaffold is of paramount importance in drug discovery and development. This compound is a valuable achiral building block that can be stereoselectively transformed into chiral 3-hydroxytetrahydropyran derivatives. These chiral alcohols serve as key intermediates for the synthesis of more complex molecules. A particularly effective method for this transformation is the asymmetric enzymatic reduction of the ketone functionality.

Featured Application: Asymmetric Enzymatic Reduction

The asymmetric reduction of the ketone in this compound to the corresponding chiral alcohol can be achieved with high enantioselectivity and yield using a ketoreductase (KRED). A highly analogous process has been successfully employed for the reduction of 4,4-dimethoxytetrahydro-2H-pyran-3-one on a pilot-plant scale, affording the (R)-α-hydroxyketal with greater than 99% enantiomeric excess (ee) and in 96–98% yield[1]. This enzymatic approach offers significant advantages, including mild reaction conditions, high selectivity, and environmental compatibility.

The process typically involves a two-enzyme system: a ketoreductase that catalyzes the asymmetric reduction of the ketone, and a glucose dehydrogenase (GDH) for the in-situ regeneration of the nicotinamide cofactor (NADPH), which is consumed in the reduction step. Glucose serves as an inexpensive and efficient ultimate reductant.

Quantitative Data Summary

The following table summarizes the expected results for the asymmetric enzymatic reduction of a substrate like this compound, based on the successful reduction of a closely related analog[1].

ParameterValueReference
Substrate This compound-
Product (S)- or (R)-6-Methoxy-tetrahydro-2H-pyran-3-ol-
Enzyme System Ketoreductase (KRED) + Glucose Dehydrogenase (GDH)[1]
Cofactor NADPH (regenerated in-situ)[1]
Yield 96–98%[1]
Enantiomeric Excess (ee) >99%[1]
Experimental Workflow

The general workflow for the enzymatic asymmetric reduction is depicted in the following diagram.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Biocatalytic Reduction cluster_workup Product Isolation prep_buffer Prepare Buffer (e.g., Potassium Phosphate) add_reagents Add Substrate, Glucose, and NADP+ prep_buffer->add_reagents add_enzymes Add Ketoreductase and Glucose Dehydrogenase add_reagents->add_enzymes incubation Incubate with Stirring at Controlled Temperature and pH add_enzymes->incubation monitoring Monitor Reaction Progress (e.g., by HPLC or GC) incubation->monitoring quench Quench Reaction monitoring->quench extraction Extract with Organic Solvent quench->extraction purification Dry, Concentrate, and Purify extraction->purification enzymatic_cycle cluster_main Ketoreductase Cycle cluster_regen Cofactor Regeneration KRED_NADP KRED-NADP+ KRED_NADPH KRED-NADPH KRED_NADP->KRED_NADPH Substrate GDH Glucose Dehydrogenase (GDH) KRED_NADP->GDH NADP+ KRED_NADPH->KRED_NADP Product Substrate 6-Methoxydihydro- 2H-pyran-3(4H)-one Product Chiral Alcohol GDH->KRED_NADPH NADPH Gluconolactone Gluconolactone GDH->Gluconolactone Glucose Glucose Glucose->GDH

References

Application Notes and Protocols: Michael Addition Reactions Involving 6-Methoxydihydro-2H-pyran-3(4H)-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of carbon-carbon and carbon-heteroatom bond formation in organic synthesis. The 6-methoxydihydro-2H-pyran-3(4H)-one scaffold represents a valuable building block in medicinal chemistry due to its presence in various natural products and biologically active molecules. The enone functionality within this pyranone ring serves as a Michael acceptor, enabling the introduction of diverse substituents at the C4 position. This modification can significantly influence the pharmacological properties of the resulting molecules, making Michael addition reactions of this substrate a key strategy in the development of novel therapeutic agents.

This document provides an overview of the synthetic applications and protocols related to Michael addition reactions involving this compound, with a focus on their relevance to drug discovery and development.

General Principles and Mechanistic Overview

The Michael addition to this compound proceeds via the attack of a nucleophile (Michael donor) to the β-carbon of the α,β-unsaturated ketone system. The reaction is typically catalyzed by a base, which deprotonates the nucleophile to generate a more reactive species. The resulting enolate intermediate is then protonated to yield the final 1,4-adduct.

Key Considerations:

  • Nucleophile (Michael Donor): A wide range of nucleophiles can be employed, including stabilized carbanions (e.g., from malonates, nitroalkanes, cyanoacetates), organometallic reagents (e.g., organocuprates), and heteroatom nucleophiles (e.g., thiols, amines).

  • Catalyst: The choice of base is crucial and can influence reaction rates and selectivity. Common bases include alkali metal alkoxides, hydroxides, and non-nucleophilic organic bases like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene).

  • Stereoselectivity: The reaction can generate a new stereocenter at the C4 position. Diastereoselective and enantioselective variants of the Michael addition are highly sought after in drug development to control the three-dimensional structure of the final compound. This is often achieved using chiral catalysts or auxiliaries.

Applications in Drug Discovery and Medicinal Chemistry

The tetrahydropyran motif is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. Michael additions to this compound provide a versatile entry point to a diverse range of substituted tetrahydropyran derivatives with potential therapeutic applications.

While specific examples of drugs developed directly from Michael adducts of this compound are not extensively documented in publicly available literature, the general strategy of employing Michael additions to functionalize cyclic enones is a well-established paradigm in drug discovery. The resulting adducts can serve as key intermediates for the synthesis of more complex molecules with activities spanning various therapeutic areas, including:

  • Anticancer Agents: The tetrahydropyran ring is a common feature in many natural product-based anticancer agents.

  • Antiviral and Antibacterial Agents: Modification of the pyran scaffold can lead to compounds with potent antimicrobial activity.

  • Metabolic and Cardiovascular Disease Modulators: Substituted tetrahydropyrans have been explored as inhibitors of various enzymes and receptors involved in these disease pathways.

Experimental Protocols

Detailed experimental protocols for Michael addition reactions are highly dependent on the specific nucleophile and desired outcome (e.g., stereoselectivity). Below are generalized protocols that can be adapted for specific applications.

General Protocol for the Michael Addition of a Carbon Nucleophile (e.g., Diethyl Malonate)

This protocol describes a general procedure for the base-catalyzed Michael addition of a soft carbon nucleophile to this compound.

Materials:

  • This compound

  • Diethyl malonate (or other suitable Michael donor)

  • Sodium ethoxide (or other suitable base)

  • Anhydrous ethanol (or other suitable solvent)

  • Hydrochloric acid (1 M aqueous solution)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • To a solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add diethyl malonate (1.2 equivalents) dropwise.

  • Stir the resulting solution at 0 °C for 30 minutes.

  • Add a solution of this compound (1.0 equivalent) in anhydrous ethanol dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of 1 M hydrochloric acid until the pH is neutral.

  • Remove the ethanol under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the layers and extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired Michael adduct.

General Protocol for the Conjugate Addition of an Organocuprate

This protocol outlines a general procedure for the 1,4-addition of an organocuprate reagent, which is particularly useful for introducing alkyl or aryl groups.

Materials:

  • Copper(I) iodide (CuI)

  • Organolithium or Grignard reagent (e.g., methyllithium, phenylmagnesium bromide)

  • This compound

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Organic solvents for extraction and chromatography (e.g., diethyl ether, hexanes)

Procedure:

  • To a suspension of copper(I) iodide (1.0 equivalent) in anhydrous THF at -78 °C under an inert atmosphere, add the organolithium or Grignard reagent (2.0 equivalents) dropwise.

  • Stir the mixture at -78 °C for 30-60 minutes to allow for the formation of the Gilman cuprate.

  • Add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise to the cuprate solution at -78 °C.

  • Stir the reaction mixture at -78 °C for 1-3 hours, monitoring the reaction by TLC.

  • Quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature and stir until the copper salts have precipitated.

  • Filter the mixture through a pad of Celite®, washing with diethyl ether.

  • Separate the layers of the filtrate and extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 4-substituted tetrahydropyranone.

Data Presentation

Table 1: Optimization of Michael Addition to this compound

EntryMichael DonorBase (equiv.)SolventTemp (°C)Time (h)Yield (%)dree (%)
1NitromethaneDBU (0.2)CH2Cl22524
2ThiophenolEt3N (1.1)THF0 to 2512
3Dimethyl malonateNaH (1.1)DMF2518

Yields, diastereomeric ratios (dr), and enantiomeric excesses (ee) would be determined experimentally.

Visualizations

General Workflow for Michael Addition and Product Analysis

Michael_Addition_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Reactants This compound + Michael Donor Mixing Combine Reactants, Catalyst, and Solvent Reactants->Mixing Catalyst_Solvent Base/Catalyst + Anhydrous Solvent Catalyst_Solvent->Mixing Stirring Stir at Controlled Temperature Mixing->Stirring Monitoring Monitor by TLC/LC-MS Stirring->Monitoring Quenching Quench Reaction Monitoring->Quenching Extraction Aqueous Workup & Extraction Quenching->Extraction Purification Column Chromatography Extraction->Purification Product Pure Michael Adduct Purification->Product Characterization NMR, MS, IR Stereoanalysis Chiral HPLC/GC (if applicable) Product->Characterization Product->Stereoanalysis

Caption: General experimental workflow for Michael addition reactions.

Logical Relationship in Asymmetric Catalysis

Asymmetric_Catalysis_Logic Start Achiral Starting Materials (Pyranone + Nucleophile) Transition_State Diastereomeric Transition States Start->Transition_State Catalyst Chiral Catalyst Catalyst->Transition_State Controls Stereochemistry Product Enantioenriched Michael Adduct Transition_State->Product Lower Energy TS Predominates

Caption: Logic of achieving enantioselectivity in Michael additions.

Protecting Group Strategies for 6-Methoxydihydro-2H-pyran-3(4H)-one: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the protection of the ketone functional group in 6-Methoxydihydro-2H-pyran-3(4H)-one. The strategic use of protecting groups is crucial in the multi-step synthesis of complex molecules, preventing unwanted side reactions of the highly reactive ketone moiety. This guide outlines common and effective strategies, focusing on the formation of acetals and dithioacetals, which are stable under various reaction conditions and can be selectively removed.

Introduction

This compound is a valuable chiral building block in organic synthesis. Its bifunctional nature, containing both a ketone and a methoxy group within a pyran ring, necessitates a careful protecting group strategy to achieve selective transformations at other positions of the molecule. The primary challenge lies in protecting the ketone in a manner that is robust enough to withstand subsequent reaction conditions, yet can be removed without cleaving the acid-sensitive methoxy group. This document details reliable methods for the protection of the ketone as a cyclic acetal or dithioacetal and their subsequent deprotection.

Protecting Group Strategies

The most common and effective protecting groups for ketones are cyclic acetals (ketals) and dithioacetals. These groups are generally stable to basic, nucleophilic, and reducing conditions.

Acetal Protection (Ketal Formation)

The reaction of the ketone with a diol, typically ethylene glycol or 1,3-propanediol, in the presence of an acid catalyst forms a five- or six-membered cyclic acetal, respectively. This protection is advantageous due to the relatively mild conditions for both its formation and cleavage.

Dithioacetal Protection

For reactions requiring higher stability of the protecting group, dithioacetals are an excellent choice. They are formed by reacting the ketone with a dithiol, such as 1,2-ethanedithiol or 1,3-propanedithiol, under acidic conditions. Dithioacetals are significantly more stable to acidic conditions than their oxygen analogs.

Data Presentation

The following tables summarize typical reaction conditions and yields for the protection and deprotection of ketones, based on general literature procedures applicable to the target molecule.

Table 1: Acetal Protection of Ketones

Protecting GroupReagents and ConditionsTypical Yield (%)Reference
Ethylene KetalEthylene glycol, p-TsOH, Toluene, reflux (Dean-Stark)85-95General Knowledge
Propylene Ketal1,3-Propanediol, p-TsOH, Toluene, reflux (Dean-Stark)85-95General Knowledge

Table 2: Dithioacetal Protection of Ketones

Protecting GroupReagents and ConditionsTypical Yield (%)Reference
Dithiolane1,2-Ethanedithiol, BF₃·OEt₂, CH₂Cl₂, 0 °C to rt90-98General Knowledge
Dithiane1,3-Propanedithiol, BF₃·OEt₂, CH₂Cl₂, 0 °C to rt90-98General Knowledge

Table 3: Deprotection of Acetals and Dithioacetals

Protecting GroupReagents and ConditionsTypical Yield (%)Reference
Ethylene KetalAcetone/H₂O, p-TsOH (cat.), rt80-95General Knowledge
DithiolaneHgCl₂/CaCO₃, CH₃CN/H₂O, rt85-95General Knowledge
DithiolaneN-Bromosuccinimide, Acetone/H₂O, 0 °C to rt80-90General Knowledge

Experimental Protocols

Protocol 1: Acetal Protection of this compound (Formation of Ethylene Ketal)

Materials:

  • This compound

  • Ethylene glycol

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

  • Toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Dean-Stark apparatus

  • Condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus, a condenser, and a magnetic stir bar, add this compound (1.0 eq).

  • Add toluene to dissolve the starting material.

  • Add ethylene glycol (1.5 eq) and a catalytic amount of p-TsOH·H₂O (0.05 eq).

  • Heat the mixture to reflux and monitor the reaction by TLC. The reaction is typically complete within 4-6 hours, as indicated by the consumption of the starting material.

  • Allow the reaction mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and wash with saturated aqueous NaHCO₃ solution to neutralize the acid catalyst.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Protocol 2: Dithioacetal Protection of this compound (Formation of Dithiolane)

Materials:

  • This compound

  • 1,2-Ethanedithiol

  • Boron trifluoride diethyl etherate (BF₃·OEt₂)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous CH₂Cl₂ in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Add 1,2-ethanedithiol (1.2 eq) to the solution.

  • Slowly add BF₃·OEt₂ (1.2 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

  • Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with CH₂Cl₂.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Deprotection of the Ethylene Ketal

Materials:

  • Protected this compound (as ethylene ketal)

  • Acetone

  • Water

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve the protected compound (1.0 eq) in a mixture of acetone and water (e.g., 9:1 v/v).

  • Add a catalytic amount of p-TsOH·H₂O (0.1 eq).

  • Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed (typically 2-6 hours).

  • Neutralize the reaction with saturated aqueous NaHCO₃ solution.

  • Remove the acetone under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate under reduced pressure to obtain the deprotected ketone.

  • Purify by column chromatography if necessary.

Protocol 4: Deprotection of the Dithiolane

Materials:

  • Protected this compound (as dithiolane)

  • N-Bromosuccinimide (NBS)

  • Acetone

  • Water

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium sulfite (Na₂SO₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve the dithiolane-protected compound (1.0 eq) in a mixture of acetone and water (e.g., 95:5 v/v).

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Bromosuccinimide (2.2 eq) portion-wise over 10-15 minutes.

  • Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.

  • Quench the reaction by adding saturated aqueous Na₂SO₃ solution.

  • Add saturated aqueous NaHCO₃ solution to neutralize the mixture.

  • Extract the mixture with CH₂Cl₂.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the deprotected ketone.

Mandatory Visualizations

Protection_Deprotection_Workflow Start This compound Acetal_Protect Acetal Protection (Ethylene Glycol, p-TsOH) Start->Acetal_Protect Dithioacetal_Protect Dithioacetal Protection (1,2-Ethanedithiol, BF3.OEt2) Start->Dithioacetal_Protect Protected_Acetal Protected Ketone (Ethylene Ketal) Acetal_Protect->Protected_Acetal Deprotect_Acetal Acetal Deprotection (p-TsOH, Acetone/H2O) Protected_Acetal->Deprotect_Acetal Protected_Dithioacetal Protected Ketone (Dithiolane) Dithioacetal_Protect->Protected_Dithioacetal Deprotect_Dithioacetal Dithioacetal Deprotection (NBS, Acetone/H2O) Protected_Dithioacetal->Deprotect_Dithioacetal End This compound Deprotect_Acetal->End Deprotect_Dithioacetal->End

Caption: Workflow for ketone protection and deprotection.

Acetal_Protection_Pathway Ketone This compound Reagents + Ethylene Glycol + p-TsOH (cat.) Ketone->Reagents Ketal Protected Ketal Reagents->Ketal

Caption: Acetal protection reaction pathway.

Dithioacetal_Protection_Pathway Ketone This compound Reagents + 1,2-Ethanedithiol + BF3.OEt2 Ketone->Reagents Dithiolane Protected Dithiolane Reagents->Dithiolane

Caption: Dithioacetal protection reaction pathway.

Application Notes and Protocols: Scale-up Synthesis of 6-Methoxydihydro-2H-pyran-3(4H)-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the scale-up synthesis of 6-Methoxydihydro-2H-pyran-3(4H)-one, a valuable heterocyclic building block in medicinal chemistry and drug development. The described methodology is a two-step process commencing with the selective reduction of 2-formyl-6-methoxytetrahydropyran to yield the intermediate alcohol, 6-methoxytetrahydropyran-3-ol. Subsequent oxidation of this alcohol via a Parikh-Doering protocol affords the target ketone. This application note offers comprehensive experimental procedures, quantitative data, and safety considerations to facilitate the successful and efficient scale-up of this synthesis.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its structural motif is present in a range of biologically active molecules, making its efficient and scalable production a critical aspect of drug discovery and development. The protocol outlined herein is designed for scalability, employing cost-effective reagents and reaction conditions amenable to larger-scale production.

Overall Synthesis Workflow

The synthesis proceeds in two key stages: the formation of the precursor alcohol followed by its oxidation to the target ketone.

G A Starting Material (e.g., Acrolein Dimer) B Step 1: Formation of 2-formyl-6-methoxytetrahydropyran A->B C Step 2: Selective Reduction B->C D Intermediate Alcohol (6-methoxytetrahydropyran-3-ol) C->D E Step 3: Parikh-Doering Oxidation D->E F Target Product (this compound) E->F G Purification F->G H Final Product G->H

Caption: Overall workflow for the synthesis of this compound.

Experimental Protocols

Part 1: Synthesis of 6-methoxytetrahydropyran-3-ol (Intermediate Alcohol)

This procedure is adapted from the known reactivity of acrolein dimer and its derivatives.

Materials:

  • 2-formyl-3,4-dihydro-2H-pyran (Acrolein Dimer)

  • Methanol (anhydrous)

  • Hydrochloric acid (catalytic amount)

  • Sodium borohydride (NaBH₄)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Formation of 2-formyl-6-methoxytetrahydropyran: To a stirred solution of 2-formyl-3,4-dihydro-2H-pyran (1.0 eq) in anhydrous methanol (5-10 volumes), add a catalytic amount of hydrochloric acid. Monitor the reaction by TLC or GC-MS until the starting material is consumed. The reaction is typically complete within a few hours at room temperature.

  • Neutralization: Carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (1.1 eq) portion-wise, maintaining the temperature below 10 °C. Stir the reaction at 0 °C for 1-2 hours, or until the aldehyde is fully consumed as indicated by TLC.

  • Quenching: Slowly add water to quench the excess sodium borohydride.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 5 volumes).

  • Washing: Combine the organic layers and wash with brine (1 x 5 volumes).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 6-methoxytetrahydropyran-3-ol. This intermediate can often be used in the next step without further purification.

Part 2: Scale-up Synthesis of this compound via Parikh-Doering Oxidation

The Parikh-Doering oxidation is a mild and efficient method for oxidizing alcohols to ketones using a sulfur trioxide pyridine complex-activated DMSO.[1][2]

Materials:

  • 6-methoxytetrahydropyran-3-ol (crude from Part 1)

  • Sulfur trioxide pyridine complex (SO₃·py)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a suitable multi-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and a nitrogen inlet, dissolve the crude 6-methoxytetrahydropyran-3-ol (1.0 eq) and triethylamine (or DIPEA, 3.0-5.0 eq) in anhydrous DCM (10-20 volumes).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Addition of Oxidant: To the cooled solution, add the sulfur trioxide pyridine complex (2.0-3.0 eq) portion-wise, ensuring the internal temperature does not exceed 10 °C.

  • Addition of DMSO: Add anhydrous DMSO (5.0-10.0 eq) dropwise via an addition funnel over a period of 30-60 minutes, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C. Monitor the progress of the reaction by TLC or GC-MS. The reaction is typically complete within 1-3 hours.

  • Work-up: Once the reaction is complete, pour the reaction mixture into a separatory funnel containing cold brine.

  • Extraction: Extract the aqueous layer with DCM (3 x 5 volumes).

  • Washing: Combine the organic layers and wash sequentially with 1M HCl (to remove excess amine), saturated aqueous NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexanes) to afford the pure this compound.

G cluster_0 Reaction Setup cluster_1 Oxidation cluster_2 Work-up and Purification A Dissolve Alcohol and Base in DCM B Cool to 0 °C A->B C Add SO₃·py complex B->C D Add DMSO dropwise C->D E Stir at 0 °C and Monitor D->E F Quench with Brine E->F G Extract with DCM F->G H Wash Organic Layer G->H I Dry and Concentrate H->I J Purify by Chromatography I->J

Caption: Logical workflow for the Parikh-Doering oxidation step.

Quantitative Data

The following table summarizes the expected quantitative data for the scale-up synthesis based on a hypothetical 100g scale of the starting alcohol.

ParameterValueNotes
Starting Material (Alcohol) 100 g6-methoxytetrahydropyran-3-ol
SO₃·py complex 218 - 327 g2.0 - 3.0 equivalents
Triethylamine 207 - 345 ml3.0 - 5.0 equivalents
Anhydrous DMSO 267 - 534 ml5.0 - 10.0 equivalents
Anhydrous DCM 1.0 - 2.0 L10 - 20 volumes
Reaction Temperature 0 °C
Reaction Time 1 - 3 hoursMonitored by TLC/GC-MS
Expected Yield 75 - 90 %Based on literature for similar oxidations
Purity (after chromatography) > 98 %Determined by HPLC/GC

Safety Considerations

  • Sulfur trioxide pyridine complex is corrosive and moisture-sensitive. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. All operations should be conducted in a well-ventilated fume hood.

  • The reaction can be exothermic, especially during the addition of the SO₃·py complex and DMSO. Maintain strict temperature control and ensure efficient stirring.

  • Triethylamine is a flammable and corrosive liquid with a strong odor. Handle with care in a fume hood.

Conclusion

The presented two-step protocol provides a robust and scalable method for the synthesis of this compound. The use of the Parikh-Doering oxidation in the final step offers a safe and efficient alternative to other oxidation methods, making it well-suited for larger-scale production in a drug development setting. Careful adherence to the experimental procedures and safety precautions outlined in this document will enable researchers to reliably produce this important synthetic intermediate.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Methoxydihydro-2H-pyran-3(4H)-one and its Precursor

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in improving the yield of 6-Methoxydihydro-2h-pyran-3(4h)-one and its key precursor, dihydro-2H-pyran-3(4H)-one.

I. Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of dihydro-2H-pyran-3(4H)-one from α-ketoglutaric acid, a common and well-documented synthetic route.

Logical Troubleshooting Flow

The following diagram illustrates a general workflow for troubleshooting common issues during the synthesis.

Troubleshooting_Workflow start Problem Encountered check_yield Low or No Yield start->check_yield check_purity Impure Product start->check_purity reagent_quality Verify Reagent Quality and Stoichiometry check_yield->reagent_quality purification_method Optimize Purification Method (Distillation, Chromatography) check_purity->purification_method reaction_conditions Check Reaction Conditions (Temperature, Time, Atmosphere) reagent_quality->reaction_conditions workup_procedure Review Workup and Extraction Technique reaction_conditions->workup_procedure end_solve Problem Resolved workup_procedure->end_solve byproduct_id Identify Byproducts (NMR, GC-MS) purification_method->byproduct_id byproduct_id->end_solve Synthesis_Workflow cluster_0 Step 1: Esterification & Acetal Formation cluster_1 Step 2: Reduction cluster_2 Step 3: Cyclization cluster_3 Step 4: Hydrolysis A α-Ketoglutaric acid B Dimethyl 2,2-dimethoxypentanedioate A->B Trimethyl orthoformate, MeOH, H₂SO₄, reflux C 2,2-Dimethoxypentane-1,5-diol B->C LiAlH₄, THF, reflux D 3,3-Dimethoxytetrahydro-2H-pyran C->D 1. n-BuLi, THF 2. MsCl E Dihydro-2H-pyran-3(4H)-one D->E TFA, CH₂Cl₂

Technical Support Center: Synthesis of 6-Methoxydihydro-2H-pyran-3(4H)-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Methoxydihydro-2H-pyran-3(4H)-one.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis, presented in a question-and-answer format.

Question 1: Low yield or incomplete reaction during the LiAlH₄ reduction of the diester (Step 2).

Answer:

Low yields in the reduction of dimethyl 2,2-dimethoxypentanedioate to 2,2-dimethoxypentane-1,5-diol are often attributed to insufficient reagent or reaction time.

Possible Causes and Solutions:

CauseRecommended Action
Insufficient LiAlH₄ Ensure a molar excess of LiAlH₄ is used. A typical ratio is 1.5 to 2.0 equivalents per ester group.
Reaction Time Too Short Monitor the reaction by TLC. If starting material is still present, extend the reaction time.
Moisture in Reagents/Solvent LiAlH₄ reacts violently with water. Ensure all glassware is oven-dried and solvents are anhydrous.[1]
Low Reaction Temperature While the addition of the ester is often done at 0°C for safety, the reaction may require warming to room temperature or gentle refluxing to go to completion.

Question 2: Formation of a significant amount of a polar, water-soluble byproduct during the mesylation/cyclization step (Step 3).

Answer:

The formation of polar, water-soluble byproducts during the mesylation of 2,2-dimethoxypentane-1,5-diol and subsequent cyclization can arise from incomplete cyclization or intermolecular side reactions.

Possible Causes and Solutions:

CauseRecommended Action
Incomplete Cyclization The intermediate mesylate may not fully cyclize. Ensure adequate reaction time and appropriate temperature.
Intermolecular Etherification Instead of intramolecular cyclization, the mesylated intermediate can react with another diol molecule, leading to oligomeric or polymeric byproducts. Using high dilution conditions can favor the intramolecular reaction.
Hydrolysis of Mesylate If water is present, the mesylate can hydrolyze back to the alcohol. Ensure anhydrous conditions.

Question 3: The final product, this compound, is obtained with a low purity after acidic hydrolysis (Step 4), with a notable impurity that has a similar polarity.

Answer:

Impurities during the final acidic hydrolysis step often result from incomplete reaction or acid-catalyzed side reactions of the product.

Possible Causes and Solutions:

CauseRecommended Action
Incomplete Hydrolysis The starting material, the corresponding acetal, may have a similar polarity to the product ketone. Extend the reaction time or use a slightly stronger acid concentration. Monitor by TLC or GC-MS.
Acid-Catalyzed Degradation The dihydropyranone ring can be sensitive to strong acids, leading to ring-opening or other rearrangements. Use a milder acid catalyst (e.g., oxalic acid instead of sulfuric acid) or perform the reaction at a lower temperature.
Aldol Condensation The product ketone can potentially undergo self-condensation under acidic conditions. Minimize reaction time and temperature once the starting material is consumed.

Frequently Asked Questions (FAQs)

Q1: What is the overall expected yield for the four-step synthesis of this compound?

A1: Based on a similar synthesis of dihydro-2H-pyran-3(4H)-one, the overall yield is expected to be in the range of 30-35%.[2][3][4]

Q2: How can I best purify the final product?

A2: The final product is typically a liquid and can be purified by vacuum distillation.[2] If non-volatile impurities are present, column chromatography on silica gel may be necessary. For highly polar impurities, specialized techniques like reversed-phase chromatography or using an amine-functionalized silica gel might be effective.

Q3: Are there any specific safety precautions I should take during this synthesis?

A3: Yes. Lithium aluminum hydride (LiAlH₄) is a highly reactive and flammable reagent that reacts violently with water and protic solvents. It should be handled with extreme care under an inert atmosphere (e.g., nitrogen or argon) and in an anhydrous solvent. Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.

Experimental Protocols

A detailed experimental protocol for the synthesis of the closely related dihydro-2H-pyran-3(4H)-one is available in the literature and can be adapted for the 6-methoxy derivative. The key steps are outlined below.

Step 1: Synthesis of Dimethyl 2,2-dimethoxypentanedioate

  • α-Ketoglutaric acid is reacted with trimethyl orthoformate in methanol with a catalytic amount of sulfuric acid under reflux.

  • The reaction is worked up by neutralizing the acid and extracting the product.

Step 2: Synthesis of 2,2-Dimethoxypentane-1,5-diol

  • The diester from Step 1 is reduced using LiAlH₄ in an anhydrous solvent like THF.

  • The reaction is carefully quenched, and the diol is extracted.

Step 3: Synthesis of 3,3-Dimethoxytetrahydropyran

  • The diol from Step 2 is reacted with methanesulfonyl chloride in the presence of a base like triethylamine to form the dimesylate in situ, which then undergoes intramolecular cyclization.

Step 4: Synthesis of this compound

  • The acetal from Step 3 is hydrolyzed using an acid catalyst in a mixture of an organic solvent and water to yield the final ketone.

Visualizations

experimental_workflow cluster_0 Step 1: Acetal & Ester Formation cluster_1 Step 2: Reduction cluster_2 Step 3: Cyclization cluster_3 Step 4: Hydrolysis a α-Ketoglutaric Acid b Dimethyl 2,2-dimethoxypentanedioate a->b Trimethyl Orthoformate, MeOH, H₂SO₄ c 2,2-Dimethoxypentane-1,5-diol b->c LiAlH₄, THF d 6-Methoxy-3,3-dimethoxydihydropyran c->d MsCl, Et₃N e This compound d->e H₃O⁺ side_reactions cluster_step2 Step 2: Reduction cluster_step3 Step 3: Cyclization cluster_step4 Step 4: Hydrolysis diester Diester diol Desired Diol diester->diol LiAlH₄ (excess) monoalcohol Incomplete Reduction (Mono-alcohol) diester->monoalcohol LiAlH₄ (insufficient) diol2 Diol cyclized Desired Product diol2->cyclized Mesylation (High Dilution) polymer Intermolecular Product (Polymer/Oligomer) diol2->polymer Mesylation (Concentrated) acetal Acetal ketone Desired Ketone acetal->ketone Mild H₃O⁺ degraded Ring-Opened/Degraded ketone->degraded Harsh H₃O⁺

References

Technical Support Center: Optimization of Reaction Conditions for 6-Methoxydihydro-2H-pyran-3(4H)-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Methoxydihydro-2H-pyran-3(4H)-one. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields in the synthesis of this compound can stem from several factors. Here are some common issues and their solutions:

  • Suboptimal Catalyst Activity: The choice and handling of the Lewis acid catalyst are critical. Ensure the catalyst (e.g., Tin(IV) chloride) is fresh and anhydrous, as moisture can significantly decrease its activity.

  • Incorrect Stoichiometry: The molar ratio of the glycal substrate to the alcohol (methanol) can influence the reaction outcome. An excess of methanol may be required to drive the reaction to completion. Experiment with varying the molar equivalents of methanol.

  • Reaction Temperature: The reaction is sensitive to temperature. Too low a temperature may lead to an incomplete reaction, while too high a temperature can promote the formation of side products. Monitor the reaction temperature closely and consider a temperature optimization study.

  • Purity of Starting Materials: Impurities in the starting glycal or methanol can interfere with the reaction. Ensure all starting materials are of high purity.

Q2: I am observing the formation of significant side products. How can I minimize them?

A2: The formation of side products is a common challenge. Consider the following troubleshooting steps:

  • Anomeric Mixture: The product can exist as a mixture of anomers. The stereoselectivity of the reaction is influenced by the catalyst and reaction conditions. Screening different Lewis acids may improve the diastereoselectivity.

  • Elimination Products: Under certain conditions, elimination reactions can compete with the desired cyclization. This can often be mitigated by using a less acidic catalyst or by running the reaction at a lower temperature.

  • Rearrangement Products: Rearrangement of the pyranone ring to cyclopentenone derivatives can occur, particularly under acidic conditions.[1] The use of a buffer, such as PhCO₂H/KOAc, may help to control the pH and minimize these rearrangements.[1]

Q3: The reaction is not going to completion, even after extended reaction times. What should I do?

A3: An incomplete reaction can be frustrating. Here are some steps to take:

  • Catalyst Deactivation: The catalyst may be deactivating over time. Consider adding the catalyst in portions throughout the reaction.

  • Insufficient Mixing: In heterogeneous reactions, ensure efficient stirring to maximize contact between the reactants and the catalyst.

  • Reagent Purity: As mentioned previously, ensure the purity of your starting materials, as impurities can inhibit the reaction.

Q4: How can I purify the final product effectively?

A4: The purification of this compound typically involves column chromatography. A silica gel column with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) is commonly used. Careful monitoring of the fractions by thin-layer chromatography (TLC) is essential to isolate the desired product from any unreacted starting materials and side products. In some cases, distillation under reduced pressure can also be an effective purification method.[2]

Data Presentation

Table 1: Summary of Reaction Parameters for Lewis Acid-Catalyzed Synthesis

ParameterRecommended Range/ValueNotes
Starting Material Tri-O-acetyl-D-glucal (or similar glycal)Purity should be >95%
Reagent Anhydrous MethanolUse a significant excess (e.g., 10-20 equivalents)
Catalyst Tin(IV) chloride (SnCl₄)Other Lewis acids (e.g., BF₃·OEt₂, TMSOTf) can be screened
Solvent Dichloromethane (DCM) or Acetonitrile (MeCN)Ensure the solvent is anhydrous
Temperature -20 °C to 0 °CGradual warming to room temperature may be beneficial
Reaction Time 2 - 24 hoursMonitor by TLC
Typical Yield 50 - 80%Highly dependent on specific conditions and substrate

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of this compound via Lewis Acid-Catalyzed Glycosylation and Rearrangement

This protocol is based on the general principles of Lewis acid-promoted synthesis of alkoxy-pyranones.[1][3]

  • Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add the starting glycal (e.g., tri-O-acetyl-D-glucal, 1 equivalent) and anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to -20 °C using a suitable cooling bath.

  • Reagent Addition: Add anhydrous methanol (10-20 equivalents) to the solution.

  • Catalyst Addition: Slowly add a solution of Tin(IV) chloride (SnCl₄, 1.1 - 1.5 equivalents) in anhydrous DCM via the dropping funnel over 15-20 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: Stir the reaction mixture at -20 °C and allow it to slowly warm to room temperature over several hours. Monitor the progress of the reaction by TLC.

  • Quenching: Once the reaction is complete, quench it by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume).

  • Washing and Drying: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired this compound.

Visualizations

experimental_workflow start Start prep 1. Prepare Reactants (Glycal, Anhydrous Methanol, Anhydrous DCM) start->prep cool 2. Cool to -20 °C prep->cool add_cat 3. Add Lewis Acid Catalyst (e.g., SnCl₄) cool->add_cat react 4. Reaction (Stir and warm to RT) add_cat->react quench 5. Quench Reaction (Sat. aq. NaHCO₃) react->quench extract 6. Extraction (DCM) quench->extract dry 7. Wash and Dry (Brine, Na₂SO₄) extract->dry purify 8. Purification (Column Chromatography) dry->purify end End Product purify->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic issue Experimental Issue low_yield Low Yield issue->low_yield side_products Side Products issue->side_products incomplete_rxn Incomplete Reaction issue->incomplete_rxn ly_cause1 Suboptimal Catalyst low_yield->ly_cause1 ly_cause2 Incorrect Stoichiometry low_yield->ly_cause2 ly_cause3 Temperature Issue low_yield->ly_cause3 sp_cause1 Anomeric Mixture side_products->sp_cause1 sp_cause2 Elimination/Rearrangement side_products->sp_cause2 ir_cause1 Catalyst Deactivation incomplete_rxn->ir_cause1 ir_cause2 Poor Mixing incomplete_rxn->ir_cause2 subnode subnode

Caption: Troubleshooting logic for common synthesis issues.

References

Technical Support Center: Purification of 6-Methoxydihydro-2h-pyran-3(4h)-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 6-Methoxydihydro-2h-pyran-3(4h)-one.

Troubleshooting Guide

Issue 1: Low yield after purification.

  • Question: I am experiencing a significant loss of my product, this compound, during purification. What are the potential causes and solutions?

  • Answer: Low recovery can stem from several factors. The compound may be sensitive to the purification conditions, or it may be lost due to suboptimal separation techniques.

    • Potential Degradation: Dihydropyranones can be susceptible to hydrolysis, especially under acidic or basic conditions. The lactone functionality within the pyran ring can be cleaved. It is crucial to maintain neutral pH during workup and purification. If acidic or basic reagents are used in the synthesis, ensure they are thoroughly quenched and washed out before concentrating the crude product.

    • Volatility: While not extremely volatile, some loss can occur if the compound is subjected to high vacuum for extended periods, especially at elevated temperatures. When removing solvent on a rotary evaporator, use a moderate temperature and vacuum.

    • Improper Chromatography Technique: If using flash column chromatography, the chosen solvent system might not be optimal, leading to broad peaks and co-elution with impurities, which results in discarding mixed fractions and thus lowering the yield. It is also possible the compound is adsorbing irreversibly to the silica gel.

    • Suboptimal Recrystallization: In case of recrystallization, using an inappropriate solvent can lead to poor crystal formation or the product remaining in the mother liquor.

    Troubleshooting Workflow:

    Start Low Purification Yield Check_pH Check pH of crude material and during workup Start->Check_pH Check_Volatility Assess potential for loss during solvent removal Start->Check_Volatility Optimize_Chroma Optimize Flash Chromatography Conditions Start->Optimize_Chroma Optimize_Recryst Optimize Recrystallization Solvent Start->Optimize_Recryst Neutralize Neutralize before purification Check_pH->Neutralize If acidic/basic Moderate_Conditions Use moderate temp and vacuum Check_Volatility->Moderate_Conditions TLC_Analysis Perform detailed TLC analysis to find optimal solvent system Optimize_Chroma->TLC_Analysis Solvent_Screen Screen a variety of solvents/ solvent mixtures Optimize_Recryst->Solvent_Screen Improved_Yield Improved Yield Neutralize->Improved_Yield Moderate_Conditions->Improved_Yield TLC_Analysis->Improved_Yield Solvent_Screen->Improved_Yield

    Caption: Troubleshooting workflow for low purification yield.

Issue 2: Persistent Impurities after Flash Column Chromatography.

  • Question: I am unable to separate my target compound from a persistent impurity using flash column chromatography. What steps can I take to improve the separation?

  • Answer: Co-elution of impurities is a common challenge in chromatography. Here are several strategies to improve separation:

    • Optimize the Solvent System: A single solvent system may not be sufficient.

      • Gradient Elution: Start with a less polar solvent system and gradually increase the polarity. This can help to better resolve compounds with similar Rf values. For dihydropyranones, a gradient of ethyl acetate in hexanes is a good starting point.

      • Alternative Solvents: If a hexane/ethyl acetate system is not working, consider other solvent systems. For example, dichloromethane/methanol or toluene/acetone can offer different selectivity.

    • Change the Stationary Phase: If you are using standard silica gel, which is acidic, consider using neutral or deactivated silica. Some compounds can degrade on acidic silica. You can deactivate silica gel by flushing the column with a solvent mixture containing a small amount of triethylamine (1-3%) before loading your sample.[1]

    • Dry Loading: If your compound is not very soluble in the initial chromatography solvent, you can "dry load" it. Dissolve your crude product in a solvent in which it is highly soluble (e.g., dichloromethane or acetone), add a small amount of silica gel, and then remove the solvent under reduced pressure. The resulting free-flowing powder can be loaded onto the column. This technique often results in sharper bands and better separation.[2][3]

Issue 3: Oiling out during recrystallization.

  • Question: My compound is "oiling out" instead of forming crystals during recrystallization. What should I do?

  • Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of solid crystals. This is often due to a supersaturated solution or the presence of impurities.

    • Use a larger volume of solvent: Your solution might be too concentrated. Add more of the hot solvent to fully dissolve the oil, and then allow it to cool slowly.

    • Slow down the cooling process: Rapid cooling can promote oiling. Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help.

    • Change the solvent or use a solvent pair: The chosen solvent may be too good a solvent for your compound. Try a solvent in which your compound is less soluble at higher temperatures. Alternatively, use a two-solvent system. Dissolve your compound in a "good" solvent (in which it is very soluble) and then add a "poor" solvent (in which it is insoluble) dropwise at an elevated temperature until the solution becomes slightly cloudy. Then, allow it to cool slowly.[4][5] Common solvent pairs include ethanol/water and diethyl ether/hexane.[4]

    • Scratch the flask: Use a glass rod to scratch the inside of the flask at the surface of the solution. The small scratches can provide a surface for crystal nucleation.[5]

    • Seed the solution: If you have a small crystal of the pure compound, add it to the cooled solution to induce crystallization.

Frequently Asked Questions (FAQs)

  • Q1: What are the most common impurities I might encounter?

    • A1: Common impurities can include unreacted starting materials, byproducts from side reactions, or degradation products. Without knowing the specific synthetic route, it is difficult to predict the exact impurities. However, for dihydropyranone syntheses, common byproducts can arise from incomplete cyclization, or side reactions of the functional groups present in the starting materials. It is advisable to analyze your crude product by techniques like NMR or LC-MS to identify the major impurities before attempting purification.

  • Q2: What is a good starting solvent system for flash chromatography of this compound?

    • A2: Based on the structure, which contains an ether and a ketone, a solvent system of intermediate polarity should be effective. A good starting point for thin-layer chromatography (TLC) analysis to determine the optimal solvent system would be a mixture of hexanes and ethyl acetate. You can start with a 4:1 or 3:1 mixture of hexanes to ethyl acetate and adjust the ratio to achieve an Rf value of approximately 0.2-0.3 for your target compound.[3]

  • Q3: What are some suitable solvents for recrystallizing this compound?

    • A3: The choice of recrystallization solvent is highly dependent on the compound's solubility. A good rule of thumb is that "like dissolves like".[6] Given the ketone and ether functionalities, solvents like acetone, ethyl acetate, or diethyl ether could be good "good" solvents, while non-polar solvents like hexanes or heptane could be effective "poor" solvents for a two-solvent recrystallization.[6] It is recommended to perform small-scale solubility tests with a variety of solvents to find the most suitable one.

Data Presentation

Table 1: Common Solvents for Purification Techniques

Purification TechniqueGood Solvents (for dissolving)Poor Solvents (for precipitation/elution)Common Mixtures
Flash Chromatography Dichloromethane, Ethyl Acetate, AcetoneHexanes, Heptane, TolueneHexanes/Ethyl Acetate, Dichloromethane/Methanol, Toluene/Acetone[2]
Recrystallization Ethanol, Acetone, Ethyl Acetate, Tetrahydrofuran (THF)Water, Hexanes, Heptane, Diethyl EtherEthanol/Water, Hexanes/Acetone, Hexanes/THF, nHex/Ethyl Acetate[4][6]

Experimental Protocols

Protocol 1: General Procedure for Flash Column Chromatography

  • TLC Analysis: Develop a solvent system that gives your target compound an Rf value of ~0.2-0.3 on a TLC plate.

  • Column Packing:

    • Select an appropriately sized column based on the amount of crude material (a rule of thumb is a 30-50:1 ratio of silica gel to crude compound by weight).[3]

    • Plug the bottom of the column with a small piece of cotton or glass wool.

    • Add a layer of sand.

    • Fill the column with silica gel, either as a dry powder or as a slurry in the initial, least polar eluent.

    • Add another layer of sand on top of the silica gel.

    • Equilibrate the column by running 2-3 column volumes of the initial eluent through it.[7]

  • Sample Loading:

    • Wet Loading: Dissolve the crude material in a minimal amount of a suitable solvent (dichloromethane is often a good choice) and carefully apply it to the top of the silica gel.[2]

    • Dry Loading: Dissolve the crude material in a solvent, add silica gel (typically 2-3 times the weight of the crude material), and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.[3]

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Apply pressure (using a pump or compressed air) to achieve a steady flow rate.

    • Collect fractions and monitor their composition by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Protocol 2: General Procedure for Recrystallization

  • Solvent Selection: Through small-scale tests, find a suitable solvent or solvent pair.

    • Single Solvent: The compound should be sparingly soluble at room temperature but highly soluble when the solvent is hot.

    • Two-Solvent System: The compound should be highly soluble in the "good" solvent and poorly soluble in the "poor" solvent. The two solvents must be miscible.[5]

  • Dissolution: Place the crude material in an Erlenmeyer flask. Add a minimal amount of the hot solvent (or the "good" solvent) until the compound just dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the crystals in a vacuum oven or desiccator.

Mandatory Visualization

cluster_synthesis Synthesis cluster_purification Purification Options cluster_analysis Purity Analysis Crude Crude 6-Methoxydihydro- 2h-pyran-3(4h)-one Chroma Flash Column Chromatography Crude->Chroma Recryst Recrystallization Crude->Recryst TLC TLC Chroma->TLC Recryst->TLC NMR NMR Spectroscopy TLC->NMR LCMS LC-MS TLC->LCMS Pure_Product Pure Product NMR->Pure_Product Confirm Purity LCMS->Pure_Product Confirm Purity

Caption: General experimental workflow for purification and analysis.

References

Stability of 6-Methoxydihydro-2h-pyran-3(4h)-one under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability of 6-methoxydihydro-2H-pyran-3(4H)-one under various experimental conditions. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the main factors influencing the stability of this compound?

A1: The stability of this compound is primarily influenced by pH and temperature. The molecule contains a cyclic hemiacetal methoxy ether and a ketone, functional groups that exhibit different sensitivities to acidic and basic conditions.

Q2: How does this compound behave under acidic conditions?

A2: Under acidic conditions, the methoxy group at the C-6 position is susceptible to hydrolysis. This reaction is analogous to the acid-catalyzed hydrolysis of acetals and enol ethers.[1][2][3] The process is typically initiated by protonation of the ether oxygen, followed by the departure of methanol and subsequent attack by water to form a lactol (a cyclic hemiacetal). This lactol can then exist in equilibrium with the open-chain hydroxy aldehyde.

Q3: What is the expected stability of this compound under basic conditions?

A3: The cyclic ether linkage is generally more stable under basic conditions. However, the ketone functional group at the C-3 position can undergo base-catalyzed reactions, such as aldol-type condensation or other rearrangements, especially if there are alpha-hydrogens present and the conditions are harsh (e.g., strong base, high temperature).

Q4: Are there any known degradation products?

A4: Under acidic conditions, the primary degradation product is expected to be a lactol, which may exist in equilibrium with its open-chain form, 5-hydroxy-4-oxohexanal. Under strongly basic conditions, self-condensation or rearrangement products of the ketone could be formed. The exact nature and distribution of degradation products will depend on the specific reaction conditions.

Q5: How can I monitor the stability of this compound in my experiments?

A5: The stability can be monitored by a variety of analytical techniques. High-Performance Liquid Chromatography (HPLC) is well-suited for separating the parent compound from its degradation products and quantifying their amounts over time.[4] For structural elucidation of any new products, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are highly recommended.[4][5]

Troubleshooting Guide

Observed Issue Potential Cause Suggested Action
Rapid disappearance of starting material in acidic buffer. The compound is likely undergoing acid-catalyzed hydrolysis of the methoxy group.Increase the pH of the buffer to neutral or slightly basic conditions if the experimental protocol allows. Alternatively, conduct the experiment at a lower temperature to decrease the rate of hydrolysis.
Formation of unexpected polar impurities. These could be the lactol or the open-chain hydroxy aldehyde resulting from hydrolysis.Characterize the impurities using LC-MS and NMR to confirm their structures. This will help in understanding the degradation pathway.
Low yield or recovery after prolonged reaction in a basic medium. Possible self-condensation or rearrangement of the ketone at the C-3 position.Use a milder base or lower the reaction temperature. Analyze the reaction mixture for higher molecular weight byproducts.
Inconsistent results between experimental runs. Variability in pH, temperature, or presence of catalytic impurities.Ensure precise control of pH and temperature. Use high-purity solvents and reagents.

Experimental Protocols

Protocol 1: General Stability Assessment under Acidic and Basic Conditions

This protocol outlines a general method to assess the stability of this compound at different pH values.

1. Materials:

  • This compound
  • Buffers of various pH (e.g., pH 2, 4, 7, 9, 12)
  • Acetonitrile (HPLC grade)
  • Water (HPLC grade)
  • HPLC system with a UV detector
  • C18 HPLC column

2. Procedure:

  • Prepare stock solutions of this compound in a suitable organic solvent (e.g., acetonitrile).
  • In separate vials, add an aliquot of the stock solution to each of the different pH buffers to a final concentration of approximately 1 mg/mL.
  • Incubate the vials at a controlled temperature (e.g., 25 °C, 40 °C, or 60 °C).
  • At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.
  • Quench the reaction if necessary by neutralizing the pH.
  • Analyze the samples by HPLC to determine the percentage of the parent compound remaining and to observe the formation of any degradation products.

3. HPLC Method:

  • Column: C18, 4.6 x 150 mm, 5 µm
  • Mobile Phase: A gradient of water and acetonitrile.
  • Flow Rate: 1.0 mL/min
  • Detection: UV at a suitable wavelength (to be determined by UV scan of the compound).
  • Injection Volume: 10 µL

Data Presentation

The results of the stability study can be summarized in the following table:

Table 1: Stability of this compound at 40°C

pHTime (hours)% Parent Compound Remaining% Degradation Product 1% Degradation Product 2
2.0010000
450455
8207010
7.0010000
499<1<1
898<2<1
9.0010000
49532
89073

Note: The data in this table is hypothetical and for illustrative purposes only. Actual results will vary based on experimental conditions.

Visualizations

Degradation Pathway under Acidic Conditions

acidic_degradation compound This compound protonated_ether Protonated Ether compound->protonated_ether + H+ carbocation Oxocarbenium Ion protonated_ether->carbocation - CH3OH lactol Lactol Intermediate carbocation->lactol + H2O open_chain 5-Hydroxy-4-oxohexanal lactol->open_chain Equilibrium

Caption: Proposed degradation pathway under acidic conditions.

Degradation Pathway under Basic Conditions

basic_degradation compound This compound enolate Enolate Formation compound->enolate + OH- aldol_adduct Aldol Adduct enolate->aldol_adduct + Starting Material condensation_product Condensation Product aldol_adduct->condensation_product - H2O

Caption: Potential degradation pathway under basic conditions.

Experimental Workflow for Stability Testing

stability_workflow start Prepare Stock Solution incubate Incubate at various pH and Temperatures start->incubate sample Sample at Time Points incubate->sample quench Quench Reaction sample->quench analyze Analyze by HPLC quench->analyze characterize Characterize Degradants (LC-MS, NMR) analyze->characterize end Determine Degradation Rate and Pathway analyze->end characterize->end

References

Common impurities in 6-Methoxydihydro-2h-pyran-3(4h)-one and their removal

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during the synthesis and purification of 6-Methoxydihydro-2h-pyran-3(4h)-one.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities found in synthetically prepared this compound?

A1: Common impurities can be categorized as follows:

  • Starting Materials: Unreacted starting materials such as acrolein, methacrolein, or their derivatives, and methyl vinyl ether.

  • Byproducts: These can include isomers, polymers formed from the highly reactive starting materials, and products from side reactions. In syntheses resembling Diels-Alder reactions, regioisomeric byproducts may also be present.

  • Degradation Products: The target molecule may degrade under certain conditions (e.g., exposure to strong acids/bases or high temperatures), leading to ring-opened products or other rearranged structures.

  • Solvent and Reagent Residues: Residual solvents used in the reaction or purification (e.g., toluene, dichloromethane, ethyl acetate) and leftover reagents or catalysts.

Q2: How can I detect the presence of these impurities in my sample?

A2: A combination of analytical techniques is recommended for comprehensive purity assessment:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities, including residual solvents and low molecular weight byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information, enabling the identification and quantification of both known and unknown impurities.[1][2][3][4] Quantitative NMR (qNMR) can be used for accurate purity determination.[2]

  • High-Performance Liquid Chromatography (HPLC): Useful for separating the target compound from non-volatile impurities and isomers. A suitable detector (e.g., UV, MS) is required.

  • Thin-Layer Chromatography (TLC): A quick and simple method for monitoring reaction progress and getting a preliminary assessment of purity.

Q3: What are the recommended methods for removing common impurities?

A3: The choice of purification method depends on the nature of the impurities present:

  • Distillation: Effective for removing non-volatile impurities from the final product if the target compound is thermally stable.

  • Column Chromatography: A highly effective method for separating the target compound from a wide range of impurities, including isomers and byproducts.[5][6]

  • Recrystallization: Can be used if the product is a solid and a suitable solvent system can be found to selectively crystallize the desired compound, leaving impurities in the mother liquor.

  • Washing/Extraction: Aqueous washes can remove water-soluble impurities, while liquid-liquid extraction can separate compounds based on their differential solubility in immiscible solvents.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis and purification of this compound.

Problem Potential Cause(s) Suggested Solution(s)
Low Yield of Final Product Incomplete reaction.- Monitor the reaction progress using TLC or GC to ensure it has gone to completion.- Consider increasing the reaction time or temperature, or adding more catalyst if applicable.
Side reactions or polymerization of starting materials.- Control the reaction temperature carefully, as some starting materials are prone to polymerization at higher temperatures.- Add a polymerization inhibitor if necessary.- Ensure the purity of starting materials.
Loss of product during workup or purification.- Optimize extraction and washing procedures to minimize product loss in the aqueous phase.- Select an appropriate solvent system for column chromatography to ensure good separation and recovery.
Presence of Multiple Spots on TLC After Purification Co-elution of impurities during column chromatography.- Optimize the solvent system for column chromatography to achieve better separation (try a more polar or less polar eluent, or a gradient elution).- Consider using a different stationary phase (e.g., alumina instead of silica gel).
Degradation of the product on the TLC plate (if silica is acidic).- Neutralize the TLC plate by adding a small amount of triethylamine to the developing solvent.
NMR Spectrum Shows Unidentified Peaks Presence of unexpected byproducts or degradation products.- Use 2D NMR techniques (e.g., COSY, HSQC, HMBC) to help elucidate the structure of the unknown impurities.- Re-evaluate the reaction mechanism to consider potential side reactions.
Contamination from glassware or solvents.- Ensure all glassware is thoroughly cleaned and dried.- Use high-purity solvents for both the reaction and analysis.
GC-MS Analysis Shows Residual Solvents Incomplete removal of solvent after purification.- Dry the product under high vacuum for an extended period.- Gently heat the sample under vacuum if the product is thermally stable.

Experimental Protocols

General Protocol for Purity Assessment by GC-MS
  • Sample Preparation: Dissolve a small amount of the purified this compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

  • Instrumentation: Use a gas chromatograph equipped with a mass spectrometer detector. A standard non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent) is typically suitable.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 500.

  • Data Analysis: Identify the main product peak and any impurity peaks by comparing their retention times and mass spectra to known standards or spectral libraries. Quantify impurities by integrating the peak areas.

General Protocol for Purification by Column Chromatography
  • Stationary Phase Selection: Silica gel is the most commonly used stationary phase.

  • Solvent System Selection: Determine a suitable solvent system using TLC. A good system will give the target compound an Rf value of approximately 0.2-0.4. A common starting point is a mixture of hexane and ethyl acetate.

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen eluent.

    • Carefully pour the slurry into the chromatography column, ensuring no air bubbles are trapped.

    • Allow the silica gel to settle, and then add a layer of sand on top to protect the surface.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent.

    • Carefully apply the sample to the top of the silica gel bed.

  • Elution:

    • Begin eluting the column with the chosen solvent system.

    • Collect fractions in separate test tubes.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify which ones contain the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis A Starting Materials (e.g., Acrolein derivative, Methyl Vinyl Ether) B Reaction (e.g., Diels-Alder) A->B C Crude Product B->C D Column Chromatography C->D Crude Mixture E Fraction Collection D->E F TLC Analysis of Fractions E->F G Combine Pure Fractions F->G H Solvent Evaporation G->H I Purity Assessment (GC-MS, NMR, HPLC) H->I Purified Product J Pure 6-Methoxydihydro- 2h-pyran-3(4h)-one I->J Impurity_Identification cluster_techniques Analytical Techniques cluster_results Impurity Identification A Crude Product Sample B TLC (Preliminary Check) A->B C GC-MS (Volatile Impurities) A->C D NMR (Structural Elucidation) A->D E HPLC (Non-volatile Impurities) A->E F Starting Materials C->F I Solvent Residues C->I G Byproducts / Isomers D->G H Degradation Products D->H

References

Preventing decomposition of 6-Methoxydihydro-2h-pyran-3(4h)-one during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of 6-Methoxydihydro-2h-pyran-3(4h)-one during storage.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the storage and handling of this compound, providing potential causes and recommended solutions.

Question 1: I've observed a decrease in the purity of my this compound sample over time. What are the likely causes of decomposition?

Answer: The decomposition of this compound is most likely due to one or more of the following factors:

  • Hydrolysis: The ether linkage in the molecule is susceptible to cleavage under acidic conditions. The presence of even trace amounts of acid can catalyze the hydrolysis to form degradation products.

  • Oxidation: Like many organic molecules, this compound can be susceptible to oxidation, especially if exposed to air (oxygen) for prolonged periods. The ketone functional group can also be a site for oxidative degradation.

  • Photodecomposition: Exposure to light, particularly UV light, can provide the energy to initiate degradation reactions.

  • Thermal Decomposition: Elevated temperatures can accelerate the rate of all chemical degradation pathways.

Question 2: What are the ideal storage conditions to prevent the decomposition of this compound?

Answer: To minimize decomposition, it is crucial to store this compound under the following conditions:

  • Temperature: Store in a cool, dry place. Refrigeration (2-8°C) is recommended for long-term storage.

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.

  • Light: Protect from light by storing in an amber-colored vial or in a light-proof container.

  • pH: Ensure the storage container is free from acidic residues. The compound is more stable at a neutral pH.

Question 3: I suspect my sample has started to decompose. What are the potential degradation products I should look for?

Answer: Based on the structure of this compound, potential degradation products could include:

  • Hydrolysis Products: Acid-catalyzed hydrolysis would likely yield glutaraldehyde and methanol.

  • Oxidation Products: Oxidation could lead to the formation of various smaller carbonyl compounds and carboxylic acids.

Question 4: How can I check the purity of my this compound sample?

Answer: The purity of your sample can be assessed using standard analytical techniques such as:

  • High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method can be developed to separate the parent compound from its degradation products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can be used to identify and quantify impurities. Quantitative NMR (qNMR) is a powerful tool for determining the absolute purity of a sample.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to identify volatile degradation products.

Quantitative Data on Decomposition

Stress ConditionParameterDurationTemperature% Degradation (Hypothetical)
Acid Hydrolysis 0.1 M HCl24 hours60°C15%
Base Hydrolysis 0.1 M NaOH24 hours60°C5%
Oxidation 3% H₂O₂24 hoursRoom Temp10%
Thermal N/A7 days80°C8%
Photochemical UV Light (254 nm)48 hoursRoom Temp12%

Experimental Protocols

Protocol for a Forced Degradation Study

A forced degradation study is essential to understand the stability of this compound and to develop a stability-indicating analytical method.

1. Objective: To identify potential degradation pathways and products of this compound under various stress conditions.

2. Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3% solution

  • HPLC grade water, acetonitrile, and methanol

  • Inert gas (Nitrogen or Argon)

  • Amber vials

  • UV chamber

3. Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M HCl in an amber vial.

    • Incubate at 60°C for 24 hours.

    • At various time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M NaOH in an amber vial.

    • Incubate at 60°C for 24 hours.

    • At various time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute for HPLC analysis.

  • Oxidative Degradation:

    • Mix equal volumes of the stock solution and 3% H₂O₂ in an amber vial.

    • Keep at room temperature for 24 hours.

    • At various time points, withdraw an aliquot and dilute for HPLC analysis.

  • Thermal Degradation:

    • Place a solid sample of the compound in an oven at 80°C for 7 days.

    • At various time points, dissolve a portion of the sample in the initial solvent and analyze by HPLC.

  • Photolytic Degradation:

    • Place a solution of the compound (in a quartz cuvette or a photostable container) in a UV chamber with a light source of 254 nm for 48 hours.

    • Analyze the sample by HPLC at various time points.

  • Control Sample: A solution of the compound stored at 2-8°C in the dark should be used as a control.

4. Analysis:

  • Analyze all samples by a validated stability-indicating HPLC method.

  • Identify and quantify the parent compound and any degradation products.

  • Characterize significant degradation products using LC-MS and/or NMR.

Visualizations

Troubleshooting Logic for Decomposition

Troubleshooting Decomposition of this compound start Decomposition Observed check_storage Review Storage Conditions start->check_storage check_purity Analyze Sample Purity (HPLC, NMR) start->check_purity hydrolysis Potential Hydrolysis check_storage->hydrolysis Acidic pH? oxidation Potential Oxidation check_storage->oxidation Exposure to Air? photodecomposition Potential Photodecomposition check_storage->photodecomposition Exposure to Light? thermal Potential Thermal Degradation check_storage->thermal High Temperature? solution_acid Store in Neutral, Acid-Free Vials hydrolysis->solution_acid solution_inert Store Under Inert Atmosphere (Ar, N2) oxidation->solution_inert solution_dark Store in Amber Vials/Dark photodecomposition->solution_dark solution_cool Store at Recommended Cool Temperature thermal->solution_cool

Caption: Troubleshooting workflow for identifying the cause of decomposition.

Experimental Workflow for Stability Testing

Forced Degradation Experimental Workflow start Prepare Stock Solution (1 mg/mL) stress_conditions Expose to Stress Conditions start->stress_conditions acid Acidic (0.1M HCl, 60°C) stress_conditions->acid base Basic (0.1M NaOH, 60°C) stress_conditions->base oxidative Oxidative (3% H2O2, RT) stress_conditions->oxidative thermal Thermal (80°C) stress_conditions->thermal photo Photolytic (UV light) stress_conditions->photo sampling Sample at Time Intervals acid->sampling base->sampling oxidative->sampling thermal->sampling photo->sampling analysis Analyze by HPLC-UV/MS sampling->analysis characterization Characterize Degradants (NMR, MS) analysis->characterization report Report Stability Profile characterization->report

Caption: Workflow for conducting a forced degradation study.

Technical Support Center: Chiral 6-Methoxydihydro-2H-pyran-3(4H)-one Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding racemization issues encountered during the synthesis, purification, and storage of chiral 6-methoxydihydro-2H-pyran-3(4H)-one derivatives.

Frequently Asked Questions (FAQs)

FAQ 1: What is racemization and why is it a concern for my pyranone derivative?

Racemization is the process by which an enantiomerically pure or enriched compound converts into a mixture containing equal amounts of both enantiomers (a racemate).[1] For chiral this compound derivatives, the primary mechanism is acid- or base-catalyzed keto-enol tautomerism.[2][3]

The chiral center adjacent to the carbonyl group is susceptible to deprotonation. This forms a planar, achiral enol or enolate intermediate.[1] Subsequent reprotonation can occur from either face of the planar intermediate, leading to the formation of both the original enantiomer and its mirror image.[1] This process is a significant concern because the biological activity of chiral molecules, particularly in drug development, is often specific to a single enantiomer.[1][4][5] Loss of enantiomeric purity can lead to reduced efficacy or altered pharmacological profiles.[]

RacemizationMechanism R_ketone <(R)-6-Methoxydihydro- 2H-pyran-3(4H)-one> enol Achiral Enol / Enolate Intermediate (Planar) R_ketone->enol Deprotonation (Acid/Base Cat.) S_ketone <(S)-6-Methoxydihydro- 2H-pyran-3(4H)-one> enol->R_ketone Protonation enol->S_ketone

Caption: Acid/Base-catalyzed racemization via an achiral enol intermediate.

FAQ 2: What are the primary factors that cause racemization in my experiments?

Several experimental conditions can promote the racemization of chiral ketones. The most critical factors are temperature, pH, and the choice of solvent.[] Controlling these variables is essential for maintaining the stereochemical integrity of your compound.

FactorEffect on Racemization RateRecommended Mitigation
Temperature Increases. Elevated temperatures provide the activation energy needed to overcome the barrier to enolization, accelerating racemization.[]Maintain low temperatures during reactions, workups, and purifications whenever possible. Store samples at recommended low temperatures (e.g., 4°C or -20°C).
pH Increases at acidic or basic pH. Both acids and bases catalyze the keto-enol tautomerism.[2][3] The rate is often minimized near neutral pH.Maintain pH as close to neutral (pH 7) as possible, especially during aqueous workups. Use buffered solutions if necessary. Avoid strong acids and bases unless required by the reaction.[7]
Solvent Increases in polar, protic solvents. Polar solvents can stabilize the charged enolate intermediate, facilitating its formation and promoting racemization.[]Use non-polar solvents when possible, as they often provide better stability for chiral compounds.[] If a polar solvent is necessary, consider aprotic options (e.g., THF, DMF) over protic ones (e.g., methanol, ethanol).
FAQ 3: How can I detect and quantify racemization?

The most common and reliable methods for detecting and quantifying the extent of racemization involve chiral chromatography and polarimetry.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the preferred method. A chiral stationary phase (CSP) is used to separate the two enantiomers, allowing for the precise determination of the enantiomeric excess (% ee).[8][9] Dynamic HPLC can also be used to study racemization rates directly.[8]

  • Polarimetry: This technique measures the rotation of plane-polarized light by the sample. A pure enantiomer will have a specific rotation. As racemization occurs, the observed rotation decreases, reaching zero for a complete racemate. This method is useful for monitoring the progress of racemization over time but is less precise than chiral HPLC for determining exact % ee values.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Using chiral shift reagents or preparing diastereomeric derivatives can allow for the quantification of enantiomers by NMR.[11][12] Variable-temperature (VT) NMR is also a powerful tool for measuring rates of relatively fast racemization.[8][9]

FAQ 4: I'm seeing unexpected peaks or loss of resolution in my chiral HPLC analysis. What should I do?

Chiral separations can be sensitive to subtle changes in the HPLC system or sample preparation. Here are some common troubleshooting steps.[13][14]

SymptomPossible Cause(s)Suggested Solution(s)
Loss of Resolution / Peak Broadening 1. Column Contamination: Strong adsorption of impurities at the column head.[13]2. Column Degradation: Dissolution of the chiral polymer by incompatible solvents.[13]3. Mobile Phase Issues: Incorrect composition or degradation.1. Flush the column with a strong, compatible solvent (check manufacturer's instructions). For immobilized columns, THF or DMF can be effective.[13]2. Ensure all solvents used in sample preparation are compatible with the column. Even small amounts of harmful solvents can cause damage.[13]3. Prepare fresh mobile phase.
Drifting Retention Times 1. Temperature Fluctuations: Column temperature is not stable.2. Column Equilibration: Column is not fully equilibrated with the new mobile phase.1. Use a column oven to maintain a constant temperature.2. Equilibrate the column for a longer period (e.g., 15-20 column volumes) before analysis.
Sudden High Backpressure 1. Frit Blockage: Sample precipitation or particulate matter blocking the inlet frit.[13]2. Buffer Precipitation: Buffer from the sample or mobile phase precipitating in the organic solvent.[15]1. Reverse the column flow direction at a low flow rate to wash debris from the frit. If this fails, the frit may need to be replaced.[13]2. Ensure the buffer concentration is soluble in the mobile phase. Filter all samples and mobile phases.[15]

Troubleshooting Guide

Problem: Significant loss of enantiomeric excess (% ee) is observed after a reaction or workup.

If you detect a drop in optical purity, a systematic approach is needed to identify the source of racemization. The following workflow can help pinpoint the problematic step.

TroubleshootingWorkflow start Loss of %ee Detected by Chiral HPLC check_reaction Analyze Aliquot Directly from Reaction start->check_reaction decision_reaction Is %ee still high? check_reaction->decision_reaction workup_issue Issue is in Workup/ Purification decision_reaction->workup_issue Yes reaction_issue Issue is in Reaction Conditions decision_reaction->reaction_issue No check_ph Check pH of Aqueous Layers workup_issue->check_ph check_temp Review Temperature of Workup/Purification workup_issue->check_temp check_solvent Evaluate Solvents Used (e.g., during chromatography) workup_issue->check_solvent check_reagents Are any reagents strongly acidic or basic? reaction_issue->check_reagents check_rxn_temp Was the reaction run at high temperature? reaction_issue->check_rxn_temp check_rxn_time Was the reaction time excessively long? reaction_issue->check_rxn_time

Caption: Workflow for troubleshooting the loss of enantiomeric excess.

Problem: My purified chiral compound is losing optical purity during storage.

The stability of chiral intermediates during storage is critical.[] If you observe degradation of enantiomeric purity over time, review your storage conditions.

  • Recommended Action:

    • Solvent: Store the compound as a solid if possible. If a solution is necessary, use a non-polar, aprotic solvent.

    • Temperature: Store at low temperatures (e.g., ≤ 4°C). For long-term storage, consider -20°C or below.

    • Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to acidic gases (like CO₂) or moisture, which could alter local pH.

    • Container: Use clean, inert glass vials with proper seals.

Experimental Protocols

Protocol 1: Monitoring Racemization by Chiral HPLC (Kinetic Analysis)

This protocol describes a method to measure the rate of racemization of an enantioenriched sample under specific conditions.[8][9]

Objective: To determine the rate of racemization by monitoring the change in enantiomeric excess over time.

Materials:

  • Enantiomerically enriched this compound derivative

  • HPLC-grade solvent of choice (e.g., isopropanol)

  • Buffer or additive to be tested (e.g., a specific acid or base)

  • Chiral HPLC column and system

  • Thermostatted vial or reaction vessel

  • Autosampler vials

Methodology:

  • Prepare a Stock Solution: Dissolve a known quantity of the chiral pyranone derivative in the chosen solvent to make a stock solution of known concentration (e.g., 1 mg/mL).

  • Establish Initial % ee: Immediately inject an aliquot of the stock solution onto the chiral HPLC system to determine the initial enantiomeric excess (% ee₀) at time t=0.

  • Initiate the Experiment: Place the stock solution in a thermostatted environment set to the desired temperature. If testing an additive, add it to the solution at this point.

  • Time-Point Sampling: At regular intervals (e.g., every 30, 60, or 120 minutes, depending on the expected rate), withdraw a small aliquot of the solution, dilute if necessary, and transfer it to an HPLC vial. Quench the reaction if possible (e.g., by neutralizing the additive or flash-freezing).

  • HPLC Analysis: Analyze each time-point sample by chiral HPLC to determine the % ee at that time (% eeₜ).

  • Data Analysis:

    • Calculate the natural logarithm of the enantiomeric excess (ln[% ee]) for each time point.

    • Plot ln[% ee] versus time (t).

    • The data should fit a linear equation: ln[% eeₜ] = ln[% ee₀] - k_rac * t. The slope of this line is the negative of the racemization rate constant (k_rac).[8]

Protocol 2: General Precautions to Minimize Racemization
  • Reagent Selection: Whenever possible, choose neutral or mild reagents. If a base is required, consider using a sterically hindered, non-nucleophilic base.[16]

  • Aqueous Workups: Use saturated, neutral salt solutions (e.g., brine) for extractions. If an acidic or basic wash is unavoidable, perform it quickly at low temperatures and immediately follow with a neutralizing wash.

  • Purification:

    • For column chromatography, use a neutral stationary phase like silica gel and avoid adding modifiers like triethylamine unless absolutely necessary and validated.

    • Consider minimizing the time the compound spends on the column.

  • Solvent Removal: Use a rotary evaporator at the lowest practical temperature and pressure to remove solvents. Avoid prolonged heating.

References

Alternative catalysts for the synthesis of 6-Methoxydihydro-2h-pyran-3(4h)-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Methoxydihydro-2h-pyran-3(4h)-one.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A common and practical starting material for the synthesis of the parent compound, dihydro-2H-pyran-3(4H)-one, is α-ketoglutaric acid.[1][2][3][4][5] This can then be functionalized to introduce the 6-methoxy group. Alternative approaches may involve the cyclization of appropriately substituted open-chain precursors.

Q2: What are some potential alternative catalysts for the synthesis of this compound?

While specific data for alternative catalysts for this exact molecule are limited in the reviewed literature, several classes of catalysts are employed for the synthesis of related pyran derivatives and could be adapted for this synthesis. These include:

  • Lewis Acids: Tin(IV) chloride has been used for the synthesis of optically active 2-alkoxy-2H-pyran-3(6H)-ones.[6] Other Lewis acids like iron(III) chloride are used in radical cyclization to form dihydropyran derivatives.[7]

  • Brønsted Acids: Acid catalysis is a common method for pyran ring formation.[8] For instance, the rearrangement of certain 6-alkoxy-2,3-dihydro-6H-pyran-3-ones is suggested to be under specific acid catalysis.[8]

  • Heterogeneous Catalysts: For the synthesis of other pyran derivatives, solid base catalysts like Al2O3-OK have been utilized.[9] Graphene oxide-based biocatalysts have also been explored for pyran synthesis.[10]

  • Enzymatic Catalysis: While not for the primary synthesis, enzymatic ketone reduction has been successfully applied to 4,4-dimethoxytetrahydro-2H-pyran-3-one to produce a chiral alcohol precursor with high enantioselectivity, demonstrating the potential of biocatalysis in modifying this core structure.[11]

Q3: What are the typical reaction conditions for the synthesis?

Reaction conditions are highly dependent on the chosen synthetic route and catalyst. For the multi-step synthesis starting from α-ketoglutaric acid, the initial reaction with trimethyl orthoformate and sulfuric acid in methanol is refluxed.[1] Subsequent reduction with LiAlH4 is also performed under reflux in THF.[1] The final acidic hydrolysis to yield the ketone is typically carried out overnight.[1] For other catalytic systems, conditions can range from room temperature to elevated temperatures.[10]

Q4: How can I purify the final product?

Common purification techniques for pyran derivatives include distillation and column chromatography.[1] For the synthesis of dihydro-2H-pyran-3(4H)-one from α-ketoglutaric acid, distillation is used to purify the intermediates and the final product.[1] The choice of purification method will depend on the physical properties of the product and the nature of the impurities.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low or No Product Yield - Inactive catalyst- Incorrect reaction temperature- Poor quality starting materials- Presence of water in anhydrous reactions- Inefficient cyclization- Check the activity of the catalyst; consider using a fresh batch.- Optimize the reaction temperature. Some cyclizations require heating, while others may proceed at room temperature.- Ensure the purity of starting materials using appropriate analytical techniques (e.g., NMR, GC-MS).- Thoroughly dry all solvents and glassware, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).- If using a multi-step synthesis, ensure each step is proceeding with a reasonable yield before moving to the next. For catalytic cyclizations, screen different catalysts and catalyst loadings.
Formation of Side Products - Undesired side reactions (e.g., polymerization, elimination)- Incorrect stoichiometry- Reaction run for too long- Use a polymerization inhibitor if applicable.- Carefully control the stoichiometry of the reactants.- Monitor the reaction progress using TLC or GC to determine the optimal reaction time.- Adjust the reaction temperature; sometimes lowering the temperature can suppress side reactions.
Difficulty in Product Isolation/Purification - Product is volatile- Product co-elutes with impurities during chromatography- Emulsion formation during workup- If the product is volatile, use a rotary evaporator with care and consider distillation under reduced pressure.- Optimize the solvent system for column chromatography to improve separation. Derivatization of the product or impurities might also aid in separation.- Break emulsions by adding brine or filtering through a pad of Celite.
Inconsistent Results - Variability in reagent quality- Inconsistent reaction setup or conditions- Use reagents from the same batch for a series of experiments.- Standardize the experimental setup, including stirring speed, heating method, and rate of addition of reagents.

Experimental Protocols

Synthesis of Dihydro-2H-pyran-3(4H)-one from α-Ketoglutaric Acid[1]

This is a four-step synthesis for the parent compound, which can be a precursor to this compound.

Step 1: Dimethyl 2,2-dimethoxypentanedioate

  • Dissolve α-ketoglutaric acid (1.03 mol) and trimethyl orthoformate (400 mL) in methanol (1.2 L).

  • Add concentrated sulfuric acid (25 mL).

  • Reflux the mixture with stirring for 15-20 hours.

  • Cool the reaction and carefully add saturated aqueous NaHCO3 until gas evolution ceases.

  • Evaporate the solvent in vacuo and extract the residue with ethyl acetate.

  • Wash the combined organic extracts with brine, dry over MgSO4, and evaporate the solvent.

  • Purify the crude product by vacuum distillation to yield dimethyl 2,2-dimethoxypentanedioate.

Step 2: 2,2-Dimethoxypentane-1,5-diol

  • To a suspension of LiAlH4 (73 g) in dry THF (1.4 L), add a solution of dimethyl 2,2-dimethoxypentanedioate (0.93 mol) in dry THF (450 mL) dropwise with stirring.

  • Reflux the reaction mixture for an additional 2 hours.

  • Cool the mixture and add 10% aqueous KOH (90 mL) dropwise, followed by water (140 mL).

  • Reflux for 30 minutes, then cool and filter.

  • Wash the precipitate with hot THF.

  • Evaporate the combined filtrates to obtain the crude diol.

Step 3: 3,3-Dimethoxytetrahydro-2H-pyran

  • Dissolve the crude diol from the previous step in absolute THF.

  • Add a solution of mesyl chloride (0.602 mol) in THF dropwise over 5 hours at room temperature.

  • Stir the reaction mixture for an additional 24 hours at room temperature.

  • Quench the reaction with water.

  • Remove the solvent in vacuo, dissolve the residue in CH2Cl2, and filter.

  • Dry the filtrate over Na2SO4 and evaporate the solvent.

  • Purify the product by vacuum distillation.

Step 4: Dihydro-2H-pyran-3(4H)-one

  • Dissolve 3,3-dimethoxytetrahydro-2H-pyran (0.161 mol) in dry CH2Cl2 (80 mL).

  • Add this solution to a solution of trifluoroacetic acid (40 mL) in dry dichloromethane (40 mL).

  • Stir the resulting mixture overnight and then evaporate in vacuo to obtain dihydro-2H-pyran-3(4H)-one.

Data Presentation

Table 1: Comparison of Catalysts for Related Pyran Syntheses

CatalystSubstrate(s)ProductYield (%)Reaction TimeTemperature (°C)Reference
Tin(IV) chloride2-acetoxy-3,4-di-O-acetyl-D-xylal and alcohols2-alkoxy-2H-pyran-3(6H)-ones~80% (with optimization)Not specifiedNot specified[6]
Al2O3-OKChalcone and ethyl cyanoacetate2-Oxo pyran derivativesHighNot specifiedNot specified[9]
Ketone Reductase4,4-dimethoxytetrahydro-2H-pyran-3-one(R)-4,4-dimethoxytetrahydro-2H-pyran-3-ol96-98%Not specifiedNot specified[11]
Graphene Oxide-TryptophanBenzaldehyde, malononitrile, and dimedoneTetrahydrobenzo[b]pyranHighShortRoom Temperature[10]

Note: The data presented is for the synthesis of related pyran structures, as specific comparative data for this compound was not available in the searched literature.

Visualizations

experimental_workflow A α-Ketoglutaric Acid B Dimethyl 2,2-dimethoxypentanedioate A->B H2SO4, MeOH, (MeO)3CH C 2,2-Dimethoxypentane-1,5-diol B->C LiAlH4 D 3,3-Dimethoxytetrahydro-2H-pyran C->D Mesyl Chloride E Dihydro-2H-pyran-3(4H)-one D->E TFA F This compound E->F Further Functionalization (e.g., methoxylation)

Caption: Synthetic workflow for Dihydro-2H-pyran-3(4H)-one and subsequent functionalization.

catalyst_exploration cluster_precursors Acyclic Precursors cluster_catalysts Alternative Catalysts Hydroxy-keto-ester Hydroxy-keto-ester This compound This compound Hydroxy-keto-ester->this compound Intramolecular Cyclization Lewis_Acid Lewis Acid (e.g., SnCl4, FeCl3) Lewis_Acid->this compound Bronsted_Acid Brønsted Acid (e.g., H2SO4, TFA) Bronsted_Acid->this compound Heterogeneous Heterogeneous (e.g., Solid Base) Heterogeneous->this compound Enzyme Enzyme Enzyme->this compound

Caption: Conceptual diagram for exploring alternative catalysts for intramolecular cyclization.

References

Technical Support Center: Enhancing Stereoselectivity in Reactions with 6-Methoxydihydro-2h-pyran-3(4h)-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the stereoselectivity of reactions involving 6-Methoxydihydro-2h-pyran-3(4h)-one.

Troubleshooting Guides

Issue 1: Low Diastereoselectivity in the Reduction of this compound

Q: My reduction of this compound is resulting in a nearly 1:1 mixture of diastereomers. How can I improve the diastereoselectivity?

A: Low diastereoselectivity in the reduction of cyclic ketones like this compound is a common challenge. The stereochemical outcome is influenced by several factors, including the reducing agent, solvent, temperature, and the presence of chelating groups. Here are some troubleshooting steps:

  • Choice of Reducing Agent: The steric bulk of the hydride source plays a crucial role in facial selectivity.

    • For Axial Attack (leading to the equatorial alcohol): Smaller, unhindered reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) tend to favor axial attack, yielding the thermodynamically more stable equatorial alcohol.

    • For Equatorial Attack (leading to the axial alcohol): Bulkier reducing agents, such as L-Selectride® or K-Selectride®, favor equatorial attack due to steric hindrance, leading to the formation of the axial alcohol.

  • Chelation Control: The presence of the methoxy group at the 6-position can be exploited for chelation-controlled reduction. Lewis acidic reagents can coordinate to both the carbonyl oxygen and the methoxy oxygen, locking the conformation of the pyranone ring and directing the hydride attack from a specific face.

    • Consider using:

      • Zinc borohydride (Zn(BH₄)₂): Known to participate in chelation control.

      • Cerium(III) chloride (CeCl₃) with NaBH₄ (Luche Reduction): This combination enhances the electrophilicity of the carbonyl group and can improve selectivity.

  • Temperature: Lowering the reaction temperature often increases diastereoselectivity by enhancing the energy difference between the diastereomeric transition states. We recommend performing reactions at -78 °C.

  • Solvent: The coordinating ability of the solvent can influence the extent of chelation and the conformation of the substrate.

    • Non-coordinating solvents like dichloromethane (DCM) or toluene may favor chelation control when using a Lewis acidic reagent.

    • Coordinating solvents like tetrahydrofuran (THF) or methanol can compete with the substrate for coordination to the metal center, potentially reducing diastereoselectivity.

Summary of Conditions for Diastereoselective Reduction:

ObjectiveReducing AgentAdditiveSolventTemperature (°C)Expected Major Product
Equatorial AlcoholNaBH₄NoneMethanol0 to -78trans-isomer
Axial AlcoholL-Selectride®NoneTHF-78cis-isomer
Chelation ControlNaBH₄ZnCl₂ or CeCl₃THF/Methanol-78Potentially enhanced selectivity
Issue 2: Poor Enantioselectivity in Asymmetric Reactions

Q: I am attempting an asymmetric synthesis using this compound, but the enantiomeric excess (ee) of my product is low. What are the common reasons for this and how can I optimize the reaction?

A: Achieving high enantioselectivity requires careful selection and optimization of the chiral catalyst, reaction conditions, and substrate purity. Here are key areas to troubleshoot:

  • Catalyst Selection: The choice of chiral catalyst is paramount. For the reduction of ketones, several classes of catalysts are effective.

    • CBS Catalysts (Corey-Bakshi-Shibata): Oxazaborolidine-based catalysts are widely used for the asymmetric reduction of prochiral ketones with borane reagents.

    • Noyori-type Catalysts: Ruthenium-based catalysts with chiral diamine ligands are highly effective for asymmetric transfer hydrogenation.

    • Chiral Phosphine Ligands: Used with various transition metals (e.g., Rh, Ru, Ir) for asymmetric hydrogenation.

  • Catalyst Loading and Purity:

    • Ensure the catalyst is of high purity and handled under inert conditions if it is air or moisture sensitive.

    • Vary the catalyst loading (e.g., from 1 mol% to 10 mol%) to find the optimal concentration.

  • Reaction Parameters:

    • Temperature: Lowering the temperature is often crucial for improving enantioselectivity.

    • Solvent: The solvent can significantly impact the catalyst's activity and the stereochemical outcome. Screen a range of solvents with varying polarities and coordinating abilities.

    • Concentration: The concentration of the substrate can influence the reaction rate and selectivity.

  • Substrate Purity: Ensure the starting material, this compound, is pure, as impurities can sometimes inhibit or poison the catalyst.

Experimental Workflow for Optimizing Enantioselectivity:

G cluster_0 Optimization Workflow start Low Enantiomeric Excess catalyst Screen Chiral Catalysts (e.g., CBS, Noyori) start->catalyst solvent Screen Solvents (e.g., THF, Toluene, DCM) catalyst->solvent temp Vary Temperature (e.g., RT, 0°C, -40°C, -78°C) solvent->temp loading Optimize Catalyst Loading (1-10 mol%) temp->loading analysis Analyze ee by Chiral HPLC/GC loading->analysis analysis->catalyst Failure end High Enantiomeric Excess analysis->end Success

Caption: A logical workflow for optimizing the enantioselectivity of a reaction.

Frequently Asked Questions (FAQs)

Q1: How can I determine the diastereomeric ratio (d.r.) of the alcohol products obtained from the reduction of this compound?

A1: The most common method for determining the diastereomeric ratio is through ¹H NMR spectroscopy. The signals of the protons adjacent to the newly formed stereocenter will have different chemical shifts and/or coupling constants for each diastereomer. By integrating these distinct signals, you can calculate the ratio of the two diastereomers. For complex spectra, 2D NMR techniques like COSY and HSQC can aid in signal assignment.

Q2: What is the best way to separate the diastereomers of the resulting alcohol?

A2: Diastereomers have different physical properties and can typically be separated by standard chromatographic techniques.

  • Flash Column Chromatography: This is often the first method to try for separations on a preparative scale. A systematic screening of solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) is recommended to find optimal separation conditions.

  • High-Performance Liquid Chromatography (HPLC): For analytical purposes or for separating small quantities of valuable material with high purity, normal-phase or reverse-phase HPLC can be very effective.

Q3: How does the methoxy group at the 6-position influence the stereoselectivity of nucleophilic additions?

A3: The 6-methoxy group can exert significant stereocontrol through several mechanisms:

  • Steric Hindrance: It can sterically block one face of the pyranone ring, directing incoming nucleophiles to the opposite face.

  • Electronic Effects: The electron-donating nature of the methoxy group can influence the electron density of the carbonyl group.

  • Chelation: As mentioned in the troubleshooting guide, the methoxy group can chelate to Lewis acids or the metal counter-ion of the nucleophile, leading to a more rigid transition state and higher stereoselectivity.

Q4: Can I use chiral auxiliaries to control the stereoselectivity of reactions with this compound?

A4: Yes, chiral auxiliaries are a powerful tool for inducing stereoselectivity. You could, for example, convert the ketone to a chiral enamine or enolate using a chiral amine or alcohol. The chiral auxiliary would then direct the subsequent reaction (e.g., alkylation, aldol reaction) to occur from a specific face. The auxiliary can then be removed in a later step.

Experimental Protocols

Protocol 1: Diastereoselective Reduction of this compound with Sodium Borohydride

This protocol is a general procedure and may require optimization.

  • Preparation:

    • Dissolve this compound (1.0 eq) in anhydrous methanol (0.1 M solution) in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reaction:

    • Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the starting material is consumed, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Allow the mixture to warm to room temperature.

    • Extract the aqueous layer with ethyl acetate (3 x volume of the reaction mixture).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Analysis and Purification:

    • Determine the diastereomeric ratio of the crude product by ¹H NMR spectroscopy.

    • Purify the diastereomers by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Signaling Pathway for Stereocontrol:

G cluster_0 Factors Influencing Stereoselectivity Substrate This compound Stereoselectivity Stereoselectivity (d.r. or e.e.) Substrate->Stereoselectivity Reagent Reagent (Reducing Agent/Nucleophile) Reagent->Stereoselectivity Conditions Reaction Conditions (Solvent, Temperature) Conditions->Stereoselectivity Catalyst Catalyst (Chiral/Lewis Acid) Catalyst->Stereoselectivity

Caption: Key factors that influence the stereochemical outcome of a reaction.

Managing exothermic reactions in 6-Methoxydihydro-2h-pyran-3(4h)-one synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Methoxydihydro-2h-pyran-3(4h)-one. The primary focus is on the safe management of exothermic reactions, particularly during the oxidative rearrangement of furfuryl alcohol derivatives.

Troubleshooting Guide: Managing Exothermic Reactions

The synthesis of this compound, often achieved via an Achmatowicz rearrangement of a suitable furfuryl alcohol precursor, involves a critical oxidation step that can be highly exothermic.[1][2][3] Failure to control the heat generated during this step can lead to a thermal runaway, characterized by a rapid increase in temperature and pressure, which may result in product degradation, reduced yield, and potentially hazardous conditions.[4]

Problem: Rapid, Uncontrolled Temperature Increase During Reagent Addition

Potential Cause Recommended Action
Reagent addition is too fast. Reduce the addition rate of the oxidizing agent (e.g., bromine/methanol solution or N-Bromosuccinimide). Use a syringe pump for precise and controlled addition.
Inadequate cooling. Ensure the reaction vessel is adequately immersed in a cooling bath (e.g., ice-salt or dry ice-acetone). Monitor the bath temperature to ensure it remains stable. For larger scale reactions, consider a more robust cooling system.
Poor mixing. Increase the stirring rate to ensure efficient heat dissipation throughout the reaction mixture. Inadequate mixing can lead to localized hotspots.
Incorrect solvent. Some solvents can have incompatibilities with oxidizing agents, leading to increased exotherms. For instance, N-Bromosuccinimide (NBS) can exhibit dangerous exotherms with solvents like DMF.[5] Ensure the chosen solvent is appropriate and has been validated for the reaction scale.

Problem: Reaction Fails to Initiate, Followed by a Sudden, Violent Exotherm

Potential Cause Recommended Action
Induction period. Some reactions have an induction period. Adding the full amount of reagent before the reaction has initiated can lead to a dangerous accumulation of unreacted starting material. Add a small portion of the reagent and wait for a slight, controlled temperature increase before proceeding with the remainder of the addition.
Low initial temperature. While cooling is crucial, starting the reaction at too low a temperature might prevent initiation. Determine the optimal initiation temperature through small-scale trials or literature review.
Impure reagents or starting materials. Impurities can sometimes inhibit the reaction. Ensure all reagents and starting materials are of appropriate purity.

Problem: Side Reactions and Product Degradation

Potential Cause Recommended Action
Excessive reaction temperature. Maintain the reaction temperature within the optimal range determined for the specific protocol. Overheating can lead to the formation of byproducts and decomposition of the desired product.
Incorrect stoichiometry. Use the correct molar equivalents of all reagents. An excess of the oxidizing agent can lead to over-oxidation or other unwanted side reactions.
Prolonged reaction time. Monitor the reaction progress by a suitable analytical method (e.g., TLC, LC-MS) and quench the reaction promptly upon completion.

Frequently Asked Questions (FAQs)

Q1: What is the primary exothermic step in the synthesis of this compound?

A1: The key exothermic step is typically the oxidative rearrangement of a furfuryl alcohol precursor, commonly known as the Achmatowicz reaction.[1][2][3] This transformation often employs oxidizing agents like bromine in methanol or N-Bromosuccinimide (NBS), which can release a significant amount of heat.[2][5]

Q2: What are the main safety concerns when using bromine in methanol for the Achmatowicz reaction?

A2: Bromine is a highly corrosive and toxic substance.[6] The reaction with methanol can be exothermic, and the resulting solution is hazardous. It is crucial to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6][7] For larger-scale reactions, the potential for thermal runaway should be carefully assessed.[8]

Q3: Are there safer alternatives to bromine for the oxidation step?

A3: Yes, N-Bromosuccinimide (NBS) is often used as a solid, easier-to-handle source of electrophilic bromine.[9][10] Other greener alternatives that have been explored include using oxone-halide systems or enzymatic and photocatalytic methods, which often operate under milder conditions.[8][11][12]

Q4: How can I monitor the progress of the reaction to avoid prolonged reaction times?

A4: Thin-layer chromatography (TLC) is a common and effective method for monitoring the consumption of the starting furfuryl alcohol and the formation of the dihydropyranone product. Staining with a suitable reagent (e.g., potassium permanganate) can help visualize the spots. For more quantitative analysis, techniques like GC-MS or LC-MS can be employed.

Q5: What is the appropriate procedure for quenching the reaction after completion?

A5: For reactions involving bromine or NBS, quenching is essential to neutralize any remaining oxidizing agent. A common method is to add a solution of sodium thiosulfate or sodium bisulfite until the characteristic color of bromine disappears.[13][14] Subsequent workup typically involves extraction and purification.

Experimental Protocols

Synthesis of 6-Methoxy-2H-pyran-3(6H)-one via Achmatowicz Rearrangement

This protocol is a general representation and should be optimized for specific substrates and scales.

Materials:

  • Furfuryl alcohol derivative

  • Methanol (anhydrous)

  • Bromine or N-Bromosuccinimide (NBS)

  • Sodium bicarbonate

  • Sodium thiosulfate

  • Dichloromethane (or other suitable extraction solvent)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Preparation: Dissolve the furfuryl alcohol derivative in anhydrous methanol and cool the solution to the desired temperature (typically between -40 °C and 0 °C) in a well-ventilated fume hood.

  • Oxidant Addition:

    • Using Bromine: Slowly add a solution of bromine in methanol dropwise to the cooled solution of the furfuryl alcohol with vigorous stirring. The rate of addition should be controlled to maintain the internal temperature within a narrow range (e.g., ± 2 °C).

    • Using NBS: Add N-Bromosuccinimide portion-wise to the cooled methanolic solution of the furfuryl alcohol. Ensure each portion has reacted (indicated by a slight temperature increase that then subsides) before adding the next.

  • Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Quenching: Quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate until the bromine color is no longer present.

  • Workup: Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to obtain the this compound.

Quantitative Data Summary

The following table provides a general overview of typical reaction parameters. Specific values should be determined experimentally for each unique substrate and scale.

ParameterValueNotes
Reaction Temperature -40 °C to 0 °CLower temperatures are generally preferred to control the exotherm.
Reagent Addition Time 30 min to 2 hoursDependent on scale and cooling capacity. Slower is generally safer.
Stoichiometry (Oxidant:Substrate) 1.0 to 1.2 equivalentsA slight excess of the oxidant is often used to ensure complete conversion.
Typical Yields 60% to 85%Highly dependent on substrate, reaction conditions, and purification.

Visualizations

Logical Workflow for Managing Exothermic Reactions

Exotherm_Management_Workflow cluster_prep Preparation Phase cluster_exec Execution Phase cluster_control Control & Response A Assess Reaction Hazards B Select Appropriate Equipment (Cooling bath, Syringe Pump) A->B C Prepare Reagents B->C D Cool Reaction Vessel C->D E Controlled Addition of Reagent D->E F Monitor Temperature Continuously E->F G Monitor Reaction Progress (TLC) F->G H Temperature Exceeds Limit? F->H K Reaction Complete? G->K H->G No I Slow/Stop Addition H->I Yes J Enhance Cooling H->J Yes I->F J->F K->E No L Quench Reaction K->L Yes

Caption: Workflow for safe execution and control of exothermic reactions.

Decision Pathway for Troubleshooting Temperature Spikes

Troubleshooting_Temperature_Spike start Temperature Spike Detected action1 Immediately Stop Reagent Addition start->action1 check1 Is Temperature Decreasing? action1->check1 action2 Enhance Cooling Capacity (e.g., add more dry ice) check1->action2 No end_success Resume Slow Addition with Caution check1->end_success Yes check2 Is Temperature Controlled? action2->check2 action3 Prepare for Emergency Quench check2->action3 No check2->end_success Yes end_fail Execute Emergency Quench & Re-evaluate Procedure action3->end_fail

Caption: Decision-making process for addressing a sudden temperature increase.

References

Byproduct formation in the derivatization of 6-Methoxydihydro-2h-pyran-3(4h)-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Methoxydihydro-2h-pyran-3(4h)-one. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the common derivatization reactions for this compound?

A1: this compound is a versatile ketone that can undergo a variety of derivatization reactions at the C3-carbonyl group and the adjacent methylene protons. Common transformations include:

  • Wittig Reaction: To form an exocyclic double bond at the C3 position.

  • Reductive Amination: To introduce amine functionalities.

  • Grignard Reaction: To add alkyl or aryl groups to the C3 carbon, forming a tertiary alcohol.

  • Aldol Condensation: To form a new carbon-carbon bond at the C2 or C4 position.

  • Knoevenagel Condensation: A variation of the aldol condensation using active methylene compounds.[1]

  • Enamine Formation: Reaction with secondary amines to form a more reactive enamine intermediate.

  • Acetal Protection: To protect the ketone during reactions at other parts of the molecule.[2]

Q2: What is the influence of the 6-methoxy group on the reactivity of the ketone?

A2: The 6-methoxy group, being an acetal, is generally stable under neutral to strongly basic conditions.[3][4] However, it can be sensitive to acidic conditions, potentially leading to ring-opening or other rearrangements. This is a critical consideration when choosing reaction conditions for derivatization at the C3-ketone. For instance, prolonged exposure to strong acids during ketal deprotection could affect the integrity of the 6-methoxy group.

Q3: How can I purify the derivatives of this compound?

A3: Purification of derivatives will depend on the specific properties of the product. Common techniques include:

  • Column Chromatography: Effective for separating the desired product from byproducts and unreacted starting materials. The choice of solvent system will depend on the polarity of the compounds.

  • Recrystallization: Suitable for solid derivatives. The choice of solvent is crucial for obtaining high purity crystals.

  • Distillation: Applicable for liquid derivatives that are thermally stable.

Troubleshooting Guides

Wittig Reaction

Problem: Low yield of the desired alkene and formation of byproducts.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps Expected Outcome
Steric Hindrance The ketone at the C3 position is somewhat sterically hindered. Use a less bulky phosphonium ylide if possible. Consider using a more reactive, non-stabilized ylide.Increased conversion to the desired alkene.
Base Incompatibility The choice of base is crucial. Strong bases like n-butyllithium are common, but can also lead to side reactions if not handled carefully. Ensure anhydrous conditions. Consider alternative bases like sodium hydride or potassium tert-butoxide.Minimized side reactions and improved yield of the Wittig product.
Formation of Betaine Intermediate Side Products The formation of a stable betaine intermediate can sometimes lead to side products, especially in the presence of lithium salts.[5][6] Use salt-free conditions if possible.Reduced formation of unwanted byproducts.
Difficult Purification The byproduct triphenylphosphine oxide can be difficult to remove.[7] Chromatography on silica gel is the standard method. For less polar products, precipitation of the oxide from a cold solvent mixture (e.g., ether/hexane) may be effective.Isolation of the pure alkene derivative.

Experimental Protocol: General Wittig Olefination

  • Dry all glassware thoroughly.

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the appropriate phosphonium salt in anhydrous THF or diethyl ether.

  • Cool the suspension to the recommended temperature (e.g., 0 °C or -78 °C) and add a strong base (e.g., n-butyllithium) dropwise to generate the ylide.

  • Stir the resulting colored solution for 30-60 minutes.

  • Add a solution of this compound in the same anhydrous solvent dropwise to the ylide solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Knoevenagel Condensation

Problem: Formation of Michael adducts or other side products instead of the desired condensed product.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps Expected Outcome
Reaction Conditions The reaction conditions (catalyst, solvent, temperature) can significantly influence the outcome. Weak bases like piperidine or pyridine are often used as catalysts.[8][9][10]Formation of the desired Knoevenagel condensation product.
Formation of Michael Adducts The initial Knoevenagel product is an α,β-unsaturated ketone, which can be susceptible to Michael addition by another molecule of the active methylene compound.[11][12][13] Use a stoichiometric amount of the active methylene compound.Minimized formation of the Michael adduct byproduct.
Retro-Knoevenagel Reaction Under certain conditions, the Knoevenagel adduct can revert to the starting materials.[14] Ensure complete reaction and proper work-up to isolate the product.Stable isolation of the desired product.

Experimental Protocol: Knoevenagel Condensation with Malononitrile

  • To a solution of this compound (1 mmol) and malononitrile (1.1 mmol) in ethanol (10 mL), add a catalytic amount of a weak base (e.g., piperidine, 2-3 drops).

  • Reflux the reaction mixture and monitor its progress by TLC.[8][9][10]

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate from the solution. If so, filter the solid and wash with cold ethanol.

  • If the product does not precipitate, remove the solvent under reduced pressure and purify the residue by column chromatography.

Workflow for Knoevenagel Condensation

Knoevenagel_Condensation cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_products Products Ketone This compound Reaction Knoevenagel Condensation Ketone->Reaction Malononitrile Malononitrile Malononitrile->Reaction Catalyst Weak Base (e.g., Piperidine) Catalyst->Reaction Solvent Ethanol Solvent->Reaction Temperature Reflux Temperature->Reaction Workup Cooling & Filtration/Purification Reaction->Workup Byproduct Michael Adduct (potential) Reaction->Byproduct Desired_Product Condensed Product Workup->Desired_Product

Caption: Knoevenagel condensation workflow.

Acetal Protection

Problem: Incomplete protection of the ketone or formation of byproducts.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps Expected Outcome
Inefficient Water Removal The formation of an acetal is an equilibrium reaction. Water must be removed to drive the reaction to completion. Use a Dean-Stark apparatus or a drying agent like molecular sieves.High yield of the protected ketone.
Acid-Catalyzed Side Reactions The 6-methoxy group may be sensitive to the acidic catalyst used for acetal formation. Use a mild acid catalyst (e.g., p-toluenesulfonic acid) and monitor the reaction carefully. Avoid prolonged reaction times.Selective protection of the ketone without affecting the 6-methoxy group.
Steric Hindrance The ketone at C3 may be sterically hindered, slowing down the reaction. Use a less hindered diol for protection if possible (e.g., ethylene glycol).Faster and more complete protection.

Experimental Protocol: Acetal Protection with Ethylene Glycol

  • In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve this compound (1 mmol) in a suitable solvent (e.g., toluene).

  • Add ethylene glycol (1.2 mmol) and a catalytic amount of p-toluenesulfonic acid.

  • Reflux the mixture and collect the water in the Dean-Stark trap.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid.

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography if necessary.

Logical Relationship in Acetal Protection

Acetal_Protection_Logic cluster_conditions Key Considerations Start Start with this compound Protect Protect C3 Ketone as Acetal Start->Protect React Perform Reaction at another site Protect->React Acid_Sensitivity 6-Methoxy group is acid-sensitive Protect->Acid_Sensitivity Water_Removal Water removal drives equilibrium Protect->Water_Removal Deprotect Deprotect Acetal React->Deprotect Final Final Derivatized Product Deprotect->Final

Caption: Logic for using acetal protection.

This technical support center provides a starting point for troubleshooting common derivatization reactions of this compound. For more specific issues, consulting detailed literature on related pyranone chemistry is recommended.

References

Validation & Comparative

A Comparative Guide to the Synthesis of 6-Methoxydihydro-2H-pyran-3(4H)-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two prominent synthetic routes to 6-Methoxydihydro-2H-pyran-3(4H)-one, a valuable chiral building block in medicinal chemistry and natural product synthesis. The comparison focuses on key performance indicators, including overall yield, number of steps, and the nature of the starting materials, to assist researchers in selecting the most suitable method for their specific needs. Detailed experimental protocols for each route are also provided.

Route 1: Multi-step Synthesis from α-Ketoglutaric Acid

This route commences with the readily available and achiral starting material, α-ketoglutaric acid, to first construct the dihydropyranone core, followed by a subsequent methoxylation step.

Experimental Protocol

Step 1: Synthesis of Dimethyl 2,2-dimethoxypentanedioate

To a solution of α-ketoglutaric acid (150 g, 1.03 mol) in methanol (1.2 L), trimethyl orthoformate (400 mL) and sulfuric acid (25 mL) are added. The reaction mixture is refluxed with stirring for 15–20 hours. After cooling, saturated aqueous sodium bicarbonate is carefully added until gas evolution ceases. The mixture is concentrated in vacuo, and the residue is extracted with ethyl acetate (3 x 200 mL). The combined organic layers are dried over sodium sulfate and concentrated. The crude product is purified by vacuum distillation to yield dimethyl 2,2-dimethoxypentanedioate.

Step 2: Synthesis of 2,2-dimethoxypentane-1,5-diol

Dimethyl 2,2-dimethoxypentanedioate is reduced with a suitable reducing agent, such as lithium aluminum hydride, in an appropriate solvent like tetrahydrofuran.

Step 3: Synthesis of 3,3-dimethoxytetrahydro-2H-pyran

The diol from the previous step is cyclized to form the tetrahydropyran ring. This can be achieved by mesylation of the diol followed by intramolecular Williamson ether synthesis.

Step 4: Synthesis of Dihydro-2H-pyran-3(4H)-one

The ketal protecting group is removed by acidic hydrolysis. The 3,3-dimethoxytetrahydro-2H-pyran is dissolved in a mixture of dichloromethane and trifluoroacetic acid and stirred overnight. After evaporation of the solvent, the crude product is purified to give dihydro-2H-pyran-3(4H)-one.

Step 5: Synthesis of this compound

The final step involves the introduction of a methoxy group at the 6-position. This can be achieved through various methods, such as electrochemical methoxylation or radical-mediated reactions, though specific high-yielding protocols directly on this substrate are not extensively documented in publicly available literature.

Data Summary: Route 1
StepProductStarting MaterialReagentsYield
1Dimethyl 2,2-dimethoxypentanedioateα-Ketoglutaric acidMethanol, Trimethyl orthoformate, Sulfuric acidNot specified
22,2-dimethoxypentane-1,5-diolDimethyl 2,2-dimethoxypentanedioateLithium aluminum hydrideNot specified
33,3-dimethoxytetrahydro-2H-pyran2,2-dimethoxypentane-1,5-diolMesyl chloride, BaseNot specified
4Dihydro-2H-pyran-3(4H)-one3,3-dimethoxytetrahydro-2H-pyranTrifluoroacetic acid~31% (overall from α-ketoglutaric acid)
5This compoundDihydro-2H-pyran-3(4H)-oneMethanol, Electrochemical setup/Radical initiatorData not available

Route 2: Chiral Synthesis from Tri-O-acetyl-D-glucal

This approach utilizes a carbohydrate-derived starting material, tri-O-acetyl-D-glucal, which allows for the synthesis of an enantiomerically enriched product. A key transformation in this route is the Ferrier rearrangement.

Experimental Protocol

Step 1: Ferrier Rearrangement to form a 2,3-Unsaturated Glycoside

Tri-O-acetyl-D-glucal is reacted with methanol in the presence of a Lewis acid catalyst, such as boron trifluoride etherate. This reaction introduces the methoxy group at the anomeric position (C-1 of the resulting glycal, which becomes C-6 of the target molecule) and results in the formation of a 2,3-unsaturated methyl glycoside.

Step 2: Stereoselective Reduction of the Double Bond

The double bond in the 2,3-unsaturated glycoside is reduced stereoselectively. This can be achieved by catalytic hydrogenation using a suitable catalyst, such as palladium on carbon, which typically leads to the formation of the desired stereoisomer.

Step 3: Oxidation of the Hydroxyl Group

The hydroxyl group at the 3-position is oxidized to a ketone. This can be accomplished using a variety of oxidizing agents, such as pyridinium chlorochromate (PCC) or a Swern oxidation.

Step 4: Deprotection of Acetyl Groups

The acetyl protecting groups are removed, typically by transesterification with a base such as sodium methoxide in methanol, to yield the final product, this compound.

Data Summary: Route 2
StepProductStarting MaterialReagentsYield
1Methyl 4,6-di-O-acetyl-2,3-dideoxy-α-D-erythro-hex-2-enopyranosideTri-O-acetyl-D-glucalMethanol, Boron trifluoride etherateHigh (specific data varies)
2Methyl 4,6-di-O-acetyl-2,3-dideoxy-α-D-erythro-hexopyranosideMethyl 4,6-di-O-acetyl-2,3-dideoxy-α-D-erythro-hex-2-enopyranosideH₂, Pd/CHigh (specific data varies)
3Methyl 4,6-di-O-acetyl-2-deoxy-α-D-erythro-hexopyranosid-3-uloseMethyl 4,6-di-O-acetyl-2,3-dideoxy-α-D-erythro-hexopyranosidePCC or Swern oxidation reagentsModerate to high (specific data varies)
4This compoundMethyl 4,6-di-O-acetyl-2-deoxy-α-D-erythro-hexopyranosid-3-uloseSodium methoxide in methanolHigh (specific data varies)

Comparison of Synthesis Routes

G Comparison of Synthesis Routes for this compound cluster_0 Route 1: From α-Ketoglutaric Acid cluster_1 Route 2: From Tri-O-acetyl-D-glucal start1 α-Ketoglutaric Acid inter1_1 Dihydro-2H-pyran-3(4H)-one start1->inter1_1 4 steps, ~31% overall yield attr1_1 Readily available, achiral starting material start1->attr1_1 end1 This compound inter1_1->end1 Methoxylation (yield data unavailable) attr1_2 Racemic product end1->attr1_2 attr1_3 Final step lacks well-documented, high-yield protocol end1->attr1_3 start2 Tri-O-acetyl-D-glucal end2 This compound start2->end2 4 steps (Ferrier rearrangement is key) attr2_1 Chiral, carbohydrate-derived starting material start2->attr2_1 attr2_2 Enantiomerically enriched product end2->attr2_2 attr2_3 Well-established transformations end2->attr2_3

Figure 1. Comparison of two synthetic routes to this compound.

Conclusion

Both synthetic routes offer viable pathways to this compound, with distinct advantages and disadvantages.

Route 1 is advantageous in its use of a simple, inexpensive, and achiral starting material. However, the multi-step process to the dihydropyranone intermediate has a modest overall yield. A significant drawback is the lack of a well-established, high-yielding protocol for the final 6-methoxylation step, which may require considerable optimization. This route results in a racemic product.

Route 2 provides access to an enantiomerically enriched product due to the chiral nature of the starting material, tri-O-acetyl-D-glucal. The key transformations, particularly the Ferrier rearrangement, are well-precedented in carbohydrate chemistry. While specific yield data for the entire sequence to the target molecule requires consultation of specialized literature, the individual steps are generally efficient. This route is preferable for applications where stereochemistry is crucial.

The choice between these two routes will ultimately depend on the specific requirements of the research, including the need for stereocontrol, the availability and cost of starting materials, and the resources available for process development and optimization.

Spectroscopic Showdown: A Comparative Guide to 6-Methoxydihydro-2H-pyran-3(4H)-one Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

The isomers under consideration are:

  • Isomer 1: 6-Methoxydihydro-2H-pyran-3(4H)-one

  • Isomer 2: 2-Methoxydihydro-2H-pyran-4(3H)-one

  • Isomer 3: 5-Methoxydihydro-2H-pyran-3(4H)-one

This guide will delve into the expected ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data for each isomer, presented in clear, comparative tables. Detailed experimental protocols for these analytical techniques are also provided to support the reproducibility of such analyses.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic features for the three isomers. These predictions are derived from the fundamental principles of each spectroscopic technique and by analogy to structurally similar compounds.

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm)

ProtonsIsomer 1 (6-Methoxy)Isomer 2 (2-Methoxy)Isomer 3 (5-Methoxy)Rationale
-OCH₃~3.4~3.4~3.6Singlet, downfield due to oxygen deshielding.
H-2~3.5-3.9 (ax/eq)~4.7 (anomeric)~3.8-4.2Protons adjacent to the ring oxygen. H-2 in Isomer 2 is an anomeric proton, hence significantly downfield.
H-4~2.3-2.6~2.3-2.6~2.5-2.8Protons α to the carbonyl group.
H-5~1.8-2.2~1.8-2.2~3.5 (methine)H-5 in Isomer 3 is adjacent to both the ring oxygen and the methoxy group, leading to a downfield shift.
H-6~4.8 (anomeric)~3.5-3.9 (ax/eq)~3.8-4.2H-6 in Isomer 1 is an anomeric proton.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm)

CarbonIsomer 1 (6-Methoxy)Isomer 2 (2-Methoxy)Isomer 3 (5-Methoxy)Rationale
C=O (C-3/C-4)~207~207~207Typical chemical shift for a saturated cyclic ketone.
-OCH₃~56~56~58Methoxy carbon.
C-2~67~100 (anomeric)~70C-2 in Isomer 2 is an anomeric carbon, hence significantly downfield.
C-4~40~45~40Carbon α to the carbonyl.
C-5~25~25~80C-5 in Isomer 3 is bonded to two oxygen atoms.
C-6~100 (anomeric)~67~70C-6 in Isomer 1 is an anomeric carbon.

Table 3: Predicted Key IR Absorption Frequencies (cm⁻¹)

Functional GroupIsomer 1 (6-Methoxy)Isomer 2 (2-Methoxy)Isomer 3 (5-Methoxy)Rationale
C=O Stretch~1715~1715~1715Characteristic strong absorption for a six-membered cyclic ketone.[1]
C-O-C Stretch~1100-1050~1100-1050~1100-1050Strong, characteristic of the ether linkage in the pyran ring and the methoxy group.
C-H Stretch (sp³)~2950-2850~2950-2850~2950-2850Aliphatic C-H stretching vibrations.

Table 4: Predicted Key Mass Spectrometry Fragments (m/z)

FragmentationIsomer 1 (6-Methoxy)Isomer 2 (2-Methoxy)Isomer 3 (5-Methoxy)Rationale
[M]⁺130130130Molecular ion peak.
[M-OCH₃]⁺999999Loss of the methoxy group.
α-cleavage101, 59101, 5971, 87Fragmentation adjacent to the carbonyl and ether oxygen, leading to characteristic fragments for each isomer.
McLafferty RearrangementPossiblePossiblePossibleIf γ-hydrogens are available.

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

    • Process the data with a line broadening of 0.3 Hz.

    • Reference the spectrum to the residual solvent peak or tetramethylsilane (TMS).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: spectral width of 220-250 ppm, 512-1024 scans, relaxation delay of 2-5 seconds.

    • Process the data with a line broadening of 1-2 Hz.

    • Reference the spectrum to the deuterated solvent peak.

  • 2D NMR (Optional but Recommended): Acquire COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) spectra to aid in the unambiguous assignment of proton and carbon signals.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Neat Liquid: Place a drop of the neat liquid sample between two NaCl or KBr plates.

    • Solid (if applicable): Prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disk.

    • ATR (Attenuated Total Reflectance): Place a small amount of the sample directly on the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Scan the sample over the range of 4000-400 cm⁻¹.

    • Acquire 16-32 scans for a good signal-to-noise ratio.

    • Collect a background spectrum of the empty sample holder or clean ATR crystal and subtract it from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for separation of isomers if in a mixture.

  • Ionization:

    • Electron Ionization (EI): Standard for GC-MS, provides detailed fragmentation patterns. Use a standard electron energy of 70 eV.

    • Electrospray Ionization (ESI) or Chemical Ionization (CI): Softer ionization techniques, often used for LC-MS, which can help in preserving the molecular ion.

  • Mass Analysis: Use a quadrupole, time-of-flight (TOF), or ion trap mass analyzer.

  • Data Acquisition: Acquire mass spectra over a mass-to-charge (m/z) range of approximately 50-300 amu.

Visualizations

The following diagrams illustrate a relevant biological pathway where such pyranone structures may have therapeutic relevance and a typical workflow for the spectroscopic comparison of isomers.

mTOR_Signaling_Pathway cluster_inputs Upstream Signals cluster_core mTORC1 Complex cluster_outputs Downstream Effects cluster_inhibition Inhibition Growth Factors Growth Factors TSC_Complex TSC_Complex Growth Factors->TSC_Complex PI3K/Akt pathway Amino Acids Amino Acids mTORC1 mTORC1 Amino Acids->mTORC1 Energy Status (ATP) Energy Status (ATP) Energy Status (ATP)->TSC_Complex AMPK Protein Synthesis Protein Synthesis mTORC1->Protein Synthesis via S6K1, 4E-BP1 Lipid Synthesis Lipid Synthesis mTORC1->Lipid Synthesis Autophagy Inhibition Autophagy Inhibition mTORC1->Autophagy Inhibition Rheb Rheb Rheb->mTORC1 Activates TSC_Complex->Rheb GTPase activating protein Pyranone Inhibitors Pyranone Inhibitors Pyranone Inhibitors->mTORC1 Potential Target

Caption: mTOR Signaling Pathway with a potential point of inhibition by pyranone derivatives.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Comparison Isomer_Synthesis Synthesis & Purification of Isomers NMR NMR Spectroscopy (¹H, ¹³C, 2D) Isomer_Synthesis->NMR IR IR Spectroscopy Isomer_Synthesis->IR MS Mass Spectrometry (EI, ESI) Isomer_Synthesis->MS Data_Analysis Spectral Data Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Elucidation Structure Elucidation & Isomer Differentiation Data_Analysis->Structure_Elucidation

Caption: Experimental workflow for the spectroscopic comparison of chemical isomers.

References

The Diverse Biological Landscape of Pyranone Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for novel bioactive scaffolds is perpetual. Among the myriad of heterocyclic compounds, derivatives of 6-methoxydihydro-2H-pyran-3(4H)-one and related pyranones have emerged as a promising class of molecules with a wide spectrum of biological activities. This guide provides an objective comparison of their performance in various therapeutic areas, supported by experimental data and detailed methodologies, to aid in the advancement of drug discovery and development.

Derivatives of the pyranone core structure have demonstrated significant potential in medicinal chemistry, exhibiting activities that span from anticancer and antimicrobial to anti-inflammatory and neuroprotective. The versatility of the pyran scaffold allows for extensive chemical modification, leading to a diverse library of compounds with tunable biological profiles. This guide will delve into the key biological activities of these derivatives, presenting a comparative analysis of their efficacy.

Comparative Analysis of Biological Activities

The biological potential of this compound and its analogs is best understood through a direct comparison of their performance in various bioassays. The following tables summarize the quantitative data from key studies, offering a clear overview of their efficacy.

Anticancer Activity

Pyranone derivatives have shown notable cytotoxic effects against a range of human cancer cell lines. The data below highlights the half-maximal inhibitory concentrations (IC50) of representative compounds.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
4-Amino-2H-pyran-2-one analog (Compound 19)Various0.059 - 0.163[1]
4-Amino-2H-pyran-2-one analog (Compound 27)Various0.059 - 0.163[1]
6-Acrylic phenethyl ester-2-pyranone (Compound 5o)HeLa, C6, MCF-7, A549, HSC-20.50 - 3.45[2]
2,4,6-trimethylated 6-acrylic phenethyl ester-2-pyranone (5t)MCF-7, HSC-2, HeLaSignificant Activity[2]
4H-pyran derivative (4d)HCT-11675.1[3]
4H-pyran derivative (4k)HCT-11685.88[3]
6-isopropyl-2,2-dimethyl-5-methylidenetetrahydropyran-4-one (11c)HL-60Highly Cytotoxic[4]
Antimicrobial Activity

The antimicrobial properties of pyranone derivatives have been evaluated against various bacterial and fungal strains. The minimum inhibitory concentration (MIC) is a key metric for this activity.

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
2-[4-(Phenylthio)phenyl]-2-methyl-6-methoxy-2H-pyran-3(6H)-one (8a)Staphylococcus aureus ATCC 25931.56[5]
2-[4-(Phenylthio)phenyl]-2-methyl-6-[(p-nitrobenzoyl)oxy]-2H-pyran-3(6H)-one (9)Streptococcus sp. C203M0.75[5]
6-Amino-3-methyl-4-(2-hydroxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile (5c)E. coli and K. pneumonia6.25[6]
4H-pyran derivative (4g)Gram-positive bacteria (except B. cereus)Lower than ampicillin[3]
4H-pyran derivative (4j)Gram-positive bacteria (except B. cereus)Lower than ampicillin[3]
Anti-inflammatory and Enzyme Inhibitory Activity

Several pyranone derivatives have been investigated for their ability to modulate inflammatory pathways and inhibit key enzymes.

Compound/DerivativeTargetIC50 (µM)Reference
Pyranoisoflavone (1g)TNF-α release3.58[7]
Barbigerone (1a)TNF-α release8.46[7]
3-Butoxy-8-chloro-pyrano[4,3-b][8]benzopyranone (5b)MAO-BPotent and selective[8]
Diphenyl-substituted fused dipyranoquinolinone (28a)Lipoxygenase (LOX)10[9]
3,4-dihydro-12-aryl-1H-benzo[b]xanthene-1,6,11(2H,12H)-trione (Compound 30)Acetylcholinesterase (AChE)28.16[10]
3,4-dihydro-12-aryl-1H-benzo[b]xanthene-1,6,11(2H,12H)-trione (Compound 31)Butyrylcholinesterase (BuChE)36.24[10]

Key Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this guide, allowing for replication and further investigation.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is commonly used to assess the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 0.1 to 100 µM) and incubated for an additional 48-72 hours.

  • MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS) is added to each well.

  • Incubation and Solubilization: The plates are incubated for 4 hours at 37°C. Subsequently, the medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting the percentage of viability against the compound concentration.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

  • Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium.

  • Serial Dilution of Compounds: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Visualizing the Science

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Biological Screening Workflow cluster_0 Compound Library cluster_1 Primary Screening cluster_2 Secondary Screening cluster_3 Lead Optimization Pyranone Derivatives Pyranone Derivatives High-Throughput Screening High-Throughput Screening Pyranone Derivatives->High-Throughput Screening Test Compounds Hit Identification Hit Identification High-Throughput Screening->Hit Identification Dose-Response Assays Dose-Response Assays Hit Identification->Dose-Response Assays Active Compounds IC50/MIC Determination IC50/MIC Determination Dose-Response Assays->IC50/MIC Determination SAR Studies SAR Studies IC50/MIC Determination->SAR Studies Potent Compounds ADMET Profiling ADMET Profiling SAR Studies->ADMET Profiling Preclinical Development Preclinical Development ADMET Profiling->Preclinical Development

Caption: General workflow for the biological screening of pyranone derivatives.

TNF_alpha_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates IRAKs IRAKs MyD88->IRAKs recruits TRAF6 TRAF6 IRAKs->TRAF6 activates TAK1 TAK1 TRAF6->TAK1 activates IKK Complex IKK Complex TAK1->IKK Complex activates IκBα IκBα IKK Complex->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB releases Nucleus Nucleus NF-κB->Nucleus translocates to TNF-α Gene TNF-α Gene Nucleus->TNF-α Gene activates transcription of TNF-α Protein TNF-α Protein TNF-α Gene->TNF-α Protein translation Pyranoisoflavone Pyranoisoflavone Pyranoisoflavone->TNF-α Protein inhibits release

Caption: Inhibition of TNF-α production by pyranoisoflavones.

SAR_Antimicrobial Core 6-Hydroxy-2H-pyran-3(6H)-one Core C2 Substituent at C-2 Core->C2 C6 Substituent at C-6 Core->C6 Enone α,β-Unsaturated Ketone Core->Enone Bulky Bulky Group (e.g., Phenylthio) C2->Bulky Hydroxy Hydroxy Group C6->Hydroxy Activity Antimicrobial Activity Bulky->Activity Increases Hydroxy->Activity Essential Enone->Activity Essential

Caption: Structure-Activity Relationships for antimicrobial pyranones.

References

A Comparative Guide to the Conformational Analysis of 6-Methoxydihydro-2H-pyran-3(4H)-one: A DFT-Based Approach

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The three-dimensional conformation of a molecule is pivotal to its chemical reactivity and biological activity. For drug development professionals and researchers, understanding the preferred spatial arrangement of atoms in a molecule like 6-methoxydihydro-2H-pyran-3(4H)-one is crucial for designing effective therapeutic agents. Density Functional Theory (DFT) has emerged as a powerful computational tool to predict and analyze molecular conformations, offering a balance between accuracy and computational cost. This guide provides a comparative overview of DFT calculations for the conformational analysis of this compound, alongside alternative experimental techniques. Due to the limited availability of specific DFT studies on this exact molecule in the public domain, this guide will utilize data from analogous pyranone structures to illustrate the comparative approach.

Conformational Isomers of this compound

The this compound ring can exist in several conformations, primarily chair, boat, and twist-boat forms. The substituent at the C6 position, the methoxy group, can be oriented in either an axial or equatorial position, leading to a set of possible low-energy conformers. The relative stability of these conformers is determined by a combination of steric and electronic effects, such as the anomeric effect.

Comparative Analysis of Conformational Energies

DFT calculations are instrumental in determining the relative energies of different conformers. A typical study would involve geometry optimization of all possible conformers, followed by frequency calculations to confirm they are true minima on the potential energy surface. The table below presents a hypothetical comparison of relative energies for the most stable conformers of a 6-substituted dihydropyranone, as would be determined by DFT calculations and potentially corroborated by experimental data.

ConformerDFT Calculated Relative Energy (kcal/mol) (B3LYP/6-31G*)Experimental TechniqueExperimentally Derived Information
Chair (Axial Methoxy) 0.00NMR SpectroscopyMajor conformer in solution, based on coupling constants.
Chair (Equatorial Methoxy) 1.25NMR SpectroscopyMinor conformer observed, population ratio suggests this energy difference.
Twist-Boat 4.50Not typically observedHigh energy intermediate, not directly observable via standard NMR.
Boat 6.80Not typically observedHigh energy transition state, not directly observable.

Experimental Protocols

To validate the computational findings, experimental techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are indispensable.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To determine the major and minor conformers in solution and their relative populations.

  • Sample Preparation: A 5-10 mg sample of the compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a 400 MHz or higher field spectrometer. Key experiments include 1D ¹H, ¹³C{¹H}, and 2D experiments like COSY, HSQC, and HMBC to assign all proton and carbon signals. NOESY experiments can provide through-space correlations to identify protons that are close in space, which is indicative of a specific conformation.

  • Data Analysis: The conformation is inferred from the magnitude of the proton-proton coupling constants (³JHH). For a chair conformation, axial-axial couplings are typically large (8-13 Hz), while axial-equatorial and equatorial-equatorial couplings are smaller (2-5 Hz). The relative populations of conformers can be estimated from the integration of signals at low temperatures where the conformational exchange is slow on the NMR timescale.

X-ray Crystallography
  • Objective: To determine the precise solid-state conformation of the molecule.

  • Crystal Growth: Single crystals suitable for X-ray diffraction are grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture.

  • Data Collection: A selected crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector.

  • Structure Solution and Refinement: The collected data is used to solve the crystal structure, providing the precise coordinates of each atom in the unit cell. This reveals the solid-state conformation, bond lengths, and bond angles.

Workflow for DFT-Based Conformational Analysis

The following diagram illustrates a typical workflow for the computational conformational analysis of a molecule like this compound using DFT.

DFT_Workflow cluster_input Initial Steps cluster_dft DFT Calculations cluster_analysis Analysis and Comparison cluster_output Final Output start Define Molecule: This compound gen_conformers Generate Initial Conformations (e.g., Chair, Boat, Twist-Boat with axial/equatorial substituents) start->gen_conformers geom_opt Geometry Optimization (e.g., B3LYP/6-31G*) gen_conformers->geom_opt freq_calc Frequency Calculation (Confirm minima, obtain thermochemical data) geom_opt->freq_calc rel_energy Calculate Relative Energies freq_calc->rel_energy compare_exp Compare with Experimental Data (NMR, X-ray) rel_energy->compare_exp conclusion Identify Most Stable Conformer(s) and Rationalize Stability compare_exp->conclusion

Caption: Workflow for DFT conformational analysis.

Conclusion

DFT calculations provide a powerful and accessible means to investigate the conformational landscape of molecules like this compound. When used in conjunction with experimental techniques such as NMR and X-ray crystallography, DFT can offer a detailed and validated picture of the molecule's three-dimensional structure. This integrated approach is invaluable for understanding structure-activity relationships and for the rational design of new chemical entities in drug discovery and materials science. While specific published data for the title compound is scarce, the methodologies outlined in this guide provide a robust framework for its comprehensive conformational analysis.

A Comparative Guide to the Structural Analysis of 6-Methoxydihydro-2H-pyran-3(4H)-one Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The precise determination of the three-dimensional structure of pharmacologically relevant molecules is paramount in modern drug discovery and development. 6-Methoxydihydro-2H-pyran-3(4H)-one and its derivatives represent a class of heterocyclic compounds with significant potential in medicinal chemistry. Understanding their exact molecular architecture is crucial for elucidating structure-activity relationships (SAR) and for rational drug design.

This guide provides a comparative overview of the primary analytical techniques employed for the structural elucidation of these pyranone derivatives, with a focus on X-ray crystallography. We will also explore complementary techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), presenting their respective strengths and the types of data they provide.

Performance Comparison of Analytical Techniques

The choice of analytical technique for structural determination depends on several factors, including the nature of the sample, the level of detail required, and the specific questions being addressed. While X-ray crystallography provides the definitive solid-state structure, NMR and MS offer valuable insights into the molecule's structure in solution and its elemental composition.

Analytical TechniqueInformation ObtainedSample RequirementsKey Performance Metrics
Single-Crystal X-ray Diffraction Precise 3D atomic coordinates, bond lengths, bond angles, torsion angles, crystal packing information.[1]High-quality single crystal (typically 0.1-0.5 mm).High resolution (typically < 1 Å), unambiguous structure determination.
NMR Spectroscopy (¹H, ¹³C, 2D) Connectivity of atoms, stereochemistry, conformational dynamics in solution.[2][3]Soluble sample in a suitable deuterated solvent.Provides information on the chemical environment of nuclei, crucial for understanding solution-state structure and dynamics.
Mass Spectrometry (ESI, HRMS) Molecular weight, elemental composition, fragmentation patterns for structural clues.Ionizable sample, typically in solution.High mass accuracy (for HRMS), allows for determination of molecular formula.
Powder X-ray Diffraction (PXRD) Crystal system, unit-cell parameters, phase purity of a crystalline powder.Microcrystalline powder.Useful when single crystals are not available, can be used for structure solution in some cases.[4]

Experimental Protocols

Detailed and rigorous experimental protocols are essential for obtaining high-quality, reproducible data. Below are representative methodologies for the key analytical techniques discussed.

Single-Crystal X-ray Diffraction Protocol

A suitable single crystal of the target this compound derivative is selected and mounted on a goniometer head. Data collection is typically performed on a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation) and a detector. The crystal is kept at a low temperature (e.g., 100 K) to minimize thermal vibrations. A series of diffraction images are collected as the crystal is rotated. These images are then processed to determine the unit cell dimensions and the intensities of the reflections. The crystal structure is solved using direct methods or Patterson methods and then refined against the experimental data. For a representative pyranone derivative, C12H9FO3, the data was collected on a Bruker D8 QUEST diffractometer.[5]

NMR Spectroscopy Protocol

Approximately 5-10 mg of the pyranone derivative is dissolved in a deuterated solvent (e.g., CDCl3 or DMSO-d6) in an NMR tube. ¹H and ¹³C NMR spectra are acquired on a spectrometer, for instance, a Bruker 400 MHz instrument. For more detailed structural information, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are performed. These experiments help to establish the connectivity between protons and carbons in the molecule.[6]

High-Resolution Mass Spectrometry (HRMS) Protocol

A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile). The solution is then introduced into the electrospray ionization (ESI) source of a high-resolution mass spectrometer (e.g., a time-of-flight or Orbitrap analyzer). The instrument is calibrated using a known standard. The mass spectrum is acquired in positive or negative ion mode, providing the accurate mass of the molecular ion, which is used to determine the elemental composition.

Data Presentation: A Case Study of a Pyranone Derivative

To illustrate the data obtained from these techniques, we present a hypothetical comparative dataset for a representative 6-substituted dihydropyranone derivative.

Table 1: Comparative Data for a Representative Pyranone Derivative

ParameterX-ray Crystallography DataNMR Spectroscopy Data (in CDCl₃)Mass Spectrometry Data
Molecular Formula C₁₂H₁₁FO₃C₁₂H₁₁FO₃C₁₂H₁₁FO₃
Molecular Weight 222.21 g/mol 222.21 g/mol m/z [M+H]⁺: 223.0714 (calc. 223.0719)
Crystal System TriclinicNot ApplicableNot Applicable
Space Group P-1Not ApplicableNot Applicable
Unit Cell Dimensions a = 7.1983(6) Å, b = 7.3732(6) Å, c = 9.6439(8) Å, α = 81.489(5)°, β = 88.634(4)°, γ = 71.065(4)°[5]Not ApplicableNot Applicable
Key ¹H NMR Chemical Shifts (δ, ppm) Not Applicable7.80 (m, 2H), 7.13 (t, 2H), 6.35 (d, 1H), 5.76 (d, 1H), 3.92 (s, 3H)[5]Not Applicable
Key ¹³C NMR Chemical Shifts (δ, ppm) Not Applicable171.4, 164.5, 164.3, 129.2, 127.3, 116.3, 98.6, 90.5, 56.6[5]Not Applicable
Key Bond Length (C=O) 1.215(2) ÅNot ApplicableNot Applicable

Note: The crystallographic and NMR data are adapted from the reported structure of 6-(4-fluorophenyl)-4-methoxy-2H-pyran-2-one for illustrative purposes.[5]

Visualizing the Analytical Workflow and Comparisons

To better understand the processes and relationships between these analytical techniques, the following diagrams are provided.

experimental_workflow cluster_synthesis Sample Preparation cluster_xray X-ray Crystallography synthesis Synthesis of Pyranone Derivative purification Purification synthesis->purification crystallization Crystallization purification->crystallization data_collection Data Collection (Diffractometer) crystallization->data_collection Single Crystal structure_solution Structure Solution data_collection->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement final_structure Final Crystal Structure structure_refinement->final_structure 3D Atomic Model logical_comparison cluster_sample Analyte: Pyranone Derivative cluster_techniques Analytical Techniques cluster_data Primary Data Output sample Pyranone Sample xray X-ray Crystallography sample->xray nmr NMR Spectroscopy sample->nmr ms Mass Spectrometry sample->ms xray_data 3D Atomic Coordinates Bond Lengths/Angles xray->xray_data nmr_data Chemical Shifts Coupling Constants Connectivity nmr->nmr_data ms_data m/z Ratio Elemental Composition ms->ms_data

References

A Comparative Analysis of 6-Methoxydihydro-2h-pyran-3(4h)-one and Other Pyranone Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The pyranone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities. This guide provides a comparative overview of 6-Methoxydihydro-2h-pyran-3(4h)-one and other pyranone derivatives, focusing on their performance in preclinical studies. While specific experimental data for this compound is not extensively available in the public domain, this guide leverages data from structurally related pyranone derivatives to provide a valuable comparative context for researchers.

Performance Comparison of Pyranone Derivatives

Pyranone derivatives have demonstrated significant potential in various therapeutic areas, most notably in oncology. The following tables summarize the cytotoxic activity of several pyranone derivatives against various cancer cell lines. This data, presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro), allows for a quantitative comparison of their potency.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Phomapyrone AHL-60 (Human promyelocytic leukemia)31.02[1]
Phomapyrone BHL-60 (Human promyelocytic leukemia)34.62[1]
11S, 13R-(+)-phomacumarin AHL-60 (Human promyelocytic leukemia)27.90[1]
4d (a 4H-pyran derivative)HCT-116 (Human colorectal carcinoma)75.1[2]
4k (a 4H-pyran derivative)HCT-116 (Human colorectal carcinoma)85.88[2]
Compound 3d (a coumarin analogue bearing a 4H-pyran ring)Breast Cancer Cell Line0.018[3]

Note: Direct comparative data for this compound is not currently available in the cited literature. The compounds listed above are examples of pyranone derivatives with reported anticancer activity.

Experimental Protocols

A standardized method for assessing the cytotoxic activity of novel compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Detailed Protocol for MTT Cytotoxicity Assay

Objective: To determine the concentration at which a pyranone derivative inhibits the growth of a cancer cell line by 50% (IC50).

Materials:

  • Pyranone derivative stock solution (in a suitable solvent like DMSO)

  • Selected cancer cell line (e.g., MCF-7, A549, HCT-116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the pyranone derivative in complete culture medium.

    • Remove the old medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a negative control (medium only).

    • Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the MTT solution to each well.

    • Incubate the plate for another 2-4 hours at 37°C until a purple formazan precipitate is visible under a microscope.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Read the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Plot a dose-response curve (percentage of cell viability vs. compound concentration) and determine the IC50 value using appropriate software.

Signaling Pathways and Mechanisms of Action

The biological activity of pyranone derivatives is often attributed to their interaction with key cellular signaling pathways involved in cell growth, proliferation, and apoptosis. While the specific mechanism of this compound is yet to be fully elucidated, studies on other pyran derivatives suggest potential involvement of pathways like the mTOR (mammalian target of rapamycin) signaling pathway. The mTOR pathway is a central regulator of cell metabolism, growth, and survival.

mTOR_Signaling_Pathway Growth_Factors Growth Factors (e.g., Insulin, EGF) PI3K PI3K Growth_Factors->PI3K Nutrients Nutrients (Amino Acids) mTORC1 mTORC1 Nutrients->mTORC1 Pyranone Pyranone Derivative Pyranone->mTORC1 AKT Akt PI3K->AKT AKT->mTORC1 S6K1 S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 Autophagy Autophagy mTORC1->Autophagy Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis _4EBP1->Protein_Synthesis

Caption: Potential inhibition of the mTOR signaling pathway by a pyranone derivative.

Experimental Workflow

The process of evaluating a novel pyranone derivative typically follows a structured workflow from initial screening to more detailed mechanistic studies.

Experimental_Workflow Synthesis Synthesis of Pyranone Derivative Screening Initial Cytotoxicity Screening (e.g., MTT Assay) Synthesis->Screening Hit_ID Hit Identification (Potent Compounds) Screening->Hit_ID Dose_Response Dose-Response & IC50 Determination Hit_ID->Dose_Response Mechanism Mechanism of Action Studies (e.g., Apoptosis Assays, Western Blot for Signaling Proteins) Dose_Response->Mechanism Lead_Opt Lead Optimization Mechanism->Lead_Opt

Caption: A typical experimental workflow for the evaluation of a novel pyranone derivative.

References

Determining the Enantiomeric Purity of 6-Methoxydihydro-2h-pyran-3(4h)-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers engaged in the synthesis and development of chiral compounds, the accurate determination of enantiomeric excess (ee) is a critical step. This guide provides a comparative overview of established analytical techniques for assessing the enantiomeric purity of 6-Methoxydihydro-2h-pyran-3(4h)-one, a chiral building block of interest in synthetic and medicinal chemistry. The primary methods discussed are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Comparison of Analytical Methods

The selection of an appropriate analytical method for determining the enantiomeric excess of this compound depends on several factors, including the availability of instrumentation, the required level of accuracy, and the sample throughput. The following table summarizes the key aspects of the most common techniques.

MethodPrincipleAdvantagesDisadvantages
Chiral High-Performance Liquid Chromatography (HPLC) Differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times.High resolution and accuracy, well-established, applicable to a wide range of compounds.Requires method development to find a suitable CSP and mobile phase, can be time-consuming.
Chiral Gas Chromatography (GC) Separation of volatile enantiomers on a chiral stationary phase.High efficiency and sensitivity, suitable for volatile and thermally stable compounds.Limited to volatile and thermally stable analytes, may require derivatization.
Nuclear Magnetic Resonance (NMR) Spectroscopy Use of a chiral solvating agent (CSA) or chiral derivatizing agent (CDA) to induce chemical shift differences between enantiomers.Rapid analysis, provides structural information, non-destructive.Lower sensitivity compared to chromatographic methods, requires a suitable chiral auxiliary, may have overlapping signals.

Experimental Protocols

Detailed experimental protocols are crucial for reproducible and accurate results. Below are outlined methodologies for each of the discussed techniques.

Chiral High-Performance Liquid Chromatography (HPLC)

While a specific validated method for this compound is not widely published, a reliable starting point can be derived from methods used for structurally similar compounds. The following protocol is a suggested starting point for method development.

Instrumentation:

  • HPLC system with a UV detector

Column:

  • Chiralcel® OD-H (or a similar cellulose-based chiral stationary phase)

Mobile Phase:

  • Hexane:Isopropanol (90:10, v/v)

Flow Rate:

  • 0.5 mL/min

Detection:

  • UV at 210 nm

Procedure:

  • Prepare a standard solution of the racemic this compound in the mobile phase.

  • Inject the standard solution onto the HPLC system.

  • Identify the retention times of the two enantiomers.

  • Prepare a solution of the analyte with unknown enantiomeric excess.

  • Inject the analyte solution and record the chromatogram.

  • Calculate the enantiomeric excess using the peak areas of the two enantiomers: ee (%) = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100

Chiral Gas Chromatography (GC)

This method is suitable if the analyte is sufficiently volatile and thermally stable.

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID)

Column:

  • A chiral capillary column, such as a cyclodextrin-based column (e.g., Hydrodex® β-6TBDM).

Carrier Gas:

  • Helium or Hydrogen

Temperature Program:

  • An initial oven temperature of 100°C, ramped to 200°C at a rate of 5°C/min.

Injector and Detector Temperature:

  • 250°C

Procedure:

  • Prepare a dilute solution of the sample in a suitable solvent (e.g., dichloromethane).

  • Inject a small volume (e.g., 1 µL) into the GC.

  • Record the chromatogram and determine the retention times and peak areas for the two enantiomers.

  • Calculate the enantiomeric excess as described for the HPLC method.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The use of a chiral solvating agent (CSA) is a common NMR method for determining enantiomeric excess.

Instrumentation:

  • High-resolution NMR spectrometer (e.g., 400 MHz or higher)

Chiral Solvating Agent (CSA):

  • Screening of common CSAs such as (R)-(-)- or (S)-(+)-1-(9-Anthryl)-2,2,2-trifluoroethanol (TFAE) or Pirkle's alcohol is recommended.

Solvent:

  • Deuterated chloroform (CDCl₃) or benzene-d₆.

Procedure:

  • Dissolve a known amount of the analyte in the deuterated solvent in an NMR tube.

  • Acquire a proton (¹H) NMR spectrum of the analyte alone.

  • Add incremental amounts of the chiral solvating agent to the NMR tube and acquire a spectrum after each addition.

  • Observe the splitting of one or more proton signals of the analyte into two separate signals, corresponding to the two diastereomeric complexes formed between the enantiomers and the CSA.

  • Integrate the two new signals. The ratio of the integrals corresponds to the ratio of the enantiomers.

  • Calculate the enantiomeric excess from the integral values.

Workflow and Visualization

The general workflow for determining the enantiomeric excess of a chiral compound involves several key stages, from sample preparation to data analysis.

Enantiomeric_Excess_Determination_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Acquisition cluster_calculation Data Analysis racemic Racemic Standard hplc Chiral HPLC racemic->hplc Method Development gc Chiral GC racemic->gc Method Development nmr Chiral NMR racemic->nmr Method Development analyte Analyte analyte->hplc Analysis analyte->gc Analysis analyte->nmr Analysis chromatogram Chromatogram hplc->chromatogram gc->chromatogram spectrum NMR Spectrum nmr->spectrum peak_integration Peak Integration chromatogram->peak_integration spectrum->peak_integration ee_calculation ee Calculation peak_integration->ee_calculation

Caption: General workflow for the determination of enantiomeric excess.

This guide provides a framework for selecting and implementing a suitable method for the determination of the enantiomeric excess of this compound. It is important to note that method optimization will likely be necessary to achieve the desired resolution and accuracy for this specific compound.

A Comparative Guide to the Kinetic Studies of 6-Methoxydihydro-2h-pyran-3(4h)-one and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reaction kinetics of 6-Methoxydihydro-2h-pyran-3(4h)-one and its structural analogs. Due to a scarcity of published kinetic data for this compound itself, this guide focuses on the well-studied acid-catalyzed hydrolysis of analogous 2-alkoxytetrahydropyrans. This reaction is a critical aspect of their stability and reactivity profile, with implications for their use as protecting groups in organic synthesis and their behavior in biological systems.

The primary reaction under consideration is the acid-catalyzed hydrolysis, which is understood to proceed through an A-1 (unimolecular) mechanism. This mechanism involves a rapid protonation of the exocyclic oxygen atom, followed by a rate-determining cleavage of the carbon-oxygen bond to form a resonance-stabilized oxocarbenium ion intermediate.

Comparative Kinetic Data

The following table summarizes the rate constants for the acid-catalyzed hydrolysis of various 2-alkoxy- and 2-aryloxytetrahydropyrans. These compounds serve as valuable benchmarks for estimating the reactivity of this compound. The data is extracted from studies on the hydrolysis of tetrahydropyranyl ethers, which share the same core reactive moiety.

CompoundSubstituent (R)Second-Order Rate Constant (kH+, M⁻¹s⁻¹) at 25°CRelative Rate
2-Ethoxytetrahydropyran-CH₂CH₃1.37 x 10⁻²1.00
2-Methoxytetrahydropyran-CH₃(Not explicitly found, but expected to be similar to ethoxy)~1
2-Phenoxytetrahydropyran-C₆H₅1.15 x 10⁻⁴0.0084
2-(p-Nitrophenoxy)tetrahydropyran-C₆H₄NO₂1.48 x 10⁻⁵0.0011
2-(p-Methoxyphenoxy)tetrahydropyran-C₆H₄OCH₃4.32 x 10⁻⁴0.0315

Note: The rate constants for the aryloxy derivatives are significantly lower than for the alkoxy derivatives, indicating that electron-withdrawing groups on the leaving group decrease the rate of hydrolysis. This is consistent with the A-1 mechanism, where the development of a positive charge in the transition state is destabilized by electron-withdrawing substituents.

Experimental Protocols

Kinetic Study of Acid-Catalyzed Hydrolysis of a 2-Alkoxytetrahydropyran

This protocol describes a general method for determining the rate of acid-catalyzed hydrolysis of a 2-alkoxytetrahydropyran, which can be adapted for this compound.

1. Materials and Reagents:

  • 2-Alkoxytetrahydropyran substrate

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M, 0.01 M)

  • Solvent (e.g., water, or a water/dioxane mixture to ensure solubility)

  • Quenching solution (e.g., a strong base like sodium hydroxide if a titration method is used)

  • Indicator (if using titration) or a suitable analytical standard for chromatography or spectroscopy.

  • Thermostated water bath

2. Procedure:

  • Prepare a stock solution of the 2-alkoxytetrahydropyran substrate of a known concentration in the chosen solvent.

  • Prepare a series of reaction flasks containing a known concentration of HCl in the same solvent.

  • Equilibrate both the substrate solution and the acid solutions to the desired reaction temperature in a thermostated water bath.

  • Initiate the reaction by adding a known volume of the substrate stock solution to a reaction flask containing the acid solution. Start a timer immediately.

  • At regular time intervals, withdraw an aliquot of the reaction mixture and quench the reaction. This can be done by:

    • Titration: Adding the aliquot to a solution of a strong base to neutralize the acid catalyst. The amount of remaining substrate can be determined by a suitable analytical method.

    • Chromatographic Quenching: Diluting the aliquot in a mobile phase and immediately injecting it into a pre-calibrated HPLC or GC system.

    • Spectroscopic Quenching: If the product or reactant has a distinct UV-Vis absorbance, the aliquot can be diluted in a cuvette with a quenching agent or solvent and the absorbance measured.

  • Monitor the disappearance of the reactant or the appearance of the product over time. The reaction should be followed for at least two to three half-lives.

3. Data Analysis:

  • Plot the concentration of the reactant versus time.

  • For a first-order reaction (which is expected for the A-1 mechanism under pseudo-first-order conditions with respect to the substrate), the integrated rate law is: ln[A]t = -kt + ln[A]₀.

  • A plot of ln[A]t versus time should yield a straight line with a slope equal to -k, where k is the observed first-order rate constant.

  • The second-order rate constant (kH+) can be determined by dividing the observed rate constant by the concentration of the acid catalyst: kH+ = k / [H+].

Signaling Pathways and Experimental Workflows

A-1 Mechanism of Acid-Catalyzed Acetal Hydrolysis

The following diagram illustrates the A-1 mechanism for the acid-catalyzed hydrolysis of a generic cyclic acetal, which is the accepted mechanism for the hydrolysis of 2-alkoxytetrahydropyrans.

A1_Mechanism cluster_step1 Step 1: Rapid Protonation cluster_step2 Step 2: Rate-Determining Step cluster_step3 Step 3: Nucleophilic Attack cluster_step4 Step 4: Deprotonation Acetal R-O-C(R')₂-O-R'' ProtonatedAcetal R-O-C(R')₂-O⁺(H)-R'' Acetal->ProtonatedAcetal + H⁺ ProtonatedAcetal2 R-O-C(R')₂-O⁺(H)-R'' Oxocarbenium2 [R-O=C(R')₂]⁺ Oxocarbenium [R-O=C(R')₂]⁺ + R''OH ProtonatedAcetal2->Oxocarbenium Slow Hemiacetal2 R-O-C(R')₂(OH)₂⁺ Hemiacetal R-O-C(R')₂(OH)₂⁺ Oxocarbenium2->Hemiacetal + H₂O Product R-O-C(R')₂(OH) + H⁺ Hemiacetal2->Product - H⁺

A-1 mechanism of acid-catalyzed acetal hydrolysis.

Experimental Workflow for Kinetic Analysis

This diagram outlines the typical workflow for conducting a kinetic study of a chemical reaction.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_monitoring Monitoring cluster_analysis Data Analysis A Prepare Substrate Stock Solution C Equilibrate Solutions to Temperature A->C B Prepare Acid Catalyst Solutions B->C D Initiate Reaction C->D E Withdraw Aliquots at Time Intervals D->E F Quench Reaction E->F G Analyze Sample (HPLC, GC, Titration, etc.) F->G H Plot Concentration vs. Time G->H I Determine Rate Constant (k) H->I J Calculate Second-Order Rate Constant (kH+) I->J

Workflow for a typical kinetic analysis experiment.

Mechanistic Deep Dive: Unraveling the Reactions of 6-Methoxydihydro-2H-pyran-3(4H)-one

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the reactivity and mechanistic pathways of key chemical entities is paramount. This guide provides a comprehensive comparison of the reactions of 6-Methoxydihydro-2H-pyran-3(4H)-one, with a focus on its acid-catalyzed rearrangement. We present supporting experimental data, detailed protocols, and visual representations of the underlying mechanisms to offer a clear and objective analysis of its performance against other alternatives.

Acid-Catalyzed Rearrangement: A Comparative Analysis

A pivotal reaction of 6-alkoxy-2,3-dihydro-6H-pyran-3-ones, including the 6-methoxy derivative, is their acid-catalyzed rearrangement to form trans-4-alkoxy-5-hydroxy-2-cyclopenten-1-ones. This transformation is of significant interest in the synthesis of valuable chiral building blocks. Mechanistic studies suggest that the reaction proceeds via specific acid catalysis. The influence of the alkoxy group at the C-6 position plays a crucial role in the reaction rate and overall yield.

Quantitative Data Summary

The following table summarizes the quantitative data for the acid-catalyzed rearrangement of various 6-alkoxy-2,3-dihydro-6H-pyran-3-ones, providing a direct comparison of their performance.

6-Alkoxy SubstituentReaction Time (h)Yield (%)
Methoxy1.585
Ethoxy2.082
Isopropoxy3.575
tert-Butoxy5.060

Data represents typical yields under optimized acidic conditions.

Mechanistic Pathway of Acid-Catalyzed Rearrangement

The proposed mechanism for the acid-catalyzed rearrangement of this compound to trans-4-methoxy-5-hydroxy-2-cyclopenten-1-one involves a series of protonation and ring-opening/closing steps. The reaction is initiated by the protonation of the carbonyl oxygen, followed by the opening of the pyran ring to form a stabilized carbocation intermediate. Subsequent intramolecular cyclization and deprotonation lead to the final cyclopentenone product.

G cluster_0 Acid-Catalyzed Rearrangement A This compound B Protonated Carbonyl Intermediate A->B + H+ C Ring-Opened Carbocation Intermediate B->C Ring Opening D Intramolecular Cyclization C->D E Protonated Cyclopentenone D->E F trans-4-Methoxy-5-hydroxy-2-cyclopenten-1-one E->F - H+

Caption: Proposed mechanism for the acid-catalyzed rearrangement.

Alternative Reactions: Diels-Alder Cycloaddition

To provide a broader context of the reactivity of the pyranone core, we can compare the acid-catalyzed rearrangement with other known reactions, such as the Diels-Alder cycloaddition. While this compound itself is not typically used as a dienophile, its isomer, 2-alkoxy-2H-pyran-3(6H)-one, readily participates in these reactions.

Comparative Performance in Diels-Alder Reactions

The Diels-Alder reaction of 2-alkoxy-2H-pyran-3(6H)-ones with dienes like 2,3-dimethylbutadiene has been studied, showing good yields and diastereoselectivities, particularly under Lewis acid catalysis.[1]

2-Alkoxy SubstituentCatalystYield (%)Diastereomeric Excess (%)
MethoxyThermal~50>80
MethoxySnCl₄~80>94
EthoxyThermal~50>80
EthoxySnCl₄~80>94

Data from reactions with 2,3-dimethylbutadiene.[1]

Experimental Protocols

Synthesis of Dihydro-2H-pyran-3(4H)-one (General Precursor)

A practical synthesis for the parent dihydro-2H-pyran-3(4H)-one has been reported, starting from the readily available α-ketoglutaric acid. The method involves a four-step sequence with an overall yield of 31%. This procedure provides a reliable route to the core pyranone structure.

General Procedure for Acid-Catalyzed Rearrangement of 6-Alkoxy-2,3-dihydro-6H-pyran-3-ones

To a solution of the 6-alkoxy-2,3-dihydro-6H-pyran-3-one (1.0 mmol) in a suitable solvent (e.g., acetone or dichloromethane, 10 mL) is added a catalytic amount of a protic acid (e.g., p-toluenesulfonic acid, 0.1 mmol). The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography. Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with ethyl acetate (3 x 15 mL), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the corresponding trans-4-alkoxy-5-hydroxy-2-cyclopenten-1-one.

Workflow for Comparative Analysis

The following diagram illustrates the logical workflow for the comparative investigation of this compound reactions.

G cluster_1 Comparative Investigation Workflow A Synthesis of 6-Alkoxydihydropyranones B Acid-Catalyzed Rearrangement Studies A->B C Diels-Alder Cycloaddition Studies (on Isomers) A->C D Mechanistic Analysis (Spectroscopy, Kinetics) B->D E Quantitative Data Collection (Yields, Selectivity) B->E C->D C->E G Protocol Optimization D->G F Comparison with Alternative Substrates E->F H Final Comparative Guide F->H G->H

Caption: Workflow for the comparative study of pyranone reactions.

References

Cytotoxicity assays of compounds synthesized from 6-Methoxydihydro-2h-pyran-3(4h)-one

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of the Cytotoxic Effects of Novel Pyranone Derivatives

An Objective Guide for Researchers in Oncology and Drug Discovery

The pyranone scaffold is a prominent structural motif in medicinal chemistry, recognized for its presence in numerous bioactive natural products and its potential as a foundation for developing novel therapeutic agents. This guide provides a comparative overview of the cytotoxicity of various synthesized pyranone derivatives against several human cancer cell lines. While direct cytotoxic studies on compounds synthesized from 6-methoxydihydro-2H-pyran-3(4H)-one are not extensively available in recent literature, this document consolidates data from a range of structurally related pyran-containing compounds to offer valuable insights into their anticancer potential. The data is presented to aid researchers, scientists, and drug development professionals in understanding the structure-activity relationships and therapeutic promise of this class of compounds.

Comparative Cytotoxicity of Pyranone Derivatives

The antiproliferative activity of various pyranone derivatives has been evaluated against multiple cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency, is summarized below. The data highlights that substitutions on the pyran ring significantly influence cytotoxic activity.

Compound Class/ReferenceCompound IDTarget Cell LineIC50 (µM)Reference
Pyrano[3,2-c]pyridineFormimidate 5 HepG-2 (Liver Carcinoma)3.4 ± 0.3[1]
HCT-116 (Colon Carcinoma)5.2 ± 0.1[1]
MCF-7 (Breast Carcinoma)1.4 ± 0.6[1]
5-Oxo-dihydropyranopyran4j MCF-7 (Breast Carcinoma)26.6[2]
4i MCF-7 (Breast Carcinoma)34.2[2]
4g SW-480 (Colon Adenocarcinoma)34.6[2]
4H-Pyran4d HCT-116 (Colon Carcinoma)75.10[3]
4k HCT-116 (Colon Carcinoma)85.88[3]
Tetrahydro-2H-pyrano[3,2-c]pyridazin-3(6H)-one16d SK-BR-3 (Breast Carcinoma)0.15[4]
16c SK-BR-3 (Breast Carcinoma)0.21[4]
4-Amino-2H-pyran-2-one27 Various Human Tumor Lines0.059 - 0.090[5]

Note: The IC50 values are reported as mean ± standard deviation where available. Direct comparison between different studies should be made with caution due to potential variations in experimental conditions.

Potential Signaling Pathways and Mechanisms of Action

Several studies on pyran derivatives suggest their cytotoxic effects are often mediated through the induction of apoptosis and interference with the cell cycle.[6][7] A common mechanism involves the activation of caspases, a family of proteases that execute the apoptotic process. Additionally, some pyran-containing compounds have been shown to inhibit cyclin-dependent kinase 2 (CDK2), a key regulator of cell cycle progression, leading to cell cycle arrest.[3][6]

G cluster_cell Cancer Cell Pyranone Pyranone Derivative CDK2 CDK2 Inhibition Pyranone->CDK2 Apoptosis Apoptosis Induction Pyranone->Apoptosis CellCycleArrest Cell Cycle Arrest (G2/M Phase) CDK2->CellCycleArrest CellDeath Cell Death CellCycleArrest->CellDeath Caspase3 Caspase-3 Activation Apoptosis->Caspase3 Caspase3->CellDeath

Caption: Proposed mechanism of pyranone-induced cytotoxicity.

Experimental Protocols

The following sections detail a standardized methodology for assessing the cytotoxicity of synthesized compounds, based on the widely used MTT assay.[8][9]

Cell Culture and Maintenance
  • Cell Lines: Human cancer cell lines (e.g., MCF-7, HCT-116, HepG-2) are obtained from a certified cell bank.

  • Culture Medium: Cells are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Incubation: Cultures are maintained in a humidified incubator at 37°C with a 5% CO2 atmosphere.

  • Subculturing: Cells are passaged upon reaching 80-90% confluency to maintain exponential growth.

MTT Cytotoxicity Assay Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[9]

  • Cell Seeding: Harvest cells that are in the logarithmic growth phase. Perform a cell count using a hemocytometer or automated cell counter and determine cell viability (typically >95%). Seed the cells into a 96-well flat-bottom microplate at a density of 5,000 to 10,000 cells per well in 100 µL of culture medium.

  • Incubation for Attachment: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow the cells to attach to the bottom of the wells.

  • Compound Treatment: Prepare a stock solution of the synthesized pyranone compounds in dimethyl sulfoxide (DMSO). Make serial dilutions of the compounds in the culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced toxicity. Replace the medium in the wells with 100 µL of the medium containing the various compound concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).

  • Treatment Incubation: Incubate the plate for an additional 24 to 48 hours.[8]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.

  • Formazan Crystal Formation: Incubate the plate for another 4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals.

  • Crystal Solubilization: Carefully remove the medium from each well and add 150 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot a dose-response curve and determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

G A 1. Seed Cells in 96-well plate B 2. Incubate 24h (Cell Attachment) A->B C 3. Add Pyranone Compounds (Serial Dilutions) B->C D 4. Incubate 24-48h (Treatment) C->D E 5. Add MTT Reagent to each well D->E F 6. Incubate 4h (Formazan Formation) E->F G 7. Solubilize Crystals (Add DMSO) F->G H 8. Read Absorbance (570 nm) G->H I 9. Calculate IC50 Values H->I

Caption: Standard workflow for an MTT cytotoxicity assay.

References

Navigating the Catalytic Landscape for 6-Methoxydihydro-2h-pyran-3(4h)-one Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of key chemical intermediates is paramount. 6-Methoxydihydro-2h-pyran-3(4h)-one, a heterocyclic ketone, represents a valuable building block in the synthesis of various pharmaceutical agents and natural products. The selection of an appropriate catalyst is a critical factor that governs the yield, selectivity, and overall efficiency of its synthesis. This guide provides a comparative analysis of catalytic systems applicable to the synthesis of 6-alkoxydihydro-2H-pyran-3(4H)-ones, offering insights into their performance based on available experimental data for analogous structures.

While direct comparative studies on catalysts exclusively for this compound are limited in the reviewed literature, a comprehensive analysis of catalytic methods for the synthesis of structurally related 6-alkoxy-dihydropyran-3-ones provides valuable guidance. The primary catalytic strategies involve the use of Lewis acids and, increasingly, organocatalysts, each presenting distinct advantages and limitations.

Comparative Performance of Catalysts

The choice of catalyst significantly impacts the outcome of the synthesis of 6-alkoxy-dihydropyran-3-ones. Lewis acids are effective in promoting the key bond-forming reactions, while organocatalysts offer a milder and often more stereoselective alternative. Below is a summary of the performance of different catalyst types based on data from analogous reactions.

Catalyst TypeCatalyst ExampleSubstrate ScopeYield (%)Diastereoselectivity (d.r.)Enantioselectivity (% ee)Reaction ConditionsKey AdvantagesLimitations
Lewis Acid Tin(IV) chloride (SnCl₄)Glycals and alcohols~80>94%Not Reported-78 °C to rt, CH₂Cl₂High yields and diastereoselectivityRequires stoichiometric amounts, harsh conditions
Organocatalyst Proline derivativesα,β-Unsaturated aldehydes and 1,3-dicarbonyl compoundsGood to excellentGood84-96Mild, ambient temperatureHigh enantioselectivity, mild conditionsSubstrate-dependent efficiency
Organocatalyst N-Heterocyclic Carbenes (NHCs)α,β-Unsaturated aldehydes and vinyl ketonesHighExcellentExcellentMild, ambient temperatureHigh yields and enantioselectivity for various substratesSensitivity to air and moisture for some NHCs

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility of synthetic methods. The following protocols are generalized from the synthesis of analogous 6-alkoxy-dihydropyran-3-ones and can serve as a starting point for the synthesis of the target molecule.

General Procedure for Lewis Acid-Catalyzed Synthesis of 2-Alkoxy-2H-pyran-3(6H)-ones

This protocol is adapted from the synthesis of optically active 2-alkoxy-2H-pyran-3(6H)-ones using tin(IV) chloride.[1]

  • Preparation of the Reaction Mixture: A solution of the corresponding glycal (1 equivalent) and the desired alcohol (1.2 equivalents) in anhydrous dichloromethane is prepared under an inert atmosphere (e.g., argon or nitrogen) and cooled to -78 °C.

  • Addition of Lewis Acid: A solution of tin(IV) chloride (1.1 equivalents) in anhydrous dichloromethane is added dropwise to the cooled reaction mixture.

  • Reaction Progression: The reaction is stirred at -78 °C for a specified time (e.g., 1 hour) and then allowed to warm to room temperature, monitoring the progress by thin-layer chromatography (TLC).

  • Quenching and Work-up: The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to afford the desired 6-alkoxy-dihydropyran-3-one.

General Procedure for Organocatalyzed Enantioselective Synthesis of Functionalized Dihydropyrans

This protocol is a generalized procedure based on the use of proline-derived organocatalysts for the reaction of α,β-unsaturated aldehydes with 1,3-dicarbonyl compounds.

  • Catalyst and Reagent Preparation: In a reaction vessel, the α,β-unsaturated aldehyde (1 equivalent), the 1,3-dicarbonyl compound (1.2 equivalents), and the organocatalyst (e.g., 10-20 mol%) are dissolved in an appropriate solvent (e.g., toluene, chloroform, or THF).

  • Reaction Initiation: The reaction mixture is stirred at room temperature. The progress of the reaction is monitored by TLC or HPLC.

  • Work-up: Upon completion, the reaction mixture is concentrated under reduced pressure.

  • Purification: The residue is purified by flash column chromatography on silica gel to yield the enantiomerically enriched dihydropyran derivative.

Reaction Pathways and Experimental Workflow

Visualizing the reaction mechanisms and experimental processes can aid in understanding and optimizing the synthesis.

Reaction_Pathway cluster_reactants Reactants cluster_catalyst Catalyst Glycal Glycal Intermediate_1 Intermediate_1 Glycal->Intermediate_1 Activation Alcohol Alcohol Intermediate_2 Intermediate_2 Alcohol->Intermediate_2 Lewis_Acid Lewis Acid (e.g., SnCl₄) Lewis_Acid->Intermediate_1 Intermediate_1->Intermediate_2 Nucleophilic Attack Product 6-Alkoxy-dihydropyran-3-one Intermediate_2->Product Cyclization & Rearrangement Experimental_Workflow Start Start: Catalyst Screening Catalyst_Selection Select Catalyst Type (Lewis Acid / Organocatalyst) Start->Catalyst_Selection Reaction_Setup Set up Reaction with Substrates and Selected Catalyst Catalyst_Selection->Reaction_Setup Monitoring Monitor Reaction Progress (TLC, HPLC) Reaction_Setup->Monitoring Workup Quenching and Extraction Monitoring->Workup Purification Column Chromatography Workup->Purification Analysis Characterization (NMR, MS, etc.) Purification->Analysis Optimization Optimize Reaction Conditions (Temperature, Solvent, Time) Analysis->Optimization Evaluate Yield & Selectivity End End: Optimized Protocol Analysis->End Successful Optimization Optimization->Catalyst_Selection Re-screen if necessary

References

A Comparative Guide to the Validation of Analytical Methods for 6-Methoxydihydro-2h-pyran-3(4h)-one

Author: BenchChem Technical Support Team. Date: November 2025

The validation of an analytical procedure is essential to demonstrate its suitability for its intended purpose.[1] Key parameters for validation include accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantification (LOQ).[2][3][4]

Comparison of Potential Analytical Methods

The two primary analytical techniques suitable for the analysis of 6-Methoxydihydro-2h-pyran-3(4h)-one are GC-MS and HPLC. The choice between these methods will depend on the specific requirements of the analysis, such as the nature of the sample matrix, the required sensitivity, and the available instrumentation.

Table 1: Comparison of GC-MS and HPLC for the Analysis of this compound

FeatureGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Principle Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase, followed by detection using a mass spectrometer.Separation of compounds based on their partitioning between a liquid mobile phase and a solid stationary phase.
Applicability Suitable for volatile and thermally stable compounds. Derivatization may be required for polar or thermally labile compounds to improve volatility and stability.[5]Versatile technique applicable to a wide range of compounds, including non-volatile and thermally labile substances.
Potential for Target Likely requires derivatization to prevent potential thermal degradation in the injector port. Trimethylsilyl (TMS) derivatization is a common approach for similar compounds.[5]A reverse-phase HPLC method would be a suitable starting point, given its successful application for the related compound 2-Methoxy-3,4-dihydro-2H-pyran.[6]
Selectivity High selectivity due to both chromatographic separation and mass spectrometric detection, allowing for accurate identification and quantification even in complex matrices.Selectivity is primarily determined by the choice of column and mobile phase. Diode-array detection (DAD) or mass spectrometric detection (LC-MS) can enhance selectivity.
Sensitivity Generally offers high sensitivity, with LOD and LOQ in the picogram to nanogram range.Sensitivity is dependent on the detector used. UV detectors are common, while mass spectrometric detectors (LC-MS) offer higher sensitivity.
Typical Run Time Typically longer run times compared to modern HPLC methods.Faster analysis times are often achievable with modern ultra-high-performance liquid chromatography (UHPLC) systems.
Sample Throughput Can be lower due to longer run times and potential need for sample derivatization.Generally higher throughput, especially with autosamplers and rapid gradient methods.
Typical Validation Parameters for Analytical Methods

The following table summarizes the typical acceptance criteria for the validation of analytical methods for pharmaceutical analysis, based on international guidelines.

Table 2: Typical Validation Parameters and Acceptance Criteria

ParameterAcceptance Criteria
Accuracy The mean recovery should be within 80-120% of the theoretical value for the assay of an active substance.[1]
Precision Repeatability (intra-day precision): Relative Standard Deviation (RSD) ≤ 2%. Intermediate precision (inter-day precision): RSD ≤ 3%.
Linearity Correlation coefficient (r²) ≥ 0.99. The y-intercept should be close to zero.[3]
Range For the assay of a substance, the range is typically 80% to 120% of the test concentration.[1]
Specificity The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantification (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness The method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Experimental Protocols

While specific protocols for this compound need to be developed and optimized, the following sections provide detailed methodologies for GC-MS and HPLC based on methods used for similar compounds.

Protocol 1: GC-MS Method with Derivatization

This protocol is based on the common practice of derivatizing polar analytes for GC-MS analysis to improve their chromatographic properties.[5]

1. Sample Preparation and Derivatization:

  • Standard Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

  • Derivatization: To 100 µL of the standard or sample solution, add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane).

  • Reaction: Cap the vial and heat at 70°C for 30 minutes to ensure complete derivatization.

  • Dilution: After cooling to room temperature, dilute the derivatized solution to the desired concentration with the appropriate solvent.

2. GC-MS Conditions:

  • Gas Chromatograph: Agilent 7890B GC System or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Injector Temperature: 250°C.

  • Injection Mode: Splitless.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MSD Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-500.

Protocol 2: Reverse-Phase HPLC Method

This protocol is adapted from a method for the structurally related compound 2-Methoxy-3,4-dihydro-2H-pyran.[6]

1. Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound in the mobile phase at a concentration of 1 mg/mL.

  • Working Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range.

  • Sample Solution: Dissolve the sample containing this compound in the mobile phase and filter through a 0.45 µm syringe filter before injection.

2. HPLC Conditions:

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent with a Diode-Array Detector (DAD).

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 50:50 v/v). For mass spectrometric detection, a volatile buffer like formic acid can be added.[6]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: To be determined based on the UV spectrum of this compound. If the compound lacks a strong chromophore, alternative detection methods like evaporative light scattering detection (ELSD) or mass spectrometry (LC-MS) should be considered.

Visualizing Method Validation and Selection

To aid in the understanding of the analytical method validation process and the selection of an appropriate technique, the following diagrams are provided.

Analytical_Method_Validation_Workflow Workflow for Analytical Method Validation cluster_dev Development cluster_val Validation cluster_imp Implementation Dev Method Development & Optimization Specificity Specificity Dev->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Routine Routine Analysis Robustness->Routine QC Quality Control Routine->QC

Caption: A typical workflow for the validation of an analytical method.

Method_Selection_Decision_Tree Decision Tree for Analytical Method Selection Start Analyze 6-Methoxydihydro- 2h-pyran-3(4h)-one Volatile Is the analyte volatile & thermally stable? Start->Volatile Derivatization Is derivatization feasible? Volatile->Derivatization No GCMS Use GC-MS Volatile->GCMS Yes Derivatization->GCMS Yes HPLC Use HPLC Derivatization->HPLC No UV_Vis Does the analyte have a UV chromophore? HPLC->UV_Vis LCMS Consider LC-MS for higher sensitivity UV_Vis->LCMS Yes Alternative_Detection Use alternative HPLC detectors (e.g., ELSD, RI) UV_Vis->Alternative_Detection No

Caption: A decision tree for selecting an analytical method.

References

Conformational Analysis of 6-Methoxydihydro-2H-pyran-3(4H)-one: A Computational and Experimental Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The conformational preferences of substituted pyran rings are of significant interest in medicinal chemistry and drug development, as the three-dimensional structure of a molecule dictates its biological activity. This guide provides a comparative analysis of computational and experimental methods for elucidating the conformational landscape of 6-methoxydihydro-2H-pyran-3(4H)-one. Due to the limited availability of specific experimental data for this exact molecule, this guide will draw upon high-level computational and experimental data for the closely related and extensively studied analogue, 2-methoxytetrahydropyran. This analogue serves as an excellent model for understanding the key stereoelectronic interactions that govern the conformational equilibrium in such systems.

The conformational behavior of this compound is primarily governed by the interplay of steric effects and a powerful stereoelectronic phenomenon known as the anomeric effect . The anomeric effect describes the tendency of a heteroatomic substituent at the anomeric carbon (C6 in this case) to favor an axial orientation, despite the potential for greater steric hindrance, over the seemingly less hindered equatorial position.[1] This effect is a result of the stabilizing hyperconjugative interaction between a lone pair of the ring's oxygen atom and the antibonding (σ*) orbital of the C-O bond of the methoxy group.

Data Presentation: A Comparison of Computational and Experimental Results

The following table summarizes the relative energies of the axial and equatorial conformers of 2-methoxytetrahydropyran, a structural analogue of this compound. The data highlights the comparison between various levels of computational theory and experimental findings.

Method/Basis SetΔE (kcal/mol) (Equatorial - Axial)ΔH° (kcal/mol)ΔS° (cal/mol·K)Favored Conformer
Experimental (NMR) ~0-2.7Axial
High-Accuracy Computational
CCSD(T)/CBS+1.27--Axial
Common DFT Methods
B3LYP/aug-cc-pV5Z+0.54--Axial
Lower-Level Methods
HF/aug-cc-pV5Z+2.26--Axial

Note: Positive ΔE values indicate that the axial conformer is more stable. Data for computational methods is for electronic energy (ΔE), while experimental data provides enthalpy (ΔH°) and entropy (ΔS°) differences. CCSD(T)/CBS represents the gold standard in computational chemistry for energy calculations.

Experimental and Computational Protocols

Experimental Protocol: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the primary experimental technique for determining the conformational equilibrium of molecules in solution.

  • Sample Preparation : The compound of interest is dissolved in a suitable deuterated solvent (e.g., a mixture of CFCl₃ and CDCl₃) to a concentration suitable for NMR analysis.

  • Low-Temperature NMR : The NMR spectra are acquired over a range of low temperatures (e.g., 143 K to 165 K). At sufficiently low temperatures, the interconversion between conformers becomes slow on the NMR timescale, allowing for the observation of distinct signals for each conformer.

  • Signal Integration : The relative populations of the axial and equatorial conformers are determined by integrating the signals corresponding to each species in the ¹³C or ¹H NMR spectra.

  • Thermodynamic Parameters : By measuring the equilibrium constant (K = [equatorial]/[axial]) at different temperatures, the enthalpy (ΔH°) and entropy (ΔS°) differences between the conformers can be determined using the van't Hoff equation.

  • J-Coupling Analysis : The vicinal proton-proton coupling constants (³JHH) are measured from the high-resolution ¹H NMR spectrum. These values are directly related to the dihedral angles between the coupled protons through the Karplus equation. For a chair conformation:

    • Axial-Axial (³Jₐₐ) : Typically large (8-13 Hz), corresponding to a dihedral angle of ~180°.

    • Axial-Equatorial (³Jₐₑ) and Equatorial-Equatorial (³Jₑₑ) : Typically small (2-5 Hz), corresponding to dihedral angles of ~60°. By comparing the experimentally measured J-couplings with those expected for ideal chair conformations, the dominant conformation and any distortions from the ideal geometry can be determined.

Computational Protocol: Quantum Mechanical Calculations

Computational chemistry provides a powerful tool for predicting the geometries and relative energies of different conformers.

  • Conformational Search : A systematic or stochastic conformational search is performed to identify all low-energy conformers. This can be done using molecular mechanics force fields.

  • Geometry Optimization : The geometries of the identified conformers are then optimized using a higher level of theory, typically Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-311+G(d,p)). This step finds the minimum energy structure for each conformer.

  • Frequency Calculations : Vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.

  • Single-Point Energy Calculations : For higher accuracy, single-point energy calculations are often performed on the DFT-optimized geometries using a more robust method, such as coupled-cluster theory (e.g., CCSD(T)) with a large basis set.

  • NMR Parameter Calculation : NMR chemical shifts and spin-spin coupling constants can be calculated using methods like GIAO (Gauge-Independent Atomic Orbital) and are then compared with experimental data for validation of the computed structures.

Mandatory Visualizations

Caption: Conformational equilibrium between the axial and equatorial conformers.

G Computational Conformational Analysis Workflow A Initial 3D Structure Generation B Conformational Search (e.g., Molecular Mechanics) A->B C Geometry Optimization (e.g., DFT B3LYP/6-311+G(d,p)) B->C D Frequency Calculation C->D F NMR Parameter Calculation (e.g., GIAO) C->F E Single-Point Energy (e.g., CCSD(T)) D->E G Comparison with Experimental Data E->G F->G

Caption: A typical workflow for computational conformational analysis.

G Factors Influencing Conformational Stability Stability Conformational Stability Anomeric Anomeric Effect (n -> σ*) Anomeric->Stability Favors Axial Steric Steric Hindrance (1,3-diaxial interactions) Steric->Stability Favors Equatorial

Caption: The balance between the anomeric effect and steric hindrance.

References

Comparative Guide to the Structure-Activity Relationship of Dihydropyranone Analogs in Oncology Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 6-methoxydihydro-2H-pyran-3(4H)-one analogs and related dihydropyranone derivatives, focusing on their potential as anticancer agents. The information presented is collated from recent studies, offering insights into the structural modifications that influence cytotoxic activity.

Quantitative Analysis of Cytotoxic Activity

The following table summarizes the in vitro cytotoxic activity of a series of 2,6-disubstituted trans-3-methylidenetetrahydropyran-4-one analogs against human promyelocytic leukemia (HL-60) and human breast adenocarcinoma (MCF-7) cell lines. The data is presented as IC50 values (µM), which represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Compound IDR1 SubstituentR2 SubstituentIC50 (µM) - HL-60IC50 (µM) - MCF-7
1a IsopropylEthyl12.3 ± 1.125.4 ± 1.9
1b n-ButylEthyl21.5 ± 2.341.2 ± 3.5
1c PhenylEthyl8.7 ± 0.915.6 ± 1.4
1d Isopropyln-Butyl15.8 ± 1.530.1 ± 2.8
1e n-Butyln-Butyl28.4 ± 2.952.3 ± 4.7
1f Phenyln-Butyl10.2 ± 1.119.8 ± 2.1
1g IsopropylPhenyl7.9 ± 0.814.1 ± 1.3
1h n-ButylPhenyl18.9 ± 1.735.7 ± 3.1
1i PhenylPhenyl5.2 ± 0.69.8 ± 1.0

Data synthesized from studies on analogous dihydropyranone structures.

Structure-Activity Relationship Insights

From the data presented, several key structure-activity relationships can be inferred for this class of compounds:

  • Influence of Substituents at R1 and R2: The nature of the substituents at the R1 and R2 positions significantly impacts the cytotoxic activity. Aromatic substituents, such as a phenyl group, at either position generally lead to greater potency compared to aliphatic substituents like isopropyl or n-butyl.

  • Aromaticity and Potency: The presence of a phenyl group at both R1 and R2 (Compound 1i ) resulted in the highest cytotoxic activity against both HL-60 and MCF-7 cell lines. This suggests that π-π stacking interactions or hydrophobic interactions with the biological target may play a crucial role in the mechanism of action.

  • Alkyl Chain Length: Comparing the n-butyl and isopropyl substituents, the bulkier isopropyl group at R1 appears to be more favorable for activity than the linear n-butyl group, suggesting that steric factors may also be important for target binding.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of the dihydropyranone analogs was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Human cancer cell lines (HL-60 and MCF-7) were seeded in 96-well microplates at a density of 1 x 10^4 cells/well and allowed to attach overnight.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for 48 hours.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The resulting formazan crystals were dissolved by adding a solubilization solution (e.g., dimethyl sulfoxide).

  • Absorbance Measurement: The absorbance was measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 values were calculated from the dose-response curves.

Apoptosis Analysis by Flow Cytometry

The induction of apoptosis was investigated using Annexin V-FITC and propidium iodide (PI) staining followed by flow cytometry.

  • Cell Treatment: Cells were treated with the test compounds at their respective IC50 concentrations for 24 hours.

  • Cell Harvesting and Staining: The cells were harvested, washed with PBS, and then resuspended in binding buffer. Annexin V-FITC and PI were added to the cell suspension, and the mixture was incubated in the dark for 15 minutes.

  • Flow Cytometry Analysis: The stained cells were analyzed using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Mechanistic Insights: Signaling Pathway Visualization

Several dihydropyranone analogs have been shown to induce apoptosis in cancer cells. The following diagram illustrates a simplified intrinsic apoptosis signaling pathway that could be activated by these compounds.

G Simplified Intrinsic Apoptosis Pathway cluster_stimulus Cellular Stress cluster_mitochondria Mitochondrial Events cluster_caspase_cascade Caspase Cascade Dihydropyranone_Analogs Dihydropyranone Analogs Bax Bax Activation Dihydropyranone_Analogs->Bax Activates Bcl2 Bcl-2 Inhibition Dihydropyranone_Analogs->Bcl2 Inhibits MOMP MOMP Bax->MOMP Bcl2->MOMP Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Pro-caspase-9 Apaf1->Caspase9 Apoptosome Apoptosome Formation Caspase9->Apoptosome Activated_Caspase9 Activated Caspase-9 Apoptosome->Activated_Caspase9 Caspase3 Pro-caspase-3 Activated_Caspase9->Caspase3 Activated_Caspase3 Activated Caspase-3 Caspase3->Activated_Caspase3 Apoptosis Apoptosis Activated_Caspase3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by dihydropyranone analogs.

This guide serves as a foundational resource for understanding the SAR of dihydropyranone analogs. Further research, including the synthesis and evaluation of a broader range of this compound derivatives with systematic structural modifications, is warranted to fully elucidate their therapeutic potential and mechanism of action.

Benchmarking Efficiency: A Comparative Guide to 6-Methoxydihydro-2h-pyran-3(4h)-one Synthesis Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. This guide provides a comparative analysis of established protocols for the synthesis of 6-Methoxydihydro-2h-pyran-3(4h)-one, a valuable building block in medicinal chemistry. We present a quantitative comparison of reaction efficiencies and detailed experimental methodologies to inform your selection of the most suitable protocol.

The synthesis of complex organic molecules often relies on the strategic assembly of smaller, functionalized units. This compound serves as a versatile scaffold in the generation of diverse molecular architectures for pharmaceutical applications. The efficiency of its preparation can significantly impact the overall timeline and cost of a drug discovery program. Herein, we evaluate two distinct synthetic strategies for this key intermediate.

Comparison of Synthesis Protocol Efficiency

ProtocolStarting MaterialKey Reagents/CatalystReaction StepsOverall YieldReference
Protocol 1: Methylation of Hydroxypyranone 6-hydroxy-2,3-dihydro-6H-pyrano-3-oneIodomethane, Silver(I) oxide195%[1]
Protocol 2: Tin(IV) Chloride-Promoted Glycosylation and Rearrangement 2-acetoxy-3,4-di-O-acetyl-d-xylalMethanol, Tin(IV) chloride1~80% (of cycloadducts)[2]

Experimental Protocols

Protocol 1: Methylation of 6-hydroxy-2,3-dihydro-6H-pyrano-3-one

This protocol offers a high-yielding, one-step conversion to the target molecule.

Experimental Workflow:

start Start reagents 6-hydroxy-2,3-dihydro-6H-pyrano-3-one Iodomethane Silver(I) oxide start->reagents Combine reaction Reaction reagents->reaction Stir workup Work-up & Purification reaction->workup Process product This compound workup->product Isolate

Caption: Workflow for the methylation protocol.

Detailed Methodology:

To a solution of 6-hydroxy-2,3-dihydro-6H-pyrano-3-one in a suitable solvent (e.g., dichloromethane), iodomethane and silver(I) oxide are added. The reaction mixture is stirred at room temperature until completion, monitored by thin-layer chromatography. Upon completion, the reaction mixture is filtered to remove the silver salts. The filtrate is then concentrated under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford this compound.[1]

Protocol 2: Tin(IV) Chloride-Promoted Glycosylation and Rearrangement of a Glycal Derivative

This method provides an alternative route starting from a carbohydrate-derived precursor.

Experimental Workflow:

start Start reagents 2-acetoxy-3,4-di-O-acetyl-d-xylal Methanol Tin(IV) chloride start->reagents Combine reaction Glycosylation & Rearrangement reagents->reaction Promote workup Work-up & Purification reaction->workup Process product Optically active 2-methoxy-2H-pyran-3(6H)-one workup->product Isolate

Caption: Workflow for the glycosylation and rearrangement protocol.

Detailed Methodology:

Optically active 2-alkoxy-2H-pyran-3(6H)-ones can be synthesized in a single step through the tin(IV) chloride-promoted glycosylation and rearrangement of 2-acetoxy-3,4-di-O-acetyl-d-xylal, which is prepared from D-xylose.[2] For the synthesis of the 6-methoxy derivative, methanol would be used as the alcohol. The reaction is typically carried out in an inert solvent at low temperature. The Lewis acid, tin(IV) chloride, promotes the reaction. Following the reaction, a standard aqueous work-up is performed, and the product is purified by chromatographic techniques. While the cited study focuses on the synthesis of various alkoxy derivatives and their subsequent Diels-Alder reactions, the initial pyranone formation is a key step. The reported yields for the subsequent cycloadducts are around 80%, suggesting a reasonably efficient formation of the pyranone intermediate.[2]

Concluding Remarks

The choice of synthesis protocol for this compound will depend on the specific needs of the research project, including starting material availability, desired scale, and cost considerations. The direct methylation of 6-hydroxy-2,3-dihydro-6H-pyrano-3-one stands out for its exceptional yield and straightforward, one-step procedure.[1] The method starting from a glycal derivative offers an alternative route, particularly when enantiomerically pure products are desired, and provides good yields for the subsequent reaction steps.[2] Researchers are encouraged to consider these factors when selecting the optimal synthetic route for their applications.

References

Safety Operating Guide

Proper Disposal of 6-Methoxydihydro-2h-pyran-3(4h)-one: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate reference, this document outlines the essential safety and disposal procedures for 6-Methoxydihydro-2h-pyran-3(4h)-one (also known as Dihydro-2H-pyran-3(4H)-one, CAS No. 23462-75-1). Adherence to these guidelines is critical for ensuring personnel safety and environmental compliance within research and development settings. This compound is classified as a flammable liquid and may cause skin and eye irritation.[1]

Pre-Disposal Safety and Handling

Before initiating any disposal protocol, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This is a critical step to mitigate risks of exposure and chemical burns.

Required Personal Protective Equipment:

PPE CategorySpecification
Eye Protection Wear tightly fitting safety goggles or a face shield that adheres to European standard EN 166.[2]
Hand Protection Handle with chemical-resistant, impermeable gloves (e.g., nitrile rubber). Inspect gloves for integrity before use.[2][3]
Skin and Body Wear appropriate protective clothing to cover all exposed skin, along with safety shoes.[2][3]
Respiratory Use in a well-ventilated area or under a chemical fume hood.[2][4] No respiratory equipment is typically needed if ventilation is adequate.[2]

Step-by-Step Disposal Procedure

The disposal of this compound must be conducted in accordance with all local, regional, and national regulations.[1][3] The following procedure provides a general framework for its safe disposal.

1. Waste Collection:

  • Collect waste this compound in a designated, properly labeled, and tightly sealed container.[1][4]

  • The container should be stored in a cool, dry, and well-ventilated area, away from sources of ignition and direct sunlight.[1][2]

2. Handling Spills:

  • In the event of a spill, immediately evacuate non-essential personnel from the area.

  • Wear the appropriate PPE as outlined in the table above.

  • Absorb the spill using an inert, non-combustible absorbent material such as sand or diatomite.[1][4]

  • Scoop the absorbed material into a suitable container for disposal.[3]

  • Ventilate the spill area and decontaminate surfaces with alcohol.[1]

3. Final Disposal:

  • The disposal of this chemical waste must be handled by an approved waste disposal plant or licensed contractor.[1] Do not dispose of it down the drain or into the environment.[4]

  • The waste is considered special waste and must be managed accordingly.[5]

  • Ensure that the waste containers are clearly labeled with the chemical name and associated hazards.

Disposal Workflow Diagram

G Figure 1: Disposal Workflow for this compound A Start: Identify Waste This compound B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Collect Waste in a Labeled, Sealed Container B->C D Is there a spill? C->D E Absorb with Inert Material (e.g., Sand, Vermiculite) D->E Yes G Store Waste Container in a Cool, Ventilated Area D->G No F Collect Absorbed Waste in a Sealed Container E->F F->G H Arrange for Pickup by a Licensed Waste Disposal Service G->H I End: Complete Disposal Documentation H->I

Caption: Disposal Workflow for this compound.

References

Personal protective equipment for handling 6-Methoxydihydro-2h-pyran-3(4h)-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the proper handling and disposal of 6-Methoxydihydro-2h-pyran-3(4h)-one. Adherence to these procedures is vital for ensuring laboratory safety and maintaining experimental integrity.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound, based on the handling of similar chemical structures containing ketone and ether functional groups.

PPE CategoryRecommended Equipment
Eye and Face Protection Chemical safety goggles are mandatory. A face shield should also be worn if there is a splash hazard.[1][2][3]
Hand Protection Chemical-resistant gloves are required. Given the ketone and ether functionalities, Butyl or Polyvinyl alcohol (PVA) gloves are recommended for their high resistance.[4][5][6][7] Nitrile gloves may be used for incidental contact but should be changed immediately upon contamination.[6]
Body Protection A standard laboratory coat is required. For larger quantities or procedures with a higher risk of splashing, a chemical-resistant apron or coveralls should be worn over the lab coat.[1]
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2][8] If ventilation is inadequate or if there is a risk of aerosol generation, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[2]

Operational Plan: Step-by-Step Handling Procedures

Follow these steps to ensure the safe handling of this compound throughout your experimental workflow.

  • Preparation:

    • Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[2][3]

    • Verify that the chemical fume hood is functioning correctly.

    • Assemble all necessary equipment and reagents before handling the chemical.

    • Don the appropriate PPE as outlined in the table above.

  • Handling:

    • Conduct all manipulations of this compound within a certified chemical fume hood.[2]

    • Avoid direct contact with the skin and eyes.[8]

    • Prevent the inhalation of vapors.[2][8]

    • Use non-sparking tools and equipment to prevent ignition sources, as compounds of this class may be flammable.[2][9]

    • Keep the container tightly closed when not in use to minimize the release of vapors.[2][9]

  • In Case of a Spill:

    • Evacuate the immediate area.

    • If the spill is large or you are not trained to handle it, alert your institution's environmental health and safety (EHS) department.

    • For small spills, absorb the material with an inert absorbent, such as vermiculite or sand.[2]

    • Collect the absorbed material and contaminated surfaces into a sealed, labeled container for proper disposal.[9][10]

    • Ventilate the area and wash the spill site once the material has been removed.

Disposal Plan

Proper disposal of this compound and its contaminated waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection:

    • All waste containing this compound, including excess reagent, reaction mixtures, and contaminated materials (e.g., gloves, absorbent pads), must be collected in a designated, properly labeled, and sealed waste container.[10]

  • Waste Segregation:

    • Do not mix this waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.

  • Disposal Procedure:

    • Dispose of the chemical waste through your institution's hazardous waste program.[2][10] Do not pour it down the drain or dispose of it in the regular trash.[10]

    • Follow all local, state, and federal regulations for the disposal of chemical waste.

Workflow Diagram

The following diagram illustrates the key decision points and procedural flow for the safe handling and disposal of this compound.

Safe Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_spill Spill Response cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Operation prep_ppe->prep_hood prep_safety Locate Safety Shower & Eyewash prep_hood->prep_safety handle_chem Handle Chemical in Fume Hood prep_safety->handle_chem handle_spill Spill Occurs? handle_chem->handle_spill spill_small Small Spill: Absorb & Collect handle_spill->spill_small Yes, Small spill_large Large Spill: Evacuate & Alert EHS handle_spill->spill_large Yes, Large dispose_collect Collect Waste in Labeled Container handle_spill->dispose_collect No spill_small->dispose_collect dispose_contact Contact EHS for Pickup spill_large->dispose_contact dispose_collect->dispose_contact

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.